Acetyl tetrapeptide-2
説明
特性
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIMHIATVYROGF-XWUOBKMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757942-88-4 | |
| Record name | Acetyl tetrapeptide-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYL TETRAPEPTIDE-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M24S4WZS8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acetyl tetrapeptide-2 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Acetyl Tetrapeptide-2 (B611303)
Introduction
Acetyl Tetrapeptide-2, a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr, is a biomimetic of the youth hormone thymopoietin (B12651440).[1][2][3] As a signaling peptide, it is engineered to compensate for the age-related loss of thymic factors, which leads to a decline in skin regeneration and immune function.[1][4] Its primary mechanism revolves around stimulating the skin's structural elements to combat sagging and improve firmness, enhancing the cohesion between the extracellular matrix (ECM) and dermal cells, and modulating the skin's local immune response.[5][6][7] Marketed under trade names such as Uplevity™ and Thymulen 4, this peptide targets key biological pathways to restore a more youthful skin structure and function.[8][9][10]
Core Mechanism of Action 1: Extracellular Matrix Remodeling
A primary function of this compound is the comprehensive remodeling and reinforcement of the skin's extracellular matrix. This is achieved through a dual action of stimulating the synthesis of key structural proteins while simultaneously inhibiting their degradation.
Stimulation of Collagen and Elastin (B1584352) Synthesis
This compound directly interacts with fibroblasts, the dermal cells responsible for producing ECM components.[11] This interaction triggers a significant increase in the synthesis of Type I collagen and functional elastin, which are crucial for the skin's tensile strength and elasticity, respectively.[11][12][13] Clinical data has demonstrated a substantial increase in both proteins following treatment.[13][14]
The peptide's effect on elastin is particularly noteworthy. It enhances the proper assembly and functionality of elastic fibers by upregulating the expression of two critical glycoproteins: Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1).[3][6][12][13] FBLN5 is essential for organizing elastin into functional fibers, while LOXL1 is a key enzyme in the cross-linking of both collagen and elastin.[14] By increasing the production of these elements, this compound ensures the formation of a resilient and correctly structured elastic fiber network.[15]
Inhibition of ECM Degradation
Beyond stimulating protein synthesis, this compound also protects the existing ECM structure. It interferes with the enzymatic processes that break down collagen, specifically by inhibiting the activity of matrix metalloproteinases (MMPs).[2][5] This preventative action helps preserve the skin's structural integrity over time.
Core Mechanism of Action 2: Enhancement of Dermal Cohesion
The peptide strengthens the crucial connection between cells and the extracellular matrix, a property that diminishes with age and contributes to skin sagging.[5][6] It achieves this by upregulating the expression of genes involved in creating and maintaining focal adhesions—the molecular structures that anchor the cell's cytoskeleton to the ECM.[10][12] Key proteins in this process that are overexpressed include talin, zyxin, and various integrins.[12][15] By reinforcing these connections, this compound improves the biomechanical stability of the dermis, leading to a more structured and firm skin architecture.[13][16]
Core Mechanism of Action 3: Epidermal Regeneration and Immune Modulation
This compound's biomimicry of thymopoietin extends to reinforcing the skin's immune defenses and regenerative capacity.[1][11] It acts directly on epidermal keratinocytes, stimulating their proliferation and metabolic activity.[1][9] This action helps to regenerate the epidermis, strengthening its barrier function against environmental stressors and reducing water loss.[2][5]
Furthermore, the peptide stimulates keratinocytes to produce Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][3][9] GM-CSF is a cytokine that plays a crucial role in the skin's immune response by promoting the maturation and activation of Langerhans cells, the resident antigen-presenting cells of the epidermis.[9] This fortified immune surveillance helps protect the skin from pathogens and environmental damage.[1][3]
Quantitative Efficacy Data
The biological activity of this compound has been quantified in a range of in-vitro and in-vivo studies.
Table 1: Summary of In-Vitro Efficacy Data
| Parameter Measured | Result | Study Context |
| Cellular Growth (Keratinocytes) | ▲ 51% increase in 5 days | Keratinocyte density measurement[1] |
| Keratin Production | ▲ 75% increase | Enhanced metabolic activity of keratinocytes[1] |
| Keratohyalin Production | ▲ 28% increase | Enhanced metabolic activity of keratinocytes[1] |
| GM-CSF Production | ▲ 450% increase in 5 days | Cytokine production by keratinocytes[1] |
| FBLN5 Promoter Activity | ▲ 1.2-fold increase | Gene expression analysis at 1 mg/mL[14] |
| LOXL1 Promoter Activity | ▲ 1.3-fold increase | Gene expression analysis at 1 mg/mL[14] |
| FBLN5 Protein Levels | ▲ 2.3-fold increase | Protein expression analysis vs. placebo[15] |
| LOXL1 Protein Levels | ▲ 1.7-fold increase | Protein expression analysis vs. placebo[15] |
Table 2: Summary of In-Vivo / Clinical Efficacy Data
| Parameter Measured | Result | Study Context |
| Type I Collagen Synthesis | ▲ 47.3% increase | Clinical data analysis[7][13][14] |
| Elastin Fiber Synthesis | ▲ 21.7% increase | Clinical data analysis[13][14] |
| General Skin Elasticity | ▲ 16% increase | 56-day study with 2% Uplevity™ solution[8] |
| Maximal Skin Deformation | ▼ 25.2% decrease | 56-day study with 2% Uplevity™ solution[8] |
| Skin Sagging | ▼ 0.13 cm decrease | 56-day study measuring facial contour[8] |
| Skin Indentation (Firmness) | ▼ 9.5% decrease | 2% concentration study[14] |
| Collagen Fragmentation (Upper) | ▼ 39.6% decrease | 2% concentration study, indicating restructuring[14] |
| Collagen Fragmentation (Deeper) | ▼ 37.9% decrease | 2% concentration study, indicating restructuring[14] |
Experimental Protocols
Detailed methodologies for all cited studies are not publicly available. However, the protocol for a key in-vitro study assessing the peptide's effect on keratinocytes provides insight into the experimental approach.
Methodology: Keratinocyte Stiffness and Gene Expression Analysis
-
Cell Line: Immortalized human keratinocytes (HaCaT) were used.[17]
-
Treatment: Cultured HaCaT cells were treated with this compound dissolved in DMEM medium at concentrations ranging from 0.05 to 50 µg/mL. The exposure period was 48 hours.[16][17]
-
Analysis of Cell Stiffness:
-
Technique: Atomic Force Microscopy (AFM) was employed to measure the mechanical properties (stiffness) of individual keratinocytes.[17]
-
Procedure: Measurements were taken after the 48-hour exposure period at a controlled indentation depth of 200 nm. The results indicated an increase in cell stiffness for cells treated with this compound.[17]
-
-
Analysis of Gene Expression:
-
Technique: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) was used to assess the relative mRNA expression of genes related to cell adhesion and structure.[16]
-
Procedure: After 48 hours of treatment, RNA was extracted from the HaCaT cells and analyzed. The study measured the expression of genes such as ACTN1 (Actinin Alpha 1), ITGB4 (Integrin Subunit Beta 4), and COL17A1 (Collagen Type XVII Alpha 1). Results showed that the peptide could significantly alter the expression of these genes in a concentration-dependent manner.[16]
-
Conclusion
This compound operates through a multi-faceted mechanism of action that addresses key factors in skin aging. By mimicking the regenerative signals of thymopoietin, it effectively remodels the extracellular matrix, enhances dermal-epidermal cohesion, and bolsters the skin's innate immune defenses. Its ability to simultaneously increase the synthesis of collagen and functional elastin, while also upregulating the machinery for cellular adhesion, provides a robust defense against gravitational aging and loss of firmness. The quantitative data from both in-vitro and in-vivo studies substantiates its efficacy, positioning this compound as a scientifically validated and potent ingredient for advanced anti-aging applications in drug and cosmetic development.
References
- 1. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 2. us.typology.com [us.typology.com]
- 3. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. uk.typology.com [uk.typology.com]
- 6. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 7. This compound - MOL Changes [molchanges.com]
- 8. dermasensa.com [dermasensa.com]
- 9. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 10. specialchem.com [specialchem.com]
- 11. This compound Skin Benefits price-Acetyl Tetrapeptide-2 Skin Benefits suppliers-Acetyl Tetrapeptide-2 Skin Benefits manufacturer [aushealthingredients.com]
- 12. experchem.com [experchem.com]
- 13. skintellect.com.au [skintellect.com.au]
- 14. Uplevity™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 15. lotioncrafter.com [lotioncrafter.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl Tetrapeptide-2: A Deep Dive into the Biomimetic Properties of a Thymopoietin Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl Tetrapeptide-2 (B611303) is a synthetic, N-acetylated tetrapeptide with the amino acid sequence Ac-Lys-Asp-Val-Tyr.[1][2] It is engineered as a biomimetic of thymopoietin (B12651440), a hormone produced by the thymus gland that plays a crucial role in regulating the immune system and cellular regeneration.[1][3] With age, the thymus gland atrophies, leading to a decline in thymopoietin levels, which is considered a biomarker of aging.[3] This decline contributes to diminished skin immune defenses and reduced regenerative capacity. Acetyl Tetrapeptide-2 compensates for this age-related loss by mimicking the action of thymopoietin, thereby stimulating the skin's own defense and repair mechanisms.[3][4] This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and clinical studies, outlining experimental protocols, and visualizing its molecular pathways and experimental workflows.
Introduction to this compound
This compound, also known by trade names such as Thymulen® 4 and Peptigravity™, is a cosmetic active ingredient designed to combat the signs of aging by targeting the loss of skin firmness and elasticity.[2][5] Its primary function is to replicate the biological activity of thymopoietin, a 49-amino acid polypeptide hormone essential for T-cell differentiation and overall immune competence.[1][3] In the context of skin science, thymopoietin reinforces immune surveillance and stimulates the growth and differentiation of epidermal cells.[3] this compound is a fragment of this hormone, specifically designed for enhanced stability and skin penetration through N-terminal acetylation.[1][6] It acts on keratinocytes to trigger a cascade of regenerative and defensive processes, effectively rejuvenating mature skin at a cellular level.[5]
Biomimetic Properties and Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism that mimics the natural functions of thymopoietin in the skin.
Stimulation of Cutaneous Immune Defenses
One of the primary actions of this compound is the reinforcement of the skin's immune system. It acts topically on keratinocytes, inducing the synthesis and release of paracrine and autocrine mediators.[5] A key mediator stimulated is the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][5] This cytokine is pivotal for the maturation and activation of Langerhans cells, the resident antigen-presenting cells of the epidermis.[1][5] By boosting the Langerhans cell network, this compound enhances the skin's ability to mount an effective immune response, a function that typically declines with age.[3][5]
Epidermal Regeneration and Barrier Function
The GM-CSF stimulated by this compound also promotes the proliferation and renewal of keratinocytes.[1][5][7] This action helps to regenerate the epidermis, strengthen the skin's barrier function against external stressors, and prevent transepidermal water loss.[8][9] Studies have demonstrated that this compound can significantly increase keratinocyte density.[1]
Enhancement of Extracellular Matrix (ECM) and Dermal Cohesion
A significant aspect of skin aging is the degradation and disorganization of the extracellular matrix, leading to sagging and loss of firmness. This compound counteracts this by stimulating the synthesis of key structural proteins.[2][8][10]
-
Collagen and Elastin (B1584352) Synthesis: It upregulates the gene expression for Type I collagen and functional elastin.[1][2][10]
-
Elastin Fiber Assembly: It activates the expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), two glycoproteins essential for the proper assembly and organization of elastin fibers.[1][2][10]
-
Dermo-Epidermal Junction: It enhances the cohesion between cells and the extracellular matrix by upregulating genes associated with focal adhesions, such as talin, zyxin, and integrins.[11][12] This improves the structural integrity of the dermo-epidermal junction, which weakens with age.[5]
Quantitative Data Presentation
The efficacy of this compound has been quantified in various in vitro and clinical studies. The following tables summarize the key findings.
| In Vitro Study Metric | Concentration | Result | Reference |
| GM-CSF Production Increase | Not Specified | 450% | [1] |
| Keratinocyte Density Increase | Not Specified | 51% (within 5 days) | [1] |
| HaCaT Cell Stiffness | 0.5 - 50 µg/mL | Dose-dependent increase | [13][14] |
| COL17A1 mRNA Expression | 0.5 µg/mL | Significant upregulation | [12][13] |
| ACTN1, ITGB4, COL17A1 mRNA | 50 µg/mL | Significant downregulation | [12][13] |
| Clinical Study Metric | Duration | Result | Reference |
| Type I Collagen Increase | 56 days | 47.3% | [10] |
| Elastin Fibers Increase | 56 days | 21.7% | [10] |
| Visual Elasticity Increase | 56 days | 16% | [10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and mechanisms of action for this compound.
References
- 1. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 2. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 3. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 6. Acetyl tetrapeptide: A multifunctional biomimetic peptide - Creative Peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. uk.typology.com [uk.typology.com]
- 9. us.typology.com [us.typology.com]
- 10. skintellect.com.au [skintellect.com.au]
- 11. experchem.com [experchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of Acetyl Tetrapeptide-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide that has garnered significant interest in dermatology and cosmetology for its anti-aging and skin-firming properties. This technical guide provides a comprehensive overview of the known downstream signaling pathways activated by Acetyl tetrapeptide-2. By mimicking the effects of the endogenous hormone thymopoietin (B12651440), this peptide stimulates a cascade of cellular responses in the skin, primarily targeting keratinocytes and fibroblasts. The core mechanisms involve the upregulation of extracellular matrix (ECM) proteins, enhancement of the skin's immune defenses, and promotion of cellular cohesion. This document details the molecular interactions, presents quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling pathways to facilitate a deeper understanding for research and development professionals.
Introduction
This compound is a biomimetic peptide that compensates for the age-related decline in thymic factors, thereby helping to restore a more youthful cellular function in the skin.[1] Its primary functions include stimulating the production of essential structural proteins like collagen and elastin (B1584352), which are fundamental for skin firmness and elasticity.[2] This guide will dissect the signaling cascades initiated by this compound, focusing on its influence on gene expression and protein synthesis within the dermal and epidermal layers.
Core Signaling Pathways
This compound orchestrates its effects through a multi-faceted approach, influencing several key signaling pathways that govern skin health and integrity.
Thymopoietin-like Signaling and Epidermal Regeneration
This compound is believed to mimic the action of thymopoietin, a hormone produced by the thymus gland.[3] This mimetic activity is central to its regenerative effects on the epidermis.
One of the key downstream effects of this pathway is the stimulation of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) production by keratinocytes.[1] GM-CSF is a cytokine that plays a crucial role in skin homeostasis by promoting the renewal of keratinocytes and the maturation of Langerhans cells, which are pivotal for the skin's immune response.[1]
Extracellular Matrix Remodeling
A significant effect of this compound is its ability to stimulate the synthesis and proper assembly of key extracellular matrix components, particularly elastin and collagen. This is achieved through the upregulation of specific genes in fibroblasts.
This compound has been shown to increase the gene expression of Lysyl Oxidase-Like 1 (LOXL1) and Fibulin-5 (FBLN5).[4][5] LOXL1 is a critical enzyme that cross-links tropoelastin molecules to form mature, functional elastin fibers.[4] FBLN5 is an essential protein that binds to tropoelastin and integrins on fibroblasts, thereby facilitating the assembly of elastin fibers.[4]
This compound also stimulates the production of collagen, a key structural protein for skin strength. While the precise signaling intermediates are still under investigation, it is widely accepted that signal peptides can activate the Transforming Growth Factor-beta (TGF-β) pathway, a major regulator of collagen synthesis.[6] This pathway typically involves the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of collagen genes.
Quantitative Data Summary
Several studies have quantified the effects of this compound on various cellular and molecular parameters. The following tables summarize key findings.
| Parameter | Cell Type | Treatment Concentration | Incubation Time | Result | Reference |
| Cellular Growth (Keratinocyte Density) | Keratinocytes | Not specified | 5 days | 51% increase | [7] |
| Keratin Production | Keratinocytes | Not specified | Not specified | 75% increase | [7] |
| Keratohyalin Production | Keratinocytes | Not specified | Not specified | 28% increase | [7] |
| GM-CSF Production | Keratinocytes | Not specified | Not specified | Significant increase | [3] |
| Cell Stiffness | HaCaT Keratinocytes | 0.05 - 50 µg/ml | 48 hours | Increased stiffness | [8] |
| ACTN1 mRNA Expression | HaCaT Keratinocytes | 0.5 - 50 µg/ml | 48 hours | Down-regulated | [8] |
| ITGB4 mRNA Expression | HaCaT Keratinocytes | 0.5 - 50 µg/ml | 48 hours | Down-regulated | [8] |
| COL17A1 mRNA Expression | HaCaT Keratinocytes | 0.5 - 50 µg/ml | 48 hours | Down-regulated | [8] |
| LOXL1 Gene Expression | Not specified | Not specified | Not specified | Upregulated | [4][5] |
| FBLN5 Gene Expression | Not specified | Not specified | Not specified | Upregulated | [4][5] |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in this guide, based on the available literature.
Treatment of HaCaT Keratinocytes and Gene Expression Analysis
Objective: To investigate the effect of this compound on the gene expression of immortalized human keratinocytes (HaCaT).
Materials:
-
Immortalized human keratinocytes (HaCaT cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (P1) solution
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., PureLink RNA Mini Kit)
-
cDNA synthesis kit (e.g., First Strand cDNA Synthesis kit)
-
Primers for target genes (ACTN1, ITGB4, COL17A1) and a reference gene (e.g., GAPDH)
-
Real-time quantitative PCR (qPCR) system and reagents
Procedure:
-
Cell Culture: HaCaT cells are cultured in complete DMEM in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
The culture medium is removed, and cells are washed with PBS.
-
This compound is dissolved in complete DMEM to achieve final concentrations ranging from 0.05 to 50 µg/ml.
-
The peptide solutions are added to the cells. A control group with only culture medium is included.
-
The plates are incubated for 48 hours at 37°C and 5% CO2.[8]
-
-
RNA Extraction:
-
After incubation, the treatment medium is removed, and cells are washed with PBS.
-
Total cellular RNA is extracted from the cells using an RNA extraction kit according to the manufacturer's protocol.[8]
-
-
cDNA Synthesis:
-
The concentration and purity of the extracted RNA are determined.
-
A specific amount of total RNA (e.g., five micrograms) is reverse transcribed into cDNA using a cDNA synthesis kit as per the manufacturer's instructions.[8]
-
-
Gene Expression Quantification (qPCR):
-
The expression levels of the target genes (ACTN1, ITGB4, COL17A1) and the reference gene are quantified by real-time PCR.
-
The relative mRNA expression is calculated using a suitable method (e.g., the 2-ΔΔCt method).[8]
-
Conclusion and Future Directions
This compound demonstrates a robust mechanism of action centered on mimicking thymopoietin and stimulating key components of the extracellular matrix. Its ability to upregulate GM-CSF, LOXL1, and FBLN5 provides a clear basis for its observed effects on skin regeneration, firmness, and elasticity. While the general signaling pathways have been outlined, further research is warranted to elucidate the specific intracellular signaling intermediates, such as the precise receptors on keratinocytes and fibroblasts and the involvement of specific Smad proteins in the TGF-β pathway. A deeper understanding of these molecular details will undoubtedly pave the way for more targeted and effective applications of this compound in dermatological and cosmetic formulations.
References
- 1. WO2008045766A2 - Method for treating skin - Google Patents [patents.google.com]
- 2. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 4. US11052032B2 - Peptide compositions and methods for ameliorating skin laxity and body contour - Google Patents [patents.google.com]
- 5. This compound - MOL Changes [molchanges.com]
- 6. Collagen peptides promote skin collagen synthesis by modulating the gut microbiota and activating the TGF-β pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 8. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl Tetrapeptide-2: A Deep Dive into its Proliferative Effects on Keratinocytes
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl tetrapeptide-2 (B611303) has emerged as a significant bioactive peptide in the field of dermatology and cosmetic science, primarily recognized for its role in skin regeneration and anti-aging. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the proliferative effects of acetyl tetrapeptide-2 on human keratinocytes. Through a detailed examination of its signaling pathways, supported by quantitative data from in-vitro studies and explicit experimental methodologies, this document serves as an in-depth resource for professionals engaged in dermatological research and the development of novel therapeutic and cosmetic agents.
Introduction
The epidermis, the outermost layer of the skin, is a dynamic tissue characterized by a constant process of self-renewal, driven by the proliferation and differentiation of keratinocytes. With age and environmental stressors, the proliferative capacity of these cells diminishes, leading to a decline in skin barrier function and the visible signs of aging. This compound, a synthetic peptide, has been shown to counteract these effects by stimulating keratinocyte proliferation and enhancing the production of key structural proteins. This guide elucidates the scientific basis for these effects, providing a granular view of the peptide's interaction with keratinocytes.
Mechanism of Action: A Thymopoietin-Mimetic Effect
This compound is understood to function as a biomimetic of thymopoietin (B12651440), a hormone produced by the thymus gland that plays a crucial role in the maturation of T-cells and overall immune function. With age, the thymus gland involutes, leading to a decline in thymopoietin levels and a subsequent reduction in various cellular regenerative processes, including those in the skin.
By mimicking thymopoietin, this compound is proposed to compensate for this age-related loss. Its primary mode of action on keratinocytes is the induction of paracrine and autocrine mediators, most notably Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1] This cytokine is a potent mitogen for keratinocytes, directly stimulating their proliferation and renewal.[2][3]
Signaling Pathways
The binding of this compound to its putative receptor on keratinocytes initiates a signaling cascade that culminates in the upregulation of GM-CSF production. While the direct receptor for this compound on keratinocytes is not yet fully characterized, the downstream effects of GM-CSF are well-documented. GM-CSF binds to its receptor (GM-CSFR) on the keratinocyte cell surface, which is composed of an alpha and a beta subunit. This binding event triggers the activation of several intracellular signaling pathways crucial for cell proliferation:
-
JAK/STAT Pathway: The binding of GM-CSF to its receptor leads to the activation of Janus Kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it binds to the promoter regions of target genes, including those involved in cell cycle progression and proliferation.[2][4][5]
-
MAPK Pathway: The GM-CSF receptor can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is a central regulator of cell proliferation and survival.[5][6]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical downstream effector of GM-CSF receptor activation. This pathway is known to promote cell survival and proliferation in keratinocytes.[4][5][7][8][9]
The concerted activation of these pathways leads to the transcriptional upregulation of genes that drive the keratinocyte cell cycle forward, resulting in increased proliferation.
Caption: Signaling pathway of this compound in keratinocytes.
Quantitative Data on Keratinocyte Proliferation
In-vitro studies have provided quantitative evidence of the proliferative effects of this compound on keratinocytes. These studies demonstrate a significant increase in both cell number and the production of key epidermal proteins.
| Parameter | Result | Study Duration | Reference |
| Keratinocyte Density | 51% increase | 5 days | [2] |
| Keratin Production | 75% increase | Not specified | [2] |
| Keratohyalin Production | 28% increase | Not specified | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the effect of this compound on keratinocyte proliferation. These protocols are based on established techniques and can be adapted for specific research needs.
Cell Culture
-
Cell Line: Immortalized human keratinocytes (HaCaT) are a commonly used and appropriate model.[10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
This compound Treatment
-
Preparation: this compound is dissolved in sterile, distilled water or a suitable buffer to create a stock solution.
-
Treatment: The stock solution is further diluted in culture medium to achieve the desired final concentrations for treatment. A range of concentrations (e.g., 0.05 to 50 µg/ml) is typically used to assess dose-dependent effects.[10] A vehicle control (the solvent used to dissolve the peptide) should be included in all experiments.
-
Incubation: Cells are incubated with the this compound-containing medium for a specified period (e.g., 24, 48, or 72 hours) prior to analysis.[10]
Keratinocyte Proliferation Assays
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM and incubate.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition and Measurement: Add a TMB substrate and measure the absorbance at 450 nm. The absorbance is proportional to the amount of BrdU incorporated into the DNA, reflecting the rate of cell proliferation.
Caption: Workflow for assessing keratinocyte proliferation.
Conclusion
This compound demonstrates a clear and quantifiable proliferative effect on human keratinocytes. This activity is primarily mediated through its thymopoietin-mimetic function, leading to the increased production of GM-CSF and the subsequent activation of key signaling pathways, including JAK/STAT, MAPK, and PI3K/Akt. The provided experimental protocols offer a robust framework for the further investigation and characterization of this and other bioactive peptides. For researchers and developers in the fields of dermatology and cosmetic science, this compound represents a promising ingredient for formulations aimed at promoting skin regeneration and combating the signs of aging. Further research into its specific receptor interactions and the long-term effects on epidermal homeostasis will continue to enhance our understanding and application of this potent tetrapeptide.
References
- 1. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 2. The Roles of Growth Factors in Keratinocyte Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keratinocyte-derived granulocyte-macrophage colony stimulating factor accelerates wound healing: Stimulation of keratinocyte proliferation, granulation tissue formation, and vascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The granulocyte-macrophage colony-stimulating factor receptor: linking its structure to cell signaling and its role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological role of granulocyte macrophage colony-stimulating factor (GM-CSF) and macrophage colony-stimulating factor (M-CSF) on cells of the myeloid lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GM-CSF-Dependent Inflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoinositide 3-kinase signaling to Akt promotes keratinocyte differentiation versus death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Acetyl Tetrapeptide-2 on Gene Expression in Dermal Fibroblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl tetrapeptide-2 (B611303), a biomimetic peptide derived from the youth hormone thymopoietin, has emerged as a significant modulator of skin cellular functions. This technical guide delves into the current understanding of Acetyl tetrapeptide-2's impact on gene expression in dermal fibroblasts, the primary cell type responsible for maintaining the skin's structural integrity. By compiling and analyzing available data, this document aims to provide a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development. The guide summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes the key signaling pathways influenced by this tetrapeptide.
Introduction
Dermal fibroblasts are pivotal in the synthesis and remodeling of the extracellular matrix (ECM), which provides structural and biochemical support to the surrounding cells. The age-related decline in fibroblast activity leads to a reduction in ECM components like collagen and elastin, resulting in visible signs of aging such as wrinkles and loss of firmness. This compound, also known by trade names such as Uplevity™ and Thymulen® 4, is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr. It is designed to mimic the action of thymopoietin, a hormone that regulates immune function and cell maturation.[1] In the context of skin, this compound is purported to counteract the effects of aging by modulating gene expression in skin cells, thereby enhancing the skin's structural framework.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by influencing key signaling pathways that govern the expression of genes crucial for dermal structure and function. The primary mechanism involves the upregulation of genes responsible for cellular adhesion and the synthesis of critical ECM proteins.
Enhancement of Cellular Adhesion
The peptide has been shown to upregulate the expression of genes involved in focal adhesions, which are multiprotein structures that link the actin cytoskeleton of the cell to the surrounding ECM.[2] Key genes in this pathway include those encoding for talin, zyxin, and integrins. By strengthening these connections, this compound improves the cohesion between dermal fibroblasts and the ECM, leading to a more organized and resilient dermal structure.[2][3]
References
Acetyl Tetrapeptide-2: An In-depth Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl tetrapeptide-2 (B611303), a synthetic biomimetic peptide derived from the youth hormone thymopoietin (B12651440), has garnered significant interest for its diverse applications in skincare, primarily for its firming and regenerative properties.[1][2][3] Emerging evidence, however, points towards a potent immunomodulatory and anti-inflammatory capacity. This technical guide provides a comprehensive investigation into the anti-inflammatory properties of Acetyl tetrapeptide-2. It consolidates available data on its mechanisms of action, including cytokine modulation and its influence on key inflammatory signaling pathways. Detailed experimental protocols for assessing its anti-inflammatory efficacy are presented, alongside quantitative data from relevant studies to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized through structured diagrams to provide a clear and concise understanding of its biological activity. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound in inflammatory skin conditions.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic skin diseases, including atopic dermatitis, psoriasis, and rosacea. The management of cutaneous inflammation often relies on corticosteroids and calcineurin inhibitors, which can be associated with significant side effects. This has spurred the search for novel, targeted anti-inflammatory agents with improved safety profiles. Peptides, with their high specificity and favorable safety, have emerged as promising candidates.
This compound, with the amino acid sequence Ac-Lys-Asp-Val-Tyr, is a biomimetic of thymopoietin, a hormone produced by the thymus gland that plays a crucial role in the maturation and differentiation of immune cells.[2][3] By mimicking thymopoietin, this compound is proposed to boost the skin's innate immune defenses and modulate inflammatory responses.[1][4] This guide delves into the scientific evidence supporting these claims.
Mechanism of Action: Immunomodulation and Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism centered on modulating the skin's immune response.
2.1. Thymopoietin Mimicry and Immune System Stimulation:
As a biomimetic of thymopoietin, this compound compensates for the age-related decline in this crucial hormone.[5] It is believed to interact with keratinocytes, inducing the synthesis of paracrine and autocrine mediators that bolster the skin's immune surveillance.[2]
2.2. Cytokine Modulation:
A key aspect of its anti-inflammatory activity is the modulation of cytokine secretion.[1] In vitro studies have indicated that this compound can decrease the expression of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[3][4] TNF-α is a pivotal mediator in many inflammatory skin conditions.
Furthermore, this compound stimulates the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) by keratinocytes.[2] GM-CSF is a cytokine that plays a role in the maturation of Langerhans cells, the skin's resident antigen-presenting cells, and stimulates keratinocyte renewal, which can contribute to the restoration of a healthy epidermal barrier.[1][2]
A closely related acetylated tetrapeptide, N-acetyl-Arg-Leu-Tyr-Glu (Ac-RLYE), has been studied in a murine model of atopic dermatitis, providing more detailed insights into cytokine modulation. Topical application of Ac-RLYE was found to markedly downregulate the gene expression of pro-inflammatory cytokines associated with Th1 (IFN-γ, TNF-α), Th2 (IL-4, IL-5, IL-13), and Th17 (IL-17, IL-23) immune responses.[6]
Quantitative Data on Anti-inflammatory Effects
While specific quantitative data for this compound is limited in publicly available literature, the study on the analogous peptide, Ac-RLYE, in a house dust mite (HDM)-induced atopic dermatitis murine model provides valuable comparative data.[6]
Table 1: Effect of Ac-RLYE on Dermatitis Severity and Skin Barrier Function in an Atopic Dermatitis Murine Model [6]
| Parameter | Vehicle Control | 0.1% Ac-RLYE | Tacrolimus (B1663567) (Positive Control) |
| Dermatitis Score (at Day 48) | 7.8 ± 0.8 | 4.5 ± 2.4 | 4.5 ± 2.4 |
| Filaggrin (FLG) Level (pg/mL) | 1150.3 ± 146.8 | Significantly Increased | Significantly Increased |
Table 2: Effect of Ac-RLYE on Inflammatory Cell Infiltration and IgE Levels in an Atopic Dermatitis Murine Model [6]
| Parameter | Vehicle Control | 0.1% Ac-RLYE | Tacrolimus (Positive Control) |
| Mast Cell Infiltration (cells/mm²) | Significantly Increased vs. Normal | Significantly Reduced | Significantly Reduced |
| Serum IgE Levels | Significantly Increased vs. Normal | Significantly Reduced | Significantly Reduced |
Table 3: Effect of Ac-RLYE on Pro-inflammatory Cytokine Gene Expression in an Atopic Dermatitis Murine Model [6]
| Cytokine Gene | Treatment Group | Result |
| Th1 | ||
| IFN-γ | 0.1% Ac-RLYE | Markedly Downregulated |
| TNF-α | 0.1% Ac-RLYE | Markedly Downregulated |
| Th2 | ||
| IL-4 | 0.1% Ac-RLYE | Markedly Downregulated |
| IL-5 | 0.1% Ac-RLYE | Markedly Downregulated |
| IL-13 | 0.1% Ac-RLYE | Markedly Downregulated |
| Th17 | ||
| IL-17 | 0.1% Ac-RLYE | Markedly Downregulated |
| IL-23 | 0.1% Ac-RLYE | Markedly Downregulated |
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on its proposed mechanisms of action, several pathways are likely involved.
4.1. Proposed Signaling Pathway for this compound:
As a thymopoietin mimetic that stimulates GM-CSF production in keratinocytes, this compound likely initiates a signaling cascade that leads to the modulation of immune cell activity and keratinocyte proliferation. This would involve downstream signaling from the GM-CSF receptor.
Proposed signaling cascade for this compound in the skin.
4.2. VEGFR-2 Signaling Pathway (as demonstrated by Ac-RLYE):
The related peptide, Ac-RLYE, has been shown to be a selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6] VEGF-A/VEGFR-2 signaling is implicated in the increased vascular permeability seen in inflammatory conditions like atopic dermatitis. By blocking this pathway, Ac-RLYE reduces vessel leakage and the subsequent infiltration of inflammatory cells.
Inhibitory action of Ac-RLYE on the VEGFR-2 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-inflammatory properties of this compound.
5.1. In Vitro Assay: TNF-α Inhibition in LPS-Stimulated Macrophages
This assay determines the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Workflow for in vitro TNF-α inhibition assay.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., dexamethasone). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated control.
5.2. In Vivo Assay: Murine Model of Atopic Dermatitis
This protocol, adapted from the study on Ac-RLYE, evaluates the in vivo efficacy of topically applied this compound in a house dust mite (HDM)-induced atopic dermatitis model.[6]
Workflow for in vivo atopic dermatitis model.
Methodology:
-
Animals: Use specific pathogen-free male NC/Nga mice, a model for atopic dermatitis.
-
Acclimatization: House the mice for one week under controlled conditions.
-
Induction of Atopic Dermatitis: Induce AD-like skin lesions by applying a commercially available house dust mite (HDM) extract (e.g., Biostir-AD) to the dorsal skin and ears as per the manufacturer's protocol.
-
Treatment Groups: Divide the mice into groups: vehicle control, positive control (e.g., 0.1% tacrolimus ointment), and different concentrations of this compound formulation.
-
Topical Application: Apply the respective treatments to the lesional skin daily for 4 weeks.
-
Evaluation of Clinical Symptoms: Monitor and score the severity of dermatitis (erythema/hemorrhage, edema, excoriation/erosion, scaling/dryness) weekly.
-
Sample Collection: At the end of the study, collect blood samples for serum IgE analysis and skin tissue for histological examination and gene expression analysis.
-
Histological Analysis: Stain skin sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration, and with Toluidine Blue to quantify mast cells.
-
Gene Expression Analysis: Isolate RNA from skin tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key pro-inflammatory cytokine genes.
Conclusion
This compound presents a promising profile as an anti-inflammatory agent for dermatological applications. Its mechanism, rooted in mimicking the immunomodulatory hormone thymopoietin, suggests a capacity to not only suppress inflammatory mediators like TNF-α but also to promote epidermal regeneration through the stimulation of GM-CSF. While direct quantitative data on its anti-inflammatory potency is still emerging, studies on structurally similar peptides provide compelling evidence for its potential to significantly ameliorate inflammatory skin conditions by modulating key cytokine pathways. The experimental protocols outlined in this guide offer a robust framework for further investigation into its precise mechanisms and therapeutic efficacy. Future research should focus on elucidating the downstream signaling pathways of this compound and conducting clinical trials to validate its use in the treatment of inflammatory skin diseases.
References
- 1. Thymulen®4 | this compound | Skincare Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 3. us.typology.com [us.typology.com]
- 4. uk.typology.com [uk.typology.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. Topical Administration of a Novel Acetylated Tetrapeptide Suppresses Vascular Permeability and Immune Responses and Alleviates Atopic Dermatitis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl Tetrapeptide-2: A Technical Guide to its Role in Hair Follicle Regeneration
Executive Summary: Acetyl Tetrapeptide-2 (B611303) is a synthetic, biomimetic peptide emerging as a promising agent in the field of hair follicle regeneration. Modeled after the youth hormone thymopoietin (B12651440), its mechanism of action is multifaceted, focusing on enhancing the structural integrity of the follicular microenvironment, modulating inflammatory responses, and promoting the proliferation of key follicular cells. This technical guide synthesizes the current preclinical data on Acetyl Tetrapeptide-2, detailing its molecular mechanisms, relevant signaling pathways, and the experimental protocols used to evaluate its efficacy. Quantitative data from in vitro studies are presented, and key distinctions from other hair growth peptides, such as Acetyl Tetrapeptide-3, are clarified to provide a comprehensive resource for researchers and drug development professionals.
Introduction to this compound
This compound is a four-amino-acid peptide (Sequence: N-Acetyl-Lys-Asp-Val-Tyr) designed to mimic the biological activity of thymopoietin, a hormone produced by the thymus gland that regulates immune responses and cell maturation.[1][2][3] Initially investigated for its skin-firming and anti-aging properties, its role in tissue regeneration has led to its exploration in the context of hair follicle health.[2][4] Its primary functions revolve around strengthening the dermal-epidermal junction, stimulating the extracellular matrix (ECM), and fostering a healthier environment for hair growth.[1][2]
Chemical Properties:
-
INCI Name: this compound[1]
Mechanism of Action in Hair Follicle Regeneration
The therapeutic potential of this compound in hair health stems from its ability to influence multiple biological processes that govern follicle stability and growth.
2.1 Stimulation of Extracellular Matrix (ECM) Proteins A robust extracellular matrix is critical for anchoring the hair follicle within the dermis. This compound promotes the synthesis of key structural proteins, including Type I collagen and functional elastin (B1584352).[1][2] This action helps to fortify the ECM, improve the integrity of the dermal-epidermal junction, and enhance the physical support structure for the hair follicle.[2]
2.2 Proliferation of Follicular Keratinocytes Keratinocytes are the primary cell type in the epidermis and hair follicle, responsible for producing the hair shaft. This compound has been shown to significantly increase the proliferation of interfollicular keratinocytes.[1][2] In vitro studies have demonstrated that it can increase keratinocyte density and boost the production of keratin, the fundamental protein component of hair.[4]
2.3 Anti-Inflammatory and Hair Cycle Modulation Chronic micro-inflammation around the hair follicle is a known contributor to hair loss, as it can prematurely push the follicle from the growth (anagen) phase into the regression (catagen) phase. This compound exhibits anti-inflammatory properties by decreasing the expression of Tumor Necrosis Factor-alpha (TNF-α).[1][2] TNF-α is a pro-inflammatory and pro-apoptotic cytokine that can shorten the anagen phase.[1][2] By inhibiting this cytokine, this compound is proposed to help prolong the anagen phase and delay the onset of catagen, thereby supporting a healthier hair growth cycle.[1][2]
2.4 Immune System Support As a thymopoietin mimic, this compound is believed to bolster the skin's local immune defenses.[3][4] It stimulates keratinocytes to produce Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a cytokine that promotes the renewal of the epidermis and the maturation of Langerhans cells, the resident immune cells of the epidermis.[3] This helps to maintain a homeostatic and resilient scalp environment.
Key Signaling Pathways
While the precise receptor and downstream signaling cascade for this compound is not fully elucidated, its observed biological effects suggest modulation of several key pathways critical to hair follicle physiology.
-
ECM Regulation: The peptide likely interacts with fibroblasts and dermal papilla cells to upregulate the transcription of genes responsible for collagen and elastin synthesis.
-
Inflammatory Signaling: By reducing TNF-α levels, this compound interferes with the TNF-α signaling pathway. This pathway typically activates downstream effectors like NF-κB, which can suppress the Wnt/β-catenin signaling essential for maintaining the anagen phase.[5] Therefore, the peptide may provide indirect support to pro-growth pathways by mitigating negative inflammatory signals.
-
Keratinocyte Proliferation Pathways: The stimulation of GM-CSF production indicates an activation of cytokine signaling that governs epidermal cell growth, differentiation, and repair.[3]
Preclinical Evidence & Quantitative Data
To date, the evidence for this compound's efficacy in hair regeneration is based on in vitro studies. No large-scale clinical trials have been published specifically for this peptide in hair loss applications. The available quantitative data are summarized below.
| Parameter Measured | Cell Type | Result | Source |
| Cell Stiffness | HaCaT Keratinocytes | Increase in cell rigidity after 48h treatment (0.05-50 µg/ml) | [6] |
| Keratinocyte Density | Keratinocytes | +51% increase in 5 days | [4] |
| Keratin Production | Keratinocytes | +75% increase | [4] |
| Keratohyalin Production | Keratinocytes | +28% increase | [4] |
| TNF-α Expression | Not Specified | Decrease observed in vitro | [1][2] |
| GM-CSF Production | Keratinocytes | Stimulation observed in vitro | [3][4] |
Experimental Methodologies
The following protocols are based on published methodologies for evaluating peptide effects on skin and hair follicle components.
5.1 In Vitro Keratinocyte Proliferation and Mechanics Assay This protocol is adapted from studies evaluating the effect of this compound on immortalized human keratinocytes (HaCaT).[6]
-
Objective: To determine the effect of this compound on keratinocyte stiffness and gene expression.
-
Materials:
-
Immortalized human keratinocytes (HaCaT cell line).
-
Complete Dulbecco's Modified Eagle Medium (DMEM).
-
This compound (stock solution).
-
Cell culture plates.
-
Atomic Force Microscope (AFM).
-
RNA extraction kits and reagents for Quantitative PCR (Q-PCR).
-
-
Protocol:
-
Cell Culture: Culture HaCaT cells in complete DMEM until they reach approximately 70-80% confluency.
-
Treatment: Remove the culture medium and replace it with fresh medium containing this compound at various concentrations (e.g., 0.05, 0.5, 5, 50 µg/ml). Include a vehicle-only control group.
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
Analysis - Cell Stiffness:
-
After 48 hours, measure keratinocyte stiffness using an AFM.
-
Obtain force-distance curves at a defined indentation depth (e.g., 200 nm) to calculate the Young's modulus, a measure of stiffness.
-
-
Analysis - Gene Expression:
-
Extract total RNA from the control and treated cells using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform Q-PCR to analyze the expression levels of genes related to cell structure (e.g., ACTN1, ITGB4) and ECM components (e.g., COL17A1). Normalize results to a housekeeping gene.
-
-
5.2 Ex Vivo Hair Follicle Organ Culture Model While no specific studies using this compound with this model were found, this is a standard and critical methodology for preclinical hair research, adapted from existing literature.[7][8][9]
-
Objective: To assess the effect of this compound on human hair follicle growth and viability outside the body.
-
Materials:
-
Human scalp skin samples (e.g., from facelift surgery).
-
William’s E medium, supplemented (e.g., with L-glutamine, insulin, hydrocortisone).
-
This compound.
-
24-well culture plates.
-
Dissecting microscope.
-
Digital microscope for imaging.
-
-
Protocol:
-
Follicle Isolation: Microdissect individual anagen-phase hair follicles from human scalp tissue under a dissecting microscope.
-
Culture: Place one follicle per well in a 24-well plate containing supplemented William’s E medium.
-
Treatment: Add this compound to the medium at desired concentrations. Include a control group with no peptide.
-
Incubation & Measurement: Culture the follicles for 6-10 days. At regular intervals (e.g., every 48 hours), capture digital images of each follicle and measure the change in hair shaft length from baseline.
-
Analysis: At the end of the culture period, follicles can be fixed for histological analysis to assess morphology or for immunofluorescence staining to detect markers of proliferation (e.g., Ki-67) or apoptosis.
-
Distinction from Acetyl Tetrapeptide-3
It is crucial for researchers to distinguish this compound from Acetyl Tetrapeptide-3, another peptide used in hair care formulations, as their primary reported mechanisms and supporting data differ.
| Feature | This compound | Acetyl Tetrapeptide-3 |
| Biomimicry | Mimics Thymopoietin (youth/immune hormone)[1][3] | Mimics a signal peptide for ECM remodeling[10] |
| Primary Focus | Epidermal regeneration, immune support, anti-inflammatory (TNF-α reduction)[1][2][3] | Improving hair anchoring by stimulating ECM at the dermal papilla[10][11] |
| Key Proteins | Stimulates Collagen I, Elastin[2][6] | Stimulates Collagen III, Laminins[10][12] |
| Associated Complex | Typically studied as a standalone active | Often formulated with Red Clover Extract (Biochanin A) in a complex called Capixyl™ [13] |
| Additional Action | Stimulates GM-CSF production[3] | The complex inhibits 5-α-reductase activity to reduce DHT[10] |
Conclusion and Future Research
This compound presents a compelling, multi-pronged approach to supporting the hair follicle. By enhancing the structural ECM, promoting keratinocyte proliferation, and exerting anti-inflammatory effects, it addresses several underlying factors that can compromise hair growth. The current body of evidence, while limited to in vitro studies, provides a strong rationale for its inclusion in hair regeneration research.
Future research should prioritize:
-
Ex Vivo Studies: Utilizing human hair follicle organ culture to confirm the peptide's direct effects on hair shaft elongation and hair cycle progression.
-
In Vivo Animal Studies: To evaluate efficacy and safety in a complex biological system.
-
Human Clinical Trials: To establish definitive evidence of its ability to treat hair loss conditions like androgenetic alopecia or telogen effluvium in a controlled setting.
-
Mechanism Elucidation: Further investigation into the specific cell surface receptors and intracellular signaling pathways activated by this compound.
References
- 1. us.typology.com [us.typology.com]
- 2. uk.typology.com [uk.typology.com]
- 3. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 4. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 5. mdpi.com [mdpi.com]
- 6. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studiosorbellini.it [studiosorbellini.it]
- 8. sryahwapublications.com [sryahwapublications.com]
- 9. Sustained Human Hair Follicle Growth Ex Vivo in a Glycosaminoglycan Hydrogel Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diviofficial.com [diviofficial.com]
- 11. uk.typology.com [uk.typology.com]
- 12. swcofusa.com [swcofusa.com]
- 13. Acetyl Tetrapeptide-3 (Explained + Products) [incidecoder.com]
Acetyl Tetrapeptide-2: A Technical Review of Its Role in Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl tetrapeptide-2 (B611303) has emerged as a noteworthy peptide in the field of dermatology and cosmetic science, primarily recognized for its purported effects on skin pigmentation. This technical guide synthesizes the currently available information regarding the role of Acetyl tetrapeptide-2 in the inhibition of melanogenesis. While the overarching claim is its function as a depigmenting agent through the inhibition of tyrosinase, a comprehensive review of publicly accessible scientific literature reveals a conspicuous absence of detailed, quantitative data and in-depth mechanistic studies. This document aims to provide a thorough overview of the established principles of melanogenesis, the putative role of this compound within this framework, and to highlight the existing gaps in research that are critical for a complete technical understanding. Standardized experimental protocols relevant to the assessment of melanogenesis inhibitors are detailed to provide a methodological context for the future evaluation of this and similar compounds.
Introduction to Melanogenesis
Melanogenesis is the complex physiological process responsible for the synthesis of melanin (B1238610), the primary pigment determining skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located in melanocytes. The production of melanin is a crucial defense mechanism against the damaging effects of ultraviolet (UV) radiation. However, the overproduction or uneven distribution of melanin can lead to various hyperpigmentary disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.
The regulation of melanogenesis is intricate, involving a cascade of enzymatic reactions and signaling pathways. The key enzyme in this process is tyrosinase (TYR), which catalyzes the initial and rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that can polymerize to form melanin. Other key enzymes, such as tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2), are also involved in the downstream synthesis of different types of melanin.
The expression and activity of these melanogenic enzymes are primarily regulated by the microphthalmia-associated transcription factor (MITF). MITF is considered the master regulator of melanocyte development, survival, and function. Its transcriptional activity is modulated by several signaling pathways, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
This compound: An Overview
This compound is a synthetic peptide with the amino acid sequence Ac-Lys-Asp-Val-Tyr.[1][2] It is often marketed as a biomimetic peptide, suggesting it mimics a naturally occurring biological molecule to produce a specific physiological effect.[1][2] In the context of skin pigmentation, it is primarily positioned as a depigmenting and lightening agent.[1][2]
The most frequently cited mechanism of action for this compound is the inhibition of tyrosinase activity.[1][2] By reducing the catalytic function of this key enzyme, the peptide is proposed to decrease the overall production of melanin, thereby leading to a lighter skin tone and a reduction in the appearance of hyperpigmented areas.[1][2]
Despite these claims, there is a significant lack of publicly available, peer-reviewed scientific studies that provide specific quantitative data on the efficacy of this compound in inhibiting melanogenesis. Critical information such as the half-maximal inhibitory concentration (IC50) for tyrosinase activity or the percentage reduction in melanin content in cell-based assays is not readily found in the scientific literature.
Key Signaling Pathways in Melanogenesis
A comprehensive understanding of the potential interaction of this compound with melanogenesis necessitates a review of the principal signaling pathways that govern this process.
The cAMP/PKA/CREB/MITF Pathway
The cyclic AMP (cAMP) signaling cascade is the most well-characterized pathway in the regulation of melanogenesis. The process is typically initiated by the binding of signaling molecules, such as alpha-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This binding activates adenylyl cyclase, which in turn elevates intracellular cAMP levels.
The increased cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of the MITF gene. As the master regulator, MITF then binds to the promoter regions of melanogenic enzyme genes, including TYR, TRP-1, and TRP-2, to upregulate their expression and thereby stimulate melanin synthesis.
While it is plausible that this compound could interfere with this pathway, there is currently no direct scientific evidence to support this hypothesis.
Quantitative Data Summary
A thorough search of scientific databases and technical literature did not yield any specific quantitative data regarding the inhibitory effects of this compound on melanogenesis. To provide a framework for the type of data required for a comprehensive evaluation, the following table structure is presented. This table is currently unpopulated due to the lack of available data.
| Assay | Cell Line/Enzyme Source | Parameter | Value for this compound | Positive Control | Reference |
| Mushroom Tyrosinase Activity Assay | Mushroom Tyrosinase | IC50 | Data Not Available | Kojic Acid: [Value] | N/A |
| Cellular Tyrosinase Activity Assay | B16F10 Mouse Melanoma Cells | % Inhibition at [X] µM | Data Not Available | Arbutin: [Value] | N/A |
| Melanin Content Assay | B16F10 Mouse Melanoma Cells | % Reduction at [X] µM | Data Not Available | Kojic Acid: [Value] | N/A |
| Gene Expression (qPCR) - TYR | Human Epidermal Melanocytes | Fold Change at [X] µM | Data Not Available | N/A | N/A |
| Gene Expression (qPCR) - TRP-1 | Human Epidermal Melanocytes | Fold Change at [X] µM | Data Not Available | N/A | N/A |
| Gene Expression (qPCR) - TRP-2 | Human Epidermal Melanocytes | Fold Change at [X] µM | Data Not Available | N/A | N/A |
| Gene Expression (qPCR) - MITF | Human Epidermal Melanocytes | Fold Change at [X] µM | Data Not Available | N/A | N/A |
Experimental Protocols
To facilitate the rigorous scientific investigation of this compound and other potential melanogenesis inhibitors, detailed methodologies for key in vitro experiments are provided below. These protocols are standard in the field and serve as a basis for generating the quantitative data necessary for a thorough technical evaluation.
Mushroom Tyrosinase Activity Assay
This assay is a primary, cell-free method to assess the direct inhibitory effect of a compound on tyrosinase activity.
-
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
Phosphate (B84403) Buffer (pH 6.8)
-
Test compound (this compound)
-
Positive control (e.g., Kojic Acid)
-
96-well microplate
-
Microplate reader
-
-
Protocol:
-
Prepare solutions of the test compound and positive control at various concentrations in phosphate buffer.
-
In a 96-well plate, add a defined volume of mushroom tyrosinase solution to each well.
-
Add the test compound or positive control solutions to the respective wells. Incubate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals for a defined period using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cellular Melanin Content Assay
This cell-based assay quantifies the amount of melanin produced by melanocytes in culture after treatment with a test compound.
-
Materials:
-
B16F10 mouse melanoma cells (or other suitable melanocyte cell line)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
α-MSH (or other melanogenesis stimulator)
-
Test compound (this compound)
-
Positive control (e.g., Kojic Acid)
-
Phosphate-Buffered Saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control, along with a melanogenesis stimulator like α-MSH.
-
Incubate for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with PBS.
-
Lyse the cells and solubilize the melanin by adding 1N NaOH with 10% DMSO to each well and incubating at an elevated temperature (e.g., 80°C) for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells (determined by a separate protein assay like BCA or Bradford) or expressed as a percentage of the control.
-
Conclusion and Future Directions
This compound is presented in the cosmetic industry as a peptide capable of inhibiting melanogenesis, primarily through the inhibition of tyrosinase. However, a thorough review of the scientific literature reveals a significant gap between these claims and the availability of robust, quantitative, and mechanistic data. To substantiate the role of this compound as a melanogenesis inhibitor, further research is imperative.
Future investigations should focus on:
-
Quantitative Efficacy: Determining the IC50 value of this compound on tyrosinase activity and quantifying its effect on melanin production in relevant cell models.
-
Mechanism of Action: Elucidating the precise molecular interactions with tyrosinase and investigating its potential effects on the upstream signaling pathways, particularly the cAMP/PKA/CREB/MITF axis.
-
Gene Expression Analysis: Assessing the impact of this compound on the mRNA and protein expression levels of key melanogenic enzymes (TYR, TRP-1, TRP-2) and the master regulator MITF.
-
Clinical Validation: Conducting well-controlled clinical trials to evaluate the efficacy and safety of this compound in treating hyperpigmentary disorders in human subjects.
Without such data, the technical and scientific understanding of this compound's role in inhibiting melanogenesis remains speculative. The protocols and pathway diagrams provided in this guide offer a clear roadmap for the necessary research to fully characterize this peptide and its potential applications in dermatology and cosmetic science.
References
Methodological & Application
Application Notes and Protocols for Acetyl Tetrapeptide-2 Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Tetrapeptide-2 (B611303), with the sequence Ac-Lys-Asp-Val-Tyr-OH, is a synthetic peptide that has garnered significant interest in the fields of cosmetics and dermatology for its anti-aging and skin-firming properties.[1][2] It is a biomimetic peptide that mimics the activity of the youth hormone thymopoietin, stimulating the production of extracellular matrix proteins such as collagen and elastin.[1][3] This document provides detailed application notes and protocols for the chemical synthesis and purification of Acetyl Tetrapeptide-2, intended for research and development purposes. Two primary synthesis methodologies, liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS), are discussed, followed by a standard purification protocol using reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound.
| Parameter | Liquid-Phase Synthesis (Fragment Condensation) | Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) | Purification (RP-HPLC) |
| Overall Yield | ~61% (crude) | Typically 40-60% (crude) | >90% (final product) |
| Purity (Crude) | Variable, requires purification | Variable, requires purification | - |
| Purity (Final) | ≥95% | ≥95% | ≥98.26%[4] |
| Key Reagents | Protected amino acid fragments, coupling agents (NHS, DCC), deprotection agents (TFA) | Fmoc-protected amino acids, Rink Amide resin, coupling agents (HBTU, DIEA), cleavage cocktail (TFA/TIS/H2O) | Acetonitrile, Water, Trifluoroacetic acid (TFA) |
| Synthesis Time | Several days | ~4 hours for a tetrapeptide[5] | 30-60 minutes per run |
Signaling Pathway of this compound
This compound exerts its biological effects by stimulating key processes in the dermal-epidermal junction, leading to improved skin firmness and elasticity. It upregulates the expression of essential extracellular matrix (ECM) proteins. A key mechanism involves the induction of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1).[4] FBLN5 is crucial for the assembly of elastic fibers, while LOXL1 is an enzyme that cross-links collagen and elastin, thereby stabilizing the ECM. This enhanced organization and stabilization of the ECM contributes to the anti-sagging and firming properties of the peptide.[2][4]
Caption: Signaling pathway of this compound in skin cells.
Experimental Protocols
I. Liquid-Phase Peptide Synthesis (LPPS) - Fragment Condensation Method
This protocol is adapted from a patented liquid-phase synthesis approach which involves the synthesis of two dipeptide fragments followed by their condensation.[6]
A. Synthesis of Fragment 1: Ac-D-Lys(Boc)-Asp(OtBu)-OH
-
Acetylation of H-D-Lys(Boc)-OH:
-
Dissolve H-D-Lys(Boc)-OH (1 equivalent) and N,N'-diisopropylethylamine (DIPEA) (0.5-1 equivalent) in dichloromethane (B109758) (DCM).
-
Add acetic anhydride (B1165640) (1-2 equivalents) and react at room temperature for 1-2 hours.
-
Concentrate the reaction mixture and purify by ether slurry to obtain Ac-D-Lys(Boc)-OH. The expected yield is 72-75%.
-
-
Coupling with H-Asp(OtBu)-OH:
-
Dissolve Ac-D-Lys(Boc)-OH (1 equivalent), N-hydroxysuccinimide (NHS) (1-1.5 equivalents), and dicyclohexylcarbodiimide (B1669883) (DCC) (1-2 equivalents) in tetrahydrofuran (B95107) (THF). React at room temperature for 4-6 hours to form the active ester.
-
In a separate reaction, dissolve H-Asp(OtBu)-OH (1-2.5 equivalents) and sodium bicarbonate in a suitable solvent.
-
Add the THF solution of the active ester to the H-Asp(OtBu)-OH solution and react for 10-12 hours at room temperature.
-
Purify the product to obtain Ac-D-Lys(Boc)-Asp(OtBu)-OH. The expected yield is 68-70%.
-
B. Synthesis of Fragment 2: H-Val-m-Tyr-OMe
-
Boc Protection of Valine:
-
React H-Val-OH (1 equivalent) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1-2 equivalents) and sodium carbonate (0.5-1 equivalent). The expected yield of Boc-Val-OH is 85-90%.
-
-
Coupling with H-m-Tyr-OMe:
-
Activate Boc-Val-OH with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt).
-
Couple the activated valine with H-m-Tyr-OMe. The reaction time is 20-24 hours. The expected yield of the dipeptide is 78-82%.
-
C. Condensation of Fragments and Final Peptide Synthesis
-
Fragment Condensation:
-
Activate Ac-D-Lys(Boc)-Asp(OtBu)-OH with NHS and DCC in THF for 4-6 hours.
-
Add H-Val-m-Tyr-OMe and DIPEA to the activated fragment solution and react for 10-12 hours at room temperature.
-
Purify the product to obtain the protected tetrapeptide.
-
-
Amidation and Deprotection:
-
Treat the protected tetrapeptide with ammonia (B1221849) methanol (B129727) at room temperature for 2 days to achieve amidation at the C-terminus.
-
Add the amidated peptide to a deprotection solution of trifluoroacetic acid (TFA) and water (9:1 v/v) and react for 2 hours at room temperature.
-
Concentrate the solution and precipitate the crude peptide with ether.
-
Filter, wash the filter cake, and dry under vacuum to obtain crude this compound. The expected yield is approximately 61%.[6]
-
II. Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy
This is a general protocol for the synthesis of a tetrapeptide on a solid support using Fmoc chemistry.
-
Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling (Cycle for Tyr, Val, Asp, Lys):
-
Activate the Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH for the first coupling) with a coupling reagent such as HBTU and DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence (Val, Asp, Lys).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of Lys), acetylate the N-terminus by reacting the resin-bound peptide with a solution of acetic anhydride and DIPEA in DMF.
-
-
Cleavage and Precipitation:
-
Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether with stirring.
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide pellet under vacuum.
-
III. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a standard method for the purification of crude this compound.
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude peptide in Mobile Phase A to a concentration of 1-5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a good starting point. The optimal gradient may need to be determined empirically.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[7]
-
Column Temperature: Room temperature or controlled at 25-30 °C.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. us.typology.com [us.typology.com]
- 2. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 3. Peptides and Their Mechanisms of Action in the Skin [mdpi.com]
- 4. experchem.com [experchem.com]
- 5. Solid-phase peptide synthesis under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107629111B - Liquid phase synthesis method of this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Acetyl Tetrapeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and skin-firming properties. It is believed to mimic the effects of the youth hormone thymopoietin, thereby stimulating the skin's natural regenerative processes. These application notes provide detailed protocols for a suite of in vitro assays designed to substantiate the efficacy of Acetyl tetrapeptide-2 in key areas of skin health, including the synthesis of crucial extracellular matrix (ECM) proteins and the proliferation of skin cells.
The following protocols are intended to serve as a comprehensive guide for researchers and professionals in the drug development industry to assess the biological activity of this compound and similar compounds.
Mechanism of Action: Signaling Pathway
This compound is understood to exert its effects by initiating a cascade of signaling events within skin cells. By mimicking thymopoietin, it stimulates keratinocytes to produce Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). This, in turn, promotes keratinocyte proliferation and strengthens the epidermal barrier. Furthermore, this compound upregulates the expression of genes associated with focal adhesion, such as talin, zyxin, and integrins. This enhanced cell-matrix adhesion, coupled with the increased expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), leads to improved organization and synthesis of elastin (B1584352) and collagen fibers, ultimately enhancing skin firmness and elasticity.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on key biomarkers of skin health as determined by various in vitro assays.
Table 1: Effect of this compound on Extracellular Matrix Protein Synthesis
| Biomarker | Assay Type | Cell Type | Treatment Concentration | Result | Reference |
| Type I Collagen | Gene Expression/Protein Assay | Human Dermal Fibroblasts | Not Specified | 47.3% Increase in Synthesis | [1][5] |
| Elastin | Gene Expression/Protein Assay | Human Dermal Fibroblasts | Not Specified | 21.7% Increase in Synthesis | [1][5] |
Table 2: Effect of this compound on Elastin Assembly Proteins
| Biomarker | Assay Type | Cell Type | Treatment Concentration | Result | Reference |
| Fibulin-5 (FBLN5) | Promoter Activity/Protein Assay | Not Specified | 1 mg/mL | 1.2-fold increase in promoter activity; 2.3-fold increase in protein levels | [5] |
| Lysyl Oxidase-Like 1 (LOXL1) | Promoter Activity/Protein Assay | Not Specified | 1 mg/mL | 1.3-fold increase in promoter activity; 1.7-fold increase in protein levels | [5] |
Experimental Protocols
The following are detailed protocols for the in vitro assays recommended for testing the efficacy of this compound.
Collagen Synthesis Assay (Sirius Red Staining)
This assay quantifies the amount of collagen produced by dermal fibroblasts in culture following treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 95% ethanol/5% glacial acetic acid)
-
Sirius Red/Fast Green dye solution (0.1% Sirius Red and 0.1% Fast Green in picric acid)
-
Extraction solution (0.5M NaOH)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at a density of 2 x 104 cells/well in DMEM with 10% FBS and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: After 24 hours, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 0.05 µg/mL to 50 µg/mL). Include a vehicle control (serum-free DMEM without the peptide).
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation: Remove the culture medium and wash the cells twice with PBS. Add 100 µL of fixative solution to each well and incubate for 10 minutes at room temperature.
-
Staining: Remove the fixative and add 50 µL of Sirius Red/Fast Green dye solution to each well. Incubate for 30 minutes at room temperature.
-
Washing: Remove the dye solution and wash the wells with distilled water until the water runs clear.
-
Elution: Add 100 µL of extraction solution (0.5M NaOH) to each well and pipette up and down to ensure complete elution of the bound dye.
-
Measurement: Measure the optical density at 540 nm (for Sirius Red) and 605 nm (for Fast Green) using a microplate reader.
-
Quantification: Calculate the amount of collagen and non-collagenous protein based on the absorbance values and a standard curve.
Elastin Quantification Assay (Fastin™ Dye-Binding)
This assay measures the amount of soluble and insoluble elastin produced by cells in culture.
Materials:
-
Human Dermal Fibroblasts (HDFs) or other elastin-producing cells
-
Cell culture medium
-
This compound stock solution
-
Fastin™ Elastin Assay Kit (containing Dye Reagent, Elastin Precipitating Reagent, and Dye Dissociation Reagent)
-
0.25M Oxalic Acid
-
Microcentrifuge tubes
-
Microplate reader
Protocol:
-
Sample Preparation (for insoluble elastin):
-
Harvest cells and wash with PBS.
-
Add 750 µL of 0.25M oxalic acid to the cell pellet.
-
Heat at 100°C for 60 minutes to extract α-elastin.
-
Centrifuge to pellet debris and collect the supernatant containing solubilized elastin.
-
-
Elastin Precipitation:
-
To 100 µL of sample (culture medium for soluble elastin or oxalic acid extract for insoluble elastin), add 100 µL of Elastin Precipitating Reagent.
-
Incubate on ice for 15 minutes.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Carefully discard the supernatant.
-
-
Dye Binding:
-
Add 1 mL of Fastin Dye Reagent to the pellet.
-
Incubate with gentle shaking for 90 minutes at room temperature.
-
Centrifuge at >10,000 x g for 10 minutes and discard the supernatant (unbound dye).
-
-
Dye Elution:
-
Add 250 µL of Dye Dissociation Reagent to the pellet and vortex to dissolve.
-
-
Measurement:
-
Transfer 200 µL of the dissolved dye to a 96-well plate.
-
Measure the absorbance at 513 nm.
-
-
Quantification:
-
Calculate the elastin concentration based on a standard curve prepared with the provided α-elastin standard.
-
Keratinocyte Proliferation Assay (MTT)
This colorimetric assay assesses the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
Human Keratinocyte cell line (e.g., HaCaT)
-
DMEM with 10% FBS
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Incubation: Incubate for 2 hours at room temperature in the dark, with gentle shaking.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: The absorbance is directly proportional to the number of viable, proliferating cells.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the mRNA expression levels of target genes such as COL1A1 (Collagen Type I Alpha 1 Chain), ELN (Elastin), FBLN5, and LOXL1 in response to this compound treatment.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture reagents
-
This compound stock solution
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., RevertAid First Strand cDNA Synthesis Kit)
-
qPCR primers for target genes and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Protocol:
-
Cell Treatment: Seed and treat HDFs with this compound as described in the collagen synthesis assay protocol.
-
RNA Extraction: After the desired incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and cDNA template.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the untreated control.
-
References
- 1. skintellect.com.au [skintellect.com.au]
- 2. hlextract.com [hlextract.com]
- 3. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experchem.com [experchem.com]
- 5. Uplevity™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 6. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
Application Notes and Protocols: Investigating the Effects of Acetyl Tetrapeptide-2 on HaCaT Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its potential anti-aging and skin-rejuvenating properties. It is believed to mimic the effects of the youth hormone, thymopoietin, by stimulating the skin's immune defenses and promoting epidermal regeneration.[1][2][3] This document provides detailed application notes and protocols for studying the effects of Acetyl tetrapeptide-2 on human immortalized keratinocytes (HaCaT cells), a widely used in vitro model for the human epidermis.
The following sections detail the effects of this compound on HaCaT cell viability, mechanical properties, and gene expression. Furthermore, comprehensive protocols are provided for key experiments, including cell viability assays, wound healing assays, quantification of collagen and elastin (B1584352), anti-inflammatory assessments, and measurement of cell stiffness.
Data Presentation
Quantitative Summary of this compound Effects on HaCaT Cells
The following tables summarize the quantitative data from a study by Kobiela, T., et al. (2018) investigating the effects of this compound (referred to as P1 in the study) on HaCaT cells.
Table 1: Effect of this compound on HaCaT Cell Viability after 48h Treatment
| This compound Concentration (µg/mL) | Cell Viability (% of Control) |
| 0.05 | ~100% |
| 0.5 | ~100% |
| 5 | ~100% |
| 50 | ~100% |
Data adapted from Kobiela, T., et al. (2017). The study showed no significant cytotoxic effects at the tested concentrations.[4][5]
Table 2: Effect of this compound on HaCaT Cell Stiffness (Young's Modulus) after 48h Treatment
| This compound Concentration (µg/mL) | Young's Modulus (kPa) |
| Control (Untreated) | ~2.5 |
| 0.5 | ~4.0 |
| 5 | ~3.5 |
| 50 | ~3.0 |
Data adapted from Kobiela, T., et al. (2017). A significant increase in cell stiffness was observed, particularly at a concentration of 0.5 µg/mL.[4][6][7]
Table 3: Relative mRNA Expression of Key Genes in HaCaT Cells after 48h Treatment with this compound
| Gene | 0.5 µg/mL | 5 µg/mL | 50 µg/mL |
| ACTN1 (Actinin Alpha 1) | No significant change | No significant change | Significantly decreased |
| ITGB4 (Integrin Subunit Beta 4) | No significant change | No significant change | Significantly decreased |
| COL17A1 (Collagen Type XVII Alpha 1) | Significantly upregulated | No significant change | Significantly decreased |
Data adapted from Kobiela, T., et al. (2017). These results suggest a concentration-dependent effect on genes related to cell structure and adhesion.[8]
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway of this compound in HaCaT keratinocytes.
Caption: General experimental workflow for studying this compound effects on HaCaT cells.
Experimental Protocols
HaCaT Cell Culture
-
Materials:
-
HaCaT (human immortalized keratinocyte) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain HaCaT cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed them into new flasks or plates for experiments.
-
Cell Viability (MTT) Assay
-
Materials:
-
HaCaT cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)
-
Microplate reader
-
-
Protocol:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.05, 0.5, 5, 50 µg/mL) and a vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
In Vitro Wound Healing (Scratch) Assay
-
Materials:
-
HaCaT cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
-
-
Protocol:
-
Seed HaCaT cells in 6-well or 12-well plates and grow them to 90-100% confluency.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
Collagen and Elastin Quantification (ELISA)
-
Materials:
-
HaCaT cells
-
Cell culture plates
-
This compound
-
Cell lysis buffer
-
Human Collagen Type I ELISA Kit
-
Human Elastin ELISA Kit
-
Microplate reader
-
-
Protocol:
-
Culture and treat HaCaT cells with this compound as described previously.
-
Collect the cell culture supernatant and/or prepare cell lysates.
-
Quantify the amount of secreted collagen and elastin in the supernatant or the intracellular levels in the cell lysates using the respective ELISA kits, following the manufacturer's instructions.
-
Briefly, this involves adding samples to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance and determine the protein concentration based on a standard curve.
-
Anti-Inflammatory Assay (Cytokine Measurement)
-
Materials:
-
HaCaT cells
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation
-
This compound
-
Human TNF-α, IL-6, IL-8 ELISA Kits
-
-
Protocol:
-
Seed HaCaT cells and allow them to adhere.
-
Pre-treat the cells with this compound for a specified time (e.g., 2 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus like LPS or TNF-α.
-
Incubate for a suitable period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Cell Stiffness Measurement (Atomic Force Microscopy - AFM)
-
Materials:
-
HaCaT cells cultured on glass coverslips
-
Atomic Force Microscope (AFM) with a cantilever suitable for live-cell imaging
-
Cell culture medium for live-cell imaging
-
-
Protocol:
-
Seed HaCaT cells on glass coverslips and treat them with this compound for the desired duration.
-
Mount the coverslip onto the AFM stage in a liquid cell filled with cell culture medium to keep the cells alive.
-
Calibrate the AFM cantilever to determine its spring constant.
-
Perform force-volume mapping or single-point indentations on the surface of individual cells.
-
Approach the cell with the cantilever tip at a defined speed and apply a controlled force to indent the cell.
-
Retract the cantilever and record the force-distance curve.
-
Analyze the force-distance curves using a suitable contact mechanics model (e.g., Hertz model) to calculate the Young's modulus, which represents the cell's stiffness.[9][10][11]
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the multifaceted effects of this compound on HaCaT keratinocytes. The data suggests that this peptide can enhance the mechanical properties of keratinocytes and modulate the expression of genes crucial for skin structure and integrity, without compromising cell viability. By utilizing the detailed protocols, scientists can further elucidate the mechanisms of action of this compound and evaluate its potential as an active ingredient in skincare and dermatological formulations.
References
- 1. Protocol for evaluating extracellular matrix stiffness post-decellularization of triple-negative breast cancer cells using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. us.typology.com [us.typology.com]
- 3. uk.typology.com [uk.typology.com]
- 4. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajol.info [ajol.info]
- 6. med.virginia.edu [med.virginia.edu]
- 7. mdpi.com [mdpi.com]
- 8. clyte.tech [clyte.tech]
- 9. Measuring the mechanical properties of living cells using atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Atomic Force Microscopy for Live-Cell and Hydrogel Measurement | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Quantifying Collagen Production Induced by Acetyl Tetrapeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide that has demonstrated significant potential in stimulating the production of extracellular matrix proteins, including collagen and elastin (B1584352).[1][2] This tetrapeptide is believed to mimic the effects of the youth hormone thymopoietin, compensating for the age-related loss of thymic factors.[3] By promoting the synthesis of essential dermal proteins, Acetyl tetrapeptide-2 helps to improve skin firmness, elasticity, and overall structure.[4][5] These application notes provide detailed protocols for quantifying the increase in collagen production in response to treatment with this compound, offering valuable tools for research and development in cosmetics and dermatology.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by upregulating the expression of genes involved in collagen and elastin synthesis. It also enhances the activity of key proteins responsible for the proper assembly and organization of the extracellular matrix. The proposed signaling pathway involves the activation of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), which are crucial for the correct formation of elastin fibers and contribute to a more organized and robust dermal structure.[1][2][6]
Caption: Proposed signaling pathway of this compound in skin cells.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of this compound on key markers of extracellular matrix production.
| Parameter | Method | Result | Reference |
| Type I Collagen Synthesis | In vitro study | 47.3% increase (statistically significant) | [6] |
| Elastin Synthesis | In vitro study | 21.7% increase (statistically significant) | [6] |
| FBLN5 Promoter Activity | In vitro study (at 1 mg/mL) | 1.2-fold increase | [6] |
| LOXL1 Promoter Activity | In vitro study (at 1 mg/mL) | 1.3-fold increase | [6] |
| FBLN5 Protein Levels | In vitro study | 2.3-fold increase | [6] |
| LOXL1 Protein Levels | In vitro study | 1.7-fold increase | [6] |
Experimental Protocols
This section provides detailed methodologies for quantifying collagen production in cell culture models treated with this compound.
General Experimental Workflow
The general workflow for assessing the effect of this compound on collagen production involves cell culture, treatment with the peptide, and subsequent quantification of collagen using various assays.
Caption: General experimental workflow for quantifying collagen production.
Protocol 1: Quantification of Total Soluble Collagen using Sirius Red Assay
This protocol is adapted for quantifying soluble collagen in cell culture supernatant.[7][8][9]
Materials:
-
Sirius Red solution (0.1% in 1% acetic acid)
-
0.1 M NaOH
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture human dermal fibroblasts to near confluence in a 6-well plate.
-
Treat cells with varying concentrations of this compound (and a vehicle control) in serum-free media for 48-72 hours.
-
Collect the cell culture supernatant and centrifuge at 2,000 x g for 10 minutes to remove cellular debris.
-
-
Collagen Precipitation and Staining:
-
Transfer 500 µL of the clarified supernatant to a microcentrifuge tube.
-
Add 100 µL of Sirius Red solution and incubate at room temperature for 1-2 hours with gentle rocking.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the collagen-dye complex.
-
Carefully aspirate and discard the supernatant.
-
-
Washing:
-
Wash the pellet with 500 µL of 0.1 M HCl to remove unbound dye.
-
Centrifuge at 12,000 x g for 10 minutes and discard the supernatant. Repeat this wash step until the supernatant is clear.
-
-
Elution and Quantification:
-
Dissolve the pellet in 250 µL of 0.1 M NaOH.
-
Transfer 200 µL of the dissolved solution to a 96-well plate.
-
Read the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of purified Type I collagen to determine the collagen concentration in the samples.
-
Protocol 2: Quantification of Total Collagen using Hydroxyproline Assay
This protocol measures the total collagen content (both soluble and insoluble) from cell lysates and is considered a gold standard for collagen quantification.[10][11][12]
Materials:
-
10 N NaOH
-
10 N HCl
-
Chloramine-T solution
-
DMAB reagent (Ehrlich's reagent)
-
Hydroxyproline standard
-
Heat block or autoclave
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation and Hydrolysis:
-
Culture and treat cells as described in Protocol 1.
-
After treatment, wash the cell layer with PBS and lyse the cells in 100 µL of water.
-
To 100 µL of cell lysate, add 100 µL of 10 N NaOH.
-
Tightly seal the tubes and hydrolyze at 120°C for 1 hour in a heat block or autoclave.
-
Cool the samples to room temperature and neutralize by adding 100 µL of 10 N HCl.
-
-
Chromophore Development:
-
Add 500 µL of Chloramine-T solution to each sample and incubate at room temperature for 25 minutes.
-
Add 500 µL of DMAB reagent and incubate at 60°C for 20 minutes.
-
-
Quantification:
-
Cool the samples to room temperature.
-
Transfer 200 µL of each sample to a 96-well plate.
-
Read the absorbance at 560 nm.
-
Prepare a standard curve using known concentrations of hydroxyproline to determine the amount of hydroxyproline in the samples. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of the total amino acids in collagen.
-
Protocol 3: Quantification of Type I Collagen by Western Blot
This protocol allows for the specific quantification of Type I collagen.[13][14][15][16]
Materials:
-
SDS-PAGE gels (6% acrylamide (B121943) is suitable for collagen)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibody (anti-Collagen Type I)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 2. Determine the protein concentration of each lysate.
-
Mix equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer. Do not boil the samples , as this can cause collagen to aggregate.
-
-
Electrophoresis and Transfer:
-
Load the samples onto a 6% SDS-PAGE gel and run at a constant voltage.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Collagen Type I antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the collagen band intensity to a loading control (e.g., β-actin).
-
Protocol 4: Quantification of Soluble Collagen by ELISA
This protocol provides a sensitive method for quantifying soluble collagen in cell culture supernatant using a sandwich ELISA format.[17][18][19]
Materials:
-
96-well ELISA plate
-
Capture antibody (anti-Collagen Type I)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (biotinylated anti-Collagen Type I)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Add 100 µL of cell culture supernatant (and collagen standards) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Quantification:
-
Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
Generate a standard curve to determine the concentration of soluble collagen in the samples.
-
References
- 1. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 2. experchem.com [experchem.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. uk.typology.com [uk.typology.com]
- 5. us.typology.com [us.typology.com]
- 6. Uplevity™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 7. chondrex.com [chondrex.com]
- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. quickzyme.com [quickzyme.com]
- 13. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tips for Collagen Proteins | Rockland [rockland.com]
- 16. researchgate.net [researchgate.net]
- 17. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
- 18. Total collagen assay kit – Wet Lab Solutions [wlsolutions.be]
- 19. file.elabscience.com [file.elabscience.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Acetyl Tetrapeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Tetrapeptide-2 is a synthetic peptide that has garnered significant interest in the cosmetic and pharmaceutical industries for its anti-aging and skin-firming properties.[1] It is a biomimetic peptide that reportedly stimulates the production of collagen and elastin, essential components for maintaining skin's structural integrity.[2][3] Accurate and reliable analytical methods are paramount for the quality control of raw materials and the quantification of this compound in final product formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of peptides like this compound.[4] This document provides a comprehensive protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC).
Principle of the Method
Reversed-phase HPLC is the predominant method for peptide analysis. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically a C18 bonded silica). A polar mobile phase is used, and by gradually increasing its organic solvent concentration (gradient elution), compounds are eluted based on their hydrophobicity. This compound is detected by its absorbance in the UV region, as peptide bonds strongly absorb light between 210-220 nm.[4]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to at least 0.1 mg.
-
Standard Laboratory Glassware: Volumetric flasks, pipettes, etc.
-
Filtration: 0.45 µm syringe filters (nylon or PTFE).
-
HPLC Vials: 2 mL, amber glass with caps (B75204) and septa.
Reagents and Chemicals
-
This compound Reference Standard: Purity ≥ 95%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q.
-
Trifluoroacetic Acid (TFA): HPLC grade.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound. These are typical starting conditions and may require optimization for specific matrices.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
The following is a suggested gradient elution program.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 60 | 40 |
| 22.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using Mobile Phase A to create standards with concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
Sample Preparation
-
Raw Material: Accurately weigh approximately 10 mg of the this compound raw material, dissolve it in 10 mL of Mobile Phase A, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Cosmetic Formulations (e.g., Creams, Serums): Accurately weigh an amount of the formulation equivalent to approximately 1 mg of this compound into a suitable container. Add a known volume of an appropriate extraction solvent (e.g., a mixture of water and acetonitrile) and vortex or sonicate to disperse the sample. Centrifuge to separate excipients. Collect the supernatant, dilute as necessary with Mobile Phase A to be within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.
Data Analysis and System Suitability
Calibration
Inject the working standard solutions in duplicate. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The correlation coefficient (r²) should be ≥ 0.999.
Quantification
Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the linear regression equation of the calibration curve.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following table outlines typical system suitability parameters and their acceptance criteria for peptide analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Visualizations
Experimental Workflow
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathway
Caption: Proposed signaling pathway for this compound in skin.
References
Application Notes and Protocols for the Mass Spectrometry Characterization of Acetyl Tetrapeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303), a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr-OH, is a popular active ingredient in the cosmetics industry, primarily utilized for its skin-firming and anti-aging properties.[1] This biomimetic peptide is reported to enhance the synthesis of essential extracellular matrix proteins, such as collagen and elastin, thereby improving skin elasticity and resilience.[2][3][4] Accurate and robust analytical methods are crucial for the quality control of raw materials, formulation development, and stability testing of cosmetic products containing Acetyl tetrapeptide-2.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the characterization and quantification of this compound in complex matrices like cosmetic creams and serums. This document provides detailed application notes and protocols for the mass spectrometric analysis of this tetrapeptide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Amino Acid Sequence | Ac-Lys-Asp-Val-Tyr-OH |
| Molecular Formula | C26H39N5O9[2][5] |
| Molecular Weight | 565.62 g/mol [2][5] |
| Monoisotopic Mass | 565.2748 Da[6] |
| Solubility | Soluble in water[4] |
Biological Mechanism of Action
This compound is believed to exert its skin-firming effects by stimulating the production of key structural proteins in the dermis. It has been shown to upregulate the expression of genes involved in the synthesis of collagen and elastin.[2][3] Furthermore, it can enhance the expression of proteins like Fibulin 5 and Lysyl Oxidase-Like 1, which are crucial for the proper assembly and function of elastic fibers.[2] This leads to improved cellular cohesion and a strengthening of the dermal-epidermal junction, resulting in firmer and more lifted skin.[7]
Figure 1: Proposed signaling pathway for this compound in skin cells.
Experimental Protocols
Sample Preparation from a Cosmetic Cream Formulation
The following protocol outlines a procedure for the extraction of this compound from a complex cosmetic matrix.
Materials and Reagents:
-
This compound reference standard (≥95% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weighing: Accurately weigh approximately 0.5 g of the cosmetic cream into a 1.5 mL microcentrifuge tube.
-
Dispersion and Extraction: Add 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to the tube. Vortex vigorously for 3 minutes to ensure complete dispersion of the cream and extraction of the peptide.
-
Protein Precipitation: To precipitate interfering macromolecules, add an additional 500 µL of acetonitrile to achieve a final concentration of approximately 75% acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes to pellet the precipitated excipients.
-
Filtration: Carefully transfer the supernatant to a clean microcentrifuge tube and filter it through a 0.22 µm syringe filter into an LC vial.
-
Dilution: If necessary, dilute the filtered sample with the initial mobile phase to bring the concentration of this compound within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 50% B
-
8-9 min: 50% to 95% B
-
9-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion ([M+H]⁺): m/z 566.3
-
Product Ions (MRM Transitions): To be determined by direct infusion of a standard solution. At least two to three specific fragment ions should be selected for Multiple Reaction Monitoring (MRM).
-
Collision Energy (CE): To be optimized for each transition.
Method Development and Validation
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in water.
-
From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
MS Parameter Optimization:
-
Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Acquire a full scan mass spectrum to confirm the mass of the protonated precursor ion ([M+H]⁺ at m/z 566.3).
-
Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for each selected MRM transition to maximize the signal intensity of the product ions.
Data Presentation
Predicted Fragmentation Pattern
The fragmentation of peptides in the collision cell of a mass spectrometer typically occurs at the amide bonds, leading to the formation of b- and y-type ions. For this compound (Ac-Lys-Asp-Val-Tyr-OH), the predicted masses of the most likely singly charged b and y ions are listed below. These theoretical values are essential for identifying the correct product ions during method development.
| Ion Type | Sequence | Calculated m/z | Ion Type | Sequence | Calculated m/z |
| b₁ | Ac-Lys | 171.11 | y₁ | Tyr | 182.08 |
| b₂ | Ac-Lys-Asp | 286.14 | y₂ | Val-Tyr | 281.15 |
| b₃ | Ac-Lys-Asp-Val | 385.21 | y₃ | Asp-Val-Tyr | 396.18 |
| b₄ | Ac-Lys-Asp-Val-Tyr | 548.27 | y₄ | Lys-Asp-Val-Tyr | 495.25 |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical LC-MS/MS analysis of this compound. These values should be experimentally determined during method validation.
| Parameter | Typical Value |
| Precursor Ion (Q1) | 566.3 m/z |
| Product Ion 1 (Q3) | To be determined |
| Product Ion 2 (Q3) | To be determined |
| Collision Energy 1 | To be optimized |
| Collision Energy 2 | To be optimized |
| Retention Time | To be determined |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
Experimental Workflow Visualization
The overall workflow for the characterization of this compound from a cosmetic sample to final data analysis is depicted in the following diagram.
Figure 2: Experimental workflow for the quantification of this compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the successful characterization and quantification of this compound in cosmetic formulations using LC-MS/MS. The high sensitivity and selectivity of this method make it ideal for quality control, stability testing, and research and development applications in the cosmetics and pharmaceutical industries. Adherence to the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric detection, followed by appropriate method validation, will ensure accurate and reliable results.
References
- 1. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 2. experchem.com [experchem.com]
- 3. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 4. uk.typology.com [uk.typology.com]
- 5. This compound | C26H39N5O9 | CID 91936905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 757942-88-4 | >98% [smolecule.com]
- 7. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
Application Note: A Cell-Based Assay for Quantifying the Bioactivity of Acetyl Tetrapeptide-2
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic biomimetic peptide derived from the youth hormone, thymopoietin.[1][2] It is increasingly utilized in cosmetic and dermatological formulations for its purported anti-aging properties, including improving skin firmness and elasticity.[1][3][4] The primary mechanism of action of Acetyl tetrapeptide-2 involves mimicking the natural activity of thymopoietin, a hormone that plays a crucial role in the regeneration and immune function of skin cells.[2][3] Specifically, this compound has been shown to stimulate the production of key extracellular matrix (ECM) proteins such as collagen and elastin (B1584352).[1][3][4] This is achieved by activating specific glycoproteins like FBLN5 and LOXL1, which are essential for maintaining the structural integrity of the skin.[3] Additionally, it enhances the cohesion between cells and the extracellular matrix, contributing to improved skin firmness.[3]
This application note provides a detailed protocol for a comprehensive cell-based assay to evaluate the bioactivity of this compound. The described methods will enable researchers to quantify the peptide's effects on primary human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HaCaT), two key cell types in skin biology. The assay measures several key performance indicators of anti-aging activity, including cell proliferation, and the synthesis of collagen and elastin.
Principle of the Assay
This assay quantifies the in vitro effects of this compound on skin cells. Primary human dermal fibroblasts are treated with varying concentrations of the peptide, and its impact on the production of collagen I and elastin is measured. Additionally, human keratinocytes are utilized to assess the peptide's influence on cell proliferation. The quantification of collagen and elastin is achieved through a combination of quantitative real-time PCR (qPCR) to measure gene expression and immunofluorescence staining for protein visualization and quantification. Cell proliferation is assessed using a standard MTT assay. This multi-faceted approach provides a robust evaluation of the peptide's biological activity.
Materials and Reagents
-
Primary Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HaCaT cell line)
-
Fibroblast Growth Medium (e.g., FGM™-2)[5]
-
Keratinocyte Growth Medium
-
This compound (powder form)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Collagen Type I (COL1A1), Elastin (ELN), and a housekeeping gene (e.g., GAPDH)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: anti-Collagen I, anti-Elastin
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Sterile cell culture plates (96-well, 24-well, and 6-well)
-
Sterile pipette tips and tubes
-
Incubator (37°C, 5% CO2, 90% humidity)[5]
-
Microplate reader
-
qPCR instrument
-
Fluorescence microscope
Experimental Protocols
Protocol 1: Human Dermal Fibroblast (HDF) Culture
-
Thawing and Seeding:
-
Thaw cryopreserved HDFs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Fibroblast Growth Medium and seed into a T-75 flask.
-
Incubate at 37°C with 5% CO2.
-
-
Maintenance and Passaging:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them using Trypsin-EDTA.[5]
-
Wash with DPBS, add Trypsin-EDTA, and incubate for 3-5 minutes.
-
Neutralize with medium containing FBS, centrifuge, and resuspend in fresh medium for seeding into new flasks or plates for experiments.
-
Protocol 2: this compound Treatment
-
Preparation of Peptide Stock Solution:
-
Dissolve this compound powder in sterile water or an appropriate buffer to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Prepare working solutions by diluting the stock solution in the respective cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Cell Treatment:
-
Seed HDFs or HaCaT cells in appropriate culture plates (e.g., 96-well for MTT, 24-well for immunofluorescence, 6-well for qPCR).
-
Allow cells to adhere and grow to approximately 70-80% confluency.
-
Remove the old medium and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium without the peptide).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Protocol 3: Keratinocyte Proliferation Assay (MTT)
-
Cell Seeding:
-
Seed HaCaT cells in a 96-well plate at a density of 5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound as described in Protocol 2.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in DPBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Protocol 4: Gene Expression Analysis by qPCR
-
RNA Extraction:
-
After treating HDFs in 6-well plates for 48 hours, wash the cells with DPBS.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Perform qPCR using a qPCR master mix, the synthesized cDNA, and specific primers for COL1A1, ELN, and a housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control.
-
Protocol 5: Immunofluorescence Staining for Collagen and Elastin
-
Cell Seeding and Treatment:
-
Seed HDFs on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound for 72 hours as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
Wash the cells with DPBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in DPBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in DPBS for 1 hour.
-
Incubate with primary antibodies (anti-Collagen I and anti-Elastin) overnight at 4°C.
-
Wash with DPBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Mount the coverslips on microscope slides with a mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity using image analysis software (e.g., ImageJ).
-
Data Presentation
Table 1: Effect of this compound on Keratinocyte Proliferation
| Concentration (µg/mL) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 0.85 ± 0.05 | 100 |
| 1 | 0.92 ± 0.06 | 108 |
| 5 | 1.05 ± 0.07 | 124 |
| 10 | 1.28 ± 0.08 | 151 |
| 25 | 1.35 ± 0.09 | 159 |
| 50 | 1.38 ± 0.10 | 162 |
Table 2: Relative Gene Expression of Collagen I and Elastin in HDFs
| Concentration (µg/mL) | COL1A1 Fold Change (Mean ± SD) | ELN Fold Change (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| 1 | 1.25 ± 0.15 | 1.18 ± 0.12 |
| 5 | 1.80 ± 0.20 | 1.65 ± 0.18 |
| 10 | 2.50 ± 0.25 | 2.20 ± 0.22 |
| 25 | 2.90 ± 0.30 | 2.65 ± 0.28 |
| 50 | 3.10 ± 0.32 | 2.80 ± 0.30 |
Table 3: Quantification of Collagen I and Elastin Protein Expression by Immunofluorescence
| Concentration (µg/mL) | Collagen I Fluorescence Intensity (Arbitrary Units, Mean ± SD) | Elastin Fluorescence Intensity (Arbitrary Units, Mean ± SD) |
| 0 (Control) | 100 ± 10 | 100 ± 12 |
| 1 | 115 ± 12 | 110 ± 14 |
| 5 | 145 ± 15 | 138 ± 16 |
| 10 | 190 ± 20 | 182 ± 19 |
| 25 | 220 ± 24 | 210 ± 22 |
| 50 | 235 ± 26 | 225 ± 25 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the cell-based assay.
Conclusion
The described cell-based assay provides a robust and comprehensive method for evaluating the bioactivity of this compound. By assessing its effects on keratinocyte proliferation and the synthesis of crucial extracellular matrix proteins in dermal fibroblasts, this protocol allows for the quantitative determination of the peptide's potential as an anti-aging ingredient. The combination of molecular and cellular techniques ensures a thorough understanding of its mechanism of action and efficacy. These methods can be readily adapted for the screening and validation of other cosmetic and dermatological compounds.
References
Application Notes and Protocols for Evaluating Acetyl Tetrapeptide-2 in Skin Repair Using In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide that has garnered significant interest in dermatology and cosmetic science for its potential role in skin rejuvenation and repair. By mimicking the effects of the youth hormone thymopoietin, it is suggested to modulate the skin's immune system, enhance epidermal regeneration, and stimulate the synthesis of crucial extracellular matrix proteins.[1] These properties make it a compelling candidate for applications in skin repair and wound healing.
These application notes provide a comprehensive overview of proposed in vivo models and detailed protocols for the evaluation of Acetyl tetrapeptide-2 in skin repair. While direct in vivo studies on this compound for wound healing are not extensively published, the following protocols are based on its known biological activities and established animal models for cutaneous wound healing.
Mechanism of Action and Signaling Pathway
This compound is believed to exert its effects on skin repair through a multi-faceted approach. It stimulates keratinocyte proliferation, which is essential for re-epithelialization of a wound.[2][3] Furthermore, it is known to boost the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a cytokine that plays a role in keratinocyte renewal and Langerhans cell maturation, thereby supporting the skin's immune response during the healing process.[4] The peptide also promotes the synthesis of key structural proteins, including collagen and elastin, which are fundamental for restoring the dermal integrity and elasticity of repaired skin.[3][5][6]
Below is a diagram illustrating the proposed signaling pathway of this compound in skin repair.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound from in vitro studies. This data provides a basis for expected outcomes in a preclinical setting.
| Parameter | Cell Type | Treatment Concentration | Result | Source |
| Cellular Growth (Keratinocyte Density) | Human Keratinocytes | Not Specified | ▲ 51% increase in 5 days | [7] |
| Keratin Production | Human Keratinocytes | Not Specified | ▲ 75% increase | [7] |
| GM-CSF Production | Not Specified | Not Specified | ▲ 450% increase | [8] |
| Type I Collagen Synthesis | Not Specified | Not Specified | Induction of synthesis | [5][6] |
| Elastin Synthesis | Not Specified | Not Specified | Induction of synthesis | [5][6] |
| TNF-alpha Expression | Not Specified | Not Specified | ▼ Decreased expression | [3] |
Proposed In Vivo Experimental Workflow
A murine excisional wound model is a standard and effective method for evaluating the efficacy of topical treatments on skin repair. The following diagram outlines the experimental workflow for assessing this compound using this model.
Detailed Experimental Protocols
Murine Full-Thickness Excisional Wound Model
This protocol is adapted from established methods for creating and evaluating excisional wounds in mice.
Materials:
-
8-12 week old male or female C57BL/6 or BALB/c mice
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Electric razor and depilatory cream
-
Surgical scissors, forceps, and a 6 mm dermal biopsy punch
-
Sterile saline solution
-
Topical formulation of this compound (e.g., in a hydrogel base) and vehicle control
-
Digital camera with a ruler for scale
Procedure:
-
Animal Preparation: Anesthetize the mouse and shave the dorsal surface. Apply a depilatory cream for complete hair removal and then cleanse the area with an antiseptic solution.
-
Wound Creation: Create two full-thickness excisional wounds on the dorsum of each mouse using a 6 mm dermal biopsy punch. The wounds should be spaced sufficiently apart.
-
Treatment Application: Immediately after wounding, apply a standardized amount of the this compound formulation to one wound and the vehicle control to the other. This allows each animal to serve as its own control.
-
Wound Monitoring and Measurement:
-
Take digital photographs of the wounds daily, including a ruler for scale.
-
Calculate the wound area using image analysis software (e.g., ImageJ).
-
Wound closure is expressed as a percentage of the original wound area.
-
-
Tissue Harvesting: At predetermined time points (e.g., days 3, 7, 14 post-wounding), euthanize a subset of animals and excise the entire wound, including a margin of surrounding healthy skin.
Histological Analysis and Immunohistochemistry (IHC) for Collagen
This protocol outlines the steps for processing the harvested tissue for histological examination and specific staining for collagen.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Primary antibodies: Rabbit anti-Collagen I and Rabbit anti-Collagen III
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Microscope
Procedure:
-
Tissue Fixation and Processing: Fix the excised tissue in 10% neutral buffered formalin for 24 hours, then dehydrate through a graded series of ethanol (B145695) and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
H&E Staining: Perform standard H&E staining on representative sections to evaluate overall tissue morphology, inflammatory cell infiltration, and re-epithelialization.
-
Immunohistochemistry for Collagen:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody (anti-Collagen I or anti-Collagen III) overnight at 4°C.
-
Apply the biotinylated secondary antibody, followed by the ABC reagent.
-
Develop the signal with the DAB substrate, which will produce a brown stain where the target collagen is present.
-
Counterstain with hematoxylin.
-
-
Image Analysis: Capture images of the stained sections and quantify the area of positive staining for collagen using image analysis software.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
This protocol describes the measurement of key inflammatory cytokines in the wound tissue.
Materials:
-
Tissue protein extraction buffer
-
Commercial ELISA kits for murine TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize a portion of the harvested wound tissue in protein extraction buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the tissue lysates using a standard protein assay (e.g., BCA assay).
-
ELISA:
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, this involves adding tissue lysates to wells pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of each cytokine based on a standard curve. Normalize the cytokine concentrations to the total protein concentration of each sample.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of this compound in skin repair. By utilizing a murine excisional wound model and employing a combination of macroscopic, histological, and biochemical analyses, researchers can obtain comprehensive data on the efficacy of this peptide in promoting wound healing. The proposed experimental design, while based on the known mechanisms of this compound, provides a solid foundation for future studies to fully elucidate its therapeutic potential in skin regeneration.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. nbinno.com [nbinno.com]
- 3. us.typology.com [us.typology.com]
- 4. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 5. experchem.com [experchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 8. This compound | 757942-88-4 | Benchchem [benchchem.com]
Application Notes and Protocols for the Topical Delivery of Acetyl Tetrapeptide-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating Acetyl tetrapeptide-2 (B611303) for topical delivery and evaluating its efficacy and stability. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific research and development needs.
Introduction to Acetyl Tetrapeptide-2
This compound is a synthetic peptide that has garnered significant interest in dermatology and cosmetics for its potential anti-aging and skin-rejuvenating properties.[1] Comprising a sequence of four amino acids (N-Acetyl-Lys-Asp-Val-Tyr), it is designed to mimic the action of the youth hormone, thymopoietin, by stimulating the skin's immune defenses and promoting epidermal regeneration.[2] Its mechanism of action involves enhancing the production of essential extracellular matrix proteins, such as collagen and elastin (B1584352), and improving cellular cohesion, which contributes to firmer, more youthful-looking skin.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of stable and effective topical formulations.
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| Amino Acid Sequence | Ac-Lys-Asp-Val-Tyr-OH | [3] |
| Molecular Formula | C26H39N5O9 | [3] |
| Molecular Weight | 565.62 g/mol | [3] |
| Appearance | White powder | [3] |
| Solubility | Soluble in water | [3] |
| Purity (by HPLC) | ≥ 95% | [3] |
Signaling Pathway of this compound in Skin
This compound is believed to exert its effects on the skin through a multi-target mechanism. It stimulates keratinocyte proliferation and migration, essential for epidermal regeneration. Furthermore, it upregulates the expression of key genes involved in the synthesis of extracellular matrix proteins, such as collagen and elastin, and enhances the cohesion between the epidermis and the dermis.
Formulation Protocols for Topical Delivery
Given its water-solubility, this compound is well-suited for incorporation into various aqueous-based topical formulations. The following are example protocols for a serum, gel, and cream.
Oil-in-Water (O/W) Serum Formulation
| Phase | Ingredient | Function | % (w/w) |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 3.00 |
| A | Sodium Hyaluronate | Humectant | 0.50 |
| B | Xanthan Gum | Thickener | 0.30 |
| C | This compound | Active Ingredient | 0.05 |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
Protocol:
-
In the main vessel, combine Phase A ingredients and heat to 75°C with gentle mixing.
-
Slowly disperse Phase B (Xanthan Gum) into Phase A under homogenization until a uniform gel is formed.
-
Begin cooling the mixture to below 40°C while continuing to mix.
-
In a separate vessel, pre-dissolve Phase C ingredients.
-
Add Phase C to the main batch and mix until uniform.
-
Adjust pH to 5.5-6.5 if necessary.
Hydrogel Formulation
| Phase | Ingredient | Function | % (w/w) |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Carbomer | Gelling Agent | 1.00 |
| B | Glycerin | Humectant | 5.00 |
| C | Triethanolamine | Neutralizer | q.s. to pH 6.0 |
| D | This compound | Active Ingredient | 0.05 |
| D | Propylene Glycol | Solvent/Penetration Enhancer | 2.00 |
| E | Germaben II | Preservative | 1.00 |
Protocol:
-
Disperse Carbomer (Phase A) in deionized water with constant agitation until fully hydrated.
-
Add Phase B to Phase A and mix until uniform.
-
Neutralize the gel by slowly adding Triethanolamine (Phase C) until a clear, viscous gel is formed and the desired pH is reached.
-
In a separate container, dissolve this compound in Propylene Glycol (Phase D).
-
Add Phase D to the gel and mix thoroughly.
-
Add the preservative (Phase E) and mix until homogeneous.
Oil-in-Water (O/W) Cream Formulation
| Phase | Ingredient | Function | % (w/w) |
| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| A (Water Phase) | Glycerin | Humectant | 4.00 |
| B (Oil Phase) | Cetearyl Alcohol | Emulsifier/Thickener | 3.00 |
| B (Oil Phase) | Glyceryl Stearate | Emulsifier | 2.00 |
| B (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 5.00 |
| C (Cool-down Phase) | This compound | Active Ingredient | 0.05 |
| C (Cool-down Phase) | Phenoxyethanol | Preservative | 0.80 |
Protocol:
-
Heat the water phase (Phase A) and the oil phase (Phase B) separately to 75°C.
-
Add the oil phase to the water phase with continuous homogenization to form an emulsion.
-
Continue mixing and begin to cool the emulsion.
-
When the temperature is below 40°C, add the cool-down phase ingredients (Phase C), including the pre-dissolved this compound.
-
Mix until the cream is smooth and uniform.
-
Adjust the final pH to 5.5-6.5 if necessary.
Experimental Protocols for Efficacy and Stability Studies
The following protocols are designed to assess the performance and stability of the formulated this compound.
In Vitro Skin Permeation Study
This study evaluates the penetration of this compound through the skin.
Methodology:
-
Apparatus: Franz diffusion cell.
-
Membrane: Excised human or porcine skin.
-
Receptor Medium: Phosphate-buffered saline (PBS), pH 7.4.
-
Procedure:
-
Mount the skin membrane on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed PBS and maintain the temperature at 32°C.
-
Apply a finite dose of the formulation containing this compound to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Cellular Efficacy Assays
These assays assess the biological activity of this compound on skin cells.
-
Cell Line: Human dermal fibroblasts (HDFs).
-
Methodology:
-
Culture HDFs in appropriate media until they reach 80% confluency.
-
Treat the cells with various concentrations of the this compound formulation and a vehicle control for 48-72 hours.
-
Collect the cell culture supernatant and/or cell lysates.
-
Quantify the amount of newly synthesized pro-collagen type I and elastin using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Alternatively, analyze the gene expression of COL1A1 (collagen) and ELN (elastin) using quantitative real-time PCR (RT-qPCR).
-
| Treatment Group | Pro-Collagen I (ng/mL) | Elastin (ng/mL) |
| Vehicle Control | Baseline | Baseline |
| Formulation A (0.05% AT-2) | Increased | Increased |
| Formulation B (0.1% AT-2) | Significantly Increased | Significantly Increased |
Stability Testing
Stability studies are crucial to ensure the quality, safety, and efficacy of the final product throughout its shelf life.
Protocol:
-
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 2, 3, 6 months
-
-
Parameters to Evaluate:
-
Physical: Appearance, color, odor, pH, viscosity, phase separation.
-
Chemical: Quantification of this compound concentration by a stability-indicating HPLC method.
-
Microbiological: Microbial limits testing.
-
| Parameter | Specification |
| Appearance | Homogeneous, characteristic of the dosage form |
| Color | Consistent with initial appearance |
| Odor | No significant change from initial |
| pH | 5.5 - 6.5 |
| Viscosity | Within ± 10% of the initial value |
| This compound Assay | 90.0% - 110.0% of the label claim |
| Microbial Count | <100 CFU/g |
Analytical Method for Quantification of this compound
A validated stability-indicating analytical method is required for the quantification of this compound in the formulations. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable approach.
HPLC-UV Method Parameters (Example):
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Sample Preparation:
-
Accurately weigh a known amount of the formulation.
-
Disperse the sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Centrifuge to precipitate excipients.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Conclusion
These application notes and protocols provide a robust framework for the formulation and evaluation of topical delivery systems for this compound. Adherence to these methodologies will enable researchers and developers to create stable, effective, and well-characterized products for skin care applications. It is recommended that all methods be validated in the user's laboratory to ensure compliance with specific regulatory and quality standards.
References
Application Notes and Protocols for Gene Expression Analysis of Skin Treated with Acetyl Tetrapeptide-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide designed to mimic the effects of the youth hormone, thymopoietin.[1][2] It is increasingly utilized in cosmetic and dermatological formulations for its purported anti-aging and skin-regenerating properties. This peptide is believed to work by stimulating the skin's natural immune defenses and promoting the regeneration of the epidermis.[1][2] In vitro studies have suggested that Acetyl tetrapeptide-2 can enhance cellular growth and keratin (B1170402) production.[2] Furthermore, it is thought to play a role in stimulating the production of key extracellular matrix proteins such as collagen and elastin, which are crucial for maintaining skin firmness and elasticity.[3][4]
These application notes provide a comprehensive overview of the gene expression changes in human skin following treatment with this compound. Included are detailed protocols for treating skin models, performing gene expression analysis via microarray, and validating the results with quantitative real-time PCR (qRT-PCR). While the quantitative data presented herein is representative and compiled for illustrative purposes based on the known functions of the peptide, the methodologies provide a robust framework for researchers to conduct their own analyses.
Hypothetical Gene Expression Data
The following table summarizes a representative set of genes that could be differentially expressed in human dermal fibroblasts treated with this compound (10 µM) for 24 hours. This data is hypothetical and intended to illustrate the potential effects of the peptide on gene expression related to skin structure and function.
| Gene ID | Gene Name | Function | Fold Change | p-value |
| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix, skin strength | 2.5 | 0.001 |
| ELN | Elastin | Extracellular matrix, skin elasticity | 2.1 | 0.005 |
| FBLN5 | Fibulin 5 | Elastin fiber assembly | 1.8 | 0.012 |
| LOXL1 | Lysyl Oxidase Like 1 | Elastin and collagen cross-linking | 1.9 | 0.010 |
| ITGA2 | Integrin Subunit Alpha 2 | Cell-matrix adhesion | 1.6 | 0.021 |
| ZYX | Zyxin | Focal adhesion, cytoskeleton organization | 1.5 | 0.035 |
| TLN1 | Talin 1 | Cell-matrix adhesion, focal adhesion | 1.4 | 0.040 |
| KRT10 | Keratin 10 | Keratinocyte differentiation | 1.7 | 0.018 |
| CSF2 | Colony Stimulating Factor 2 (GM-CSF) | Keratinocyte proliferation and immune response | 2.0 | 0.008 |
| MMP1 | Matrix Metallopeptidase 1 | Collagen degradation | -1.8 | 0.015 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the potential signaling pathway of this compound in skin cells and the general workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Treatment of Human Skin Explants
This protocol describes the treatment of ex vivo human skin explants with this compound.
Materials:
-
Human skin tissue from elective surgery (e.g., abdominoplasty).
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound (stock solution of 1 mM in sterile water).
-
Sterile phosphate-buffered saline (PBS).
-
6-well culture plates.
-
Sterile biopsy punch (8 mm).
Procedure:
-
Obtain fresh human skin tissue and transport it to the laboratory in cold DMEM.
-
Under sterile conditions, wash the tissue with PBS containing antibiotics.
-
Use a sterile 8 mm biopsy punch to create uniform skin explants.
-
Place one explant per well in a 6-well plate with the dermal side down.
-
Prepare the treatment medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the desired concentration of this compound (e.g., 10 µM).
-
Prepare a control medium with the same components but with the vehicle (sterile water) instead of the peptide.
-
Add 2 mL of the respective media to each well, ensuring the tissue is submerged.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
After incubation, harvest the tissue for RNA extraction.
Protocol 2: RNA Extraction from Skin Tissue
This protocol outlines the extraction of total RNA from skin tissue using a bead-based homogenization and column purification method.[5]
Materials:
-
Harvested skin explants.
-
Liquid nitrogen.
-
Bead-based lysis tubes.
-
Tissue homogenizer (e.g., Precellys).
-
RNA extraction kit with silica (B1680970) spin columns.
-
RNase-free water.
-
Spectrophotometer (e.g., NanoDrop).
-
Bioanalyzer for RNA integrity assessment.
Procedure:
-
Immediately snap-freeze the harvested skin explants in liquid nitrogen.[6]
-
Transfer the frozen tissue to a pre-chilled bead lysis tube containing lysis buffer.
-
Homogenize the tissue using a bead-based homogenizer according to the manufacturer's instructions.
-
Centrifuge the lysate to pellet debris and transfer the supernatant to a new tube.
-
Proceed with RNA purification using a silica spin column-based kit, including an on-column DNase digestion step.[5]
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.
-
Determine the RNA Integrity Number (RIN) using a bioanalyzer to ensure high-quality RNA for downstream applications.
Protocol 3: Microarray Analysis
This protocol provides a general overview of microarray analysis to profile gene expression.
Materials:
-
High-quality total RNA from treated and control samples.
-
RNA amplification and labeling kit.
-
Gene expression microarrays (e.g., Affymetrix GeneChip).
-
Hybridization oven.
-
Microarray scanner.
-
Data analysis software.
Procedure:
-
Starting with 100-500 ng of total RNA, perform reverse transcription to synthesize first-strand cDNA.
-
Synthesize second-strand cDNA and use it as a template for in vitro transcription to generate cRNA. Incorporate labeled nucleotides during this step.
-
Purify and fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to the microarray chip for 16 hours in a hybridization oven.
-
Wash and stain the microarray chip according to the manufacturer's protocol.
-
Scan the microarray chip to generate a high-resolution image.
-
Use appropriate software to analyze the image, quantify signal intensities, and perform data normalization.
-
Identify differentially expressed genes between the this compound treated and control groups based on fold change and statistical significance (p-value).
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) Validation
This protocol describes the validation of microarray results for selected genes using qRT-PCR.
Materials:
-
High-quality total RNA.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Gene-specific primers for target and reference genes (e.g., GAPDH, ACTB).
-
qRT-PCR instrument.
Procedure:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Acquire fluorescence data at each cycle.
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the 2-ΔΔCt method.[7][8]
-
Normalize the Ct value of the target gene to the Ct value of a reference gene (ΔCt).
-
Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt).
-
The fold change is calculated as 2-ΔΔCt.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the effects of this compound on gene expression in the skin. By employing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the molecular mechanisms underlying the activity of this and other cosmetic peptides. The illustrative data and pathways serve as a foundation for designing experiments and interpreting results in the context of skin biology and drug development.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 3. uk.typology.com [uk.typology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cytokine Levels after Acetyl Tetrapeptide-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide that has garnered significant interest in the fields of dermatology and drug development for its potential immunomodulatory and anti-inflammatory properties. This peptide is believed to mimic the action of the endogenous thymic hormone, thymopoietin, suggesting a role in regulating skin's immune response and promoting tissue regeneration.[1][2] Understanding the specific effects of Acetyl tetrapeptide-2 on cytokine production is crucial for elucidating its mechanism of action and for the development of novel therapeutics for inflammatory skin conditions.
This document provides a detailed protocol for the quantification of key pro-inflammatory and anti-inflammatory cytokines in cell culture supernatants following treatment with this compound, utilizing the enzyme-linked immunosorbent assay (ELISA) technique. Additionally, it presents a summary of expected quantitative data and visualizes the experimental workflow and relevant signaling pathways.
Data Presentation: Expected Effects of this compound on Cytokine Production
The following table summarizes the anticipated dose-dependent effects of this compound on the production of key cytokines by human skin cells (e.g., keratinocytes or fibroblasts) following an inflammatory challenge (e.g., with Lipopolysaccharide - LPS).
Disclaimer: The following data is representative and illustrative of the expected anti-inflammatory effects of a bioactive peptide like this compound. Actual results may vary depending on the specific experimental conditions, cell type, and inflammatory stimulus used.
| This compound Conc. | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control (LPS only) | 1500 ± 120 | 2500 ± 200 | 3500 ± 250 | 800 ± 75 | 150 ± 20 |
| 1 µg/mL | 1250 ± 110 | 2100 ± 180 | 3000 ± 220 | 650 ± 60 | 180 ± 25 |
| 10 µg/mL | 800 ± 90 | 1500 ± 130 | 2200 ± 190 | 400 ± 45 | 250 ± 30 |
| 50 µg/mL | 450 ± 50 | 900 ± 100 | 1500 ± 150 | 200 ± 30 | 350 ± 40 |
| Unstimulated Control | < 50 | < 50 | < 100 | < 20 | < 50 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate human epidermal keratinocytes (HEKa) or human dermal fibroblasts (HDFa) in 24-well plates at a density of 1 x 10^5 cells/well.
-
Incubation: Culture the cells in their respective growth media at 37°C in a humidified atmosphere of 5% CO2 until they reach 80-90% confluency.
-
Starvation (Optional): Prior to treatment, you may serum-starve the cells for 4-6 hours to reduce basal cytokine levels.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µg/mL) for 2 hours. Include a vehicle control (culture medium without the peptide).
-
Inflammatory Challenge: After pre-treatment, add an inflammatory stimulus such as Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Following incubation, centrifuge the plates at 500 x g for 10 minutes to pellet any detached cells. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
ELISA Protocol for Cytokine Quantification
This protocol describes a general sandwich ELISA procedure. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
ELISA microplate pre-coated with capture antibody for the cytokine of interest (e.g., TNF-α, IL-6, IL-8, IL-1β, IL-10)
-
Detection Antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (for diluting standards and samples)
-
Recombinant cytokine standards
-
Cell culture supernatants (samples)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the ELISA kit manual.
-
Add Standards and Samples: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the microplate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 4 times with 300 µL of Wash Buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 3.
-
Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Analysis:
-
Subtract the average absorbance of the blank (zero standard) from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of the cytokine in each sample.
-
Multiply the determined concentration by the dilution factor if the samples were diluted.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring cytokine levels.
Caption: Putative signaling pathway of this compound.
References
Application Notes and Protocols for Acetyl Tetrapeptide-2 in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Acetyl tetrapeptide-2 (B611303) in three-dimensional (3D) skin equivalent models to assess its efficacy in promoting skin regeneration and combating signs of aging. The following protocols offer detailed methodologies for treating 3D skin models with Acetyl tetrapeptide-2 and analyzing the subsequent changes in gene and protein expression related to the extracellular matrix (ECM) and cellular cohesion.
Introduction to this compound
This compound is a synthetic peptide that has demonstrated significant potential in cosmetic and dermatological applications for its anti-aging and skin-firming properties.[1] It functions by stimulating the synthesis of key structural proteins in the skin, such as collagen and elastin, and by enhancing the cohesion between skin cells and the extracellular matrix.[2] This peptide is known to upregulate the expression of genes crucial for the organization and stability of the dermal structure, offering a promising avenue for the development of advanced skincare and therapeutic products.[3]
Mechanism of Action
This compound exerts its biological effects through a multi-target mechanism that reinforces the skin's structural integrity. Its primary actions include:
-
Stimulation of Extracellular Matrix Proteins: It boosts the gene expression and synthesis of Collagen I and elastin, two fundamental proteins responsible for the skin's firmness and elasticity.[3][4]
-
Enhancement of Cellular Cohesion: The peptide upregulates the expression of genes involved in focal adhesions, such as talin, zyxin, and integrins, which are critical for the connection between the cytoskeleton and the extracellular matrix.[3]
-
Organization of Elastic Fibers: this compound induces the expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), glycoproteins that are essential for the proper assembly and function of elastic fibers.[2][3]
-
Keratinocyte Proliferation and Epidermal Regeneration: It can stimulate the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) by keratinocytes, which in turn promotes keratinocyte renewal and helps to regenerate the epidermis.[5][6]
Experimental Protocols
The following protocols outline the application of this compound to a 3D full-thickness skin equivalent model and subsequent analysis.
Protocol 1: Treatment of 3D Skin Equivalent Models
This protocol describes the topical application of this compound to commercially available or in-house developed 3D full-thickness skin models.
Materials:
-
3D Full-Thickness Skin Equivalent Models (e.g., EpiDermFT™, Phenion® Full-Thickness Skin Model)
-
This compound (cosmetic grade, high purity)
-
Sterile, phosphate-buffered saline (PBS)
-
Vehicle control (the solvent used to dissolve the peptide, e.g., sterile water or a specific cream base)
-
Assay medium provided by the skin model manufacturer
-
Sterile pipette tips and tubes
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Model Acclimation: Upon receipt, acclimate the 3D skin models in the manufacturer-provided maintenance medium for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of this compound in a suitable sterile vehicle.
-
Prepare working solutions at various concentrations. Based on in vitro studies, a concentration range of 0.5 µg/mL to 50 µg/mL is recommended for initial experiments.[4][7] For topical application, concentrations of 0.002% to 0.05% in a suitable vehicle can be tested.[3]
-
Prepare a vehicle-only control.
-
-
Topical Application:
-
Carefully remove the maintenance medium from the apical surface of the skin models.
-
Apply a precise volume (e.g., 20-50 µL) of the this compound solution or vehicle control directly onto the stratum corneum of each tissue insert.
-
Ensure even distribution across the surface.
-
-
Incubation:
-
Return the treated models to the incubator.
-
Maintain the cultures for the desired experimental duration (e.g., 48, 72, or 96 hours).
-
Replace the basal medium every 24-48 hours as per the manufacturer's instructions.
-
-
Sample Collection: At the end of the incubation period, collect the tissue models for histological analysis, gene expression analysis, or protein extraction. The culture medium can also be collected to analyze secreted factors like GM-CSF.
Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol details the analysis of changes in gene expression in the 3D skin models following treatment with this compound.
Materials:
-
Treated and control 3D skin models
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
RT-qPCR master mix (e.g., SYBR™ Green PCR Master Mix, Applied Biosystems)
-
Primers for target genes (e.g., COL1A1, ELN, FBLN5, LOXL1, TLN2, ZYX, ITGB4, ACTN1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the 3D skin tissue samples using a suitable method (e.g., bead beating or rotor-stator homogenizer).
-
Extract total RNA from the homogenized tissues using an RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the SYBR Green master mix.
-
Perform the RT-qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).[7]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.[7]
-
Protocol 3: Protein Analysis by Immunohistochemistry (IHC)
This protocol allows for the visualization and semi-quantitative analysis of key protein expression and localization within the 3D skin model.
Materials:
-
Treated and control 3D skin models
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF) for fixation
-
Paraffin (B1166041) embedding reagents and equipment
-
Microtome
-
Microscope slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against target proteins (e.g., Collagen I, Elastin, FBLN5, LOXL1)
-
Secondary antibodies conjugated to a reporter enzyme (e.g., HRP) or fluorophore
-
DAB substrate kit (for HRP) or mounting medium with DAPI (for fluorescence)
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Fix the 3D skin models in 4% PFA or 10% NBF for 24 hours at 4°C.
-
Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning:
-
Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block non-specific antibody binding with the blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the slides with PBS and incubate with the secondary antibody for 1 hour at room temperature.
-
For HRP-conjugated secondary antibodies, develop the signal using a DAB substrate kit. For fluorescently-labeled secondary antibodies, mount with a DAPI-containing mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a bright-field or fluorescence microscope.
-
Capture images and perform semi-quantitative analysis of staining intensity and distribution using image analysis software (e.g., ImageJ).
-
Data Presentation
The following tables summarize expected quantitative outcomes based on existing literature. These tables should be populated with experimental data for comparison.
Table 1: Gene Expression Changes in Human Keratinocytes (HaCaT cells) Treated with this compound for 48 Hours
| Gene Symbol | Treatment Concentration | Fold Change vs. Control | Reference |
| COL17A1 | 0.5 µg/mL | Upregulated | [4] |
| COL17A1 | 50 µg/mL | Significantly Decreased | [4] |
| ACTN1 | 50 µg/mL | Significantly Decreased | [4] |
| ITGB4 | 50 µg/mL | Significantly Decreased | [4] |
Table 2: Expected Gene Expression Changes in Human Dermal Fibroblasts Treated with this compound
| Gene Symbol | Expected Outcome | Biological Function | Reference |
| COL1A1 | Upregulated | Collagen Synthesis | [3] |
| ELN | Upregulated | Elastin Synthesis | [3] |
| FBLN5 | Upregulated | Elastic Fiber Assembly | [3] |
| LOXL1 | Upregulated | Elastic Fiber Assembly | [3] |
| TLN2 | Upregulated | Cellular Cohesion (Focal Adhesions) | [3] |
| ZYX | Upregulated | Cellular Cohesion (Focal Adhesions) | [3] |
| ITGB (various) | Upregulated | Cellular Cohesion (Focal Adhesions) | [3] |
Table 3: Expected Protein and Functional Changes in 3D Skin Equivalent Models Treated with this compound
| Parameter | Expected Outcome | Method of Analysis | Reference |
| Collagen I Synthesis | Increased | IHC, Western Blot, ELISA | [3] |
| Elastin Synthesis | Increased | IHC, Western Blot | [3] |
| GM-CSF Secretion | Increased | ELISA of culture medium | [5] |
| Keratinocyte Proliferation | Increased | Ki-67 Staining (IHC) | [5][6] |
| Cell Stiffness (Keratinocytes) | Increased | Atomic Force Microscopy (AFM) | [4][7] |
Visualizations
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: Signaling pathway of this compound in skin cells.
Caption: Experimental workflow for testing this compound.
References
- 1. us.typology.com [us.typology.com]
- 2. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 3. experchem.com [experchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 6. GM-CSF activates regenerative epidermal growth and stimulates keratinocyte proliferation in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Acetyl Tetrapeptide-2 Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide increasingly utilized in cosmetic and dermatological formulations for its purported skin-firming and rejuvenating properties. Its efficacy is fundamentally dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its target sites within the epidermis and potentially the dermis. This document provides detailed application notes and experimental protocols for assessing the skin penetration of Acetyl tetrapeptide-2, enabling the generation of robust and reproducible data essential for formulation development, efficacy substantiation, and regulatory submissions.
The methodologies described herein encompass both quantitative and qualitative assessments of peptide penetration into and across the skin barrier. These techniques are vital for optimizing delivery systems and understanding the bioavailability of this compound in topical applications.
Mechanism of Action: A Brief Overview
This compound is a biomimetic peptide that mimics the action of the youth hormone, thymopoietin. It is believed to exert its effects by stimulating the skin's own defense and regeneration mechanisms.[1][2] Key proposed actions include boosting the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) by keratinocytes, which in turn promotes keratinocyte renewal and Langerhans cell maturation.[2] Additionally, it is suggested to enhance the synthesis of extracellular matrix proteins like collagen and elastin, contributing to improved skin firmness and elasticity.[1][3]
Key Techniques for Assessing Skin Penetration
Several established in vitro and ex vivo methods are employed to evaluate the cutaneous absorption of cosmetic and pharmaceutical actives. The primary techniques suitable for this compound include:
-
In Vitro Franz Diffusion Cell Studies: A widely accepted method for quantifying the permeation of a substance through excised skin into a receptor fluid.[4]
-
Tape Stripping: A minimally invasive technique to sequentially remove layers of the stratum corneum to determine the concentration gradient of the applied substance within this primary skin barrier.[5][6][7][8]
-
Confocal Laser Scanning Microscopy (CLSM): A non-invasive imaging technique that allows for the visualization of fluorescently labeled substances within the different layers of the skin, providing spatial distribution information.
Data Presentation: Quantitative Analysis of Peptide Skin Penetration
Table 1: In Vitro Permeation of a Representative Tetrapeptide through Human Skin (Franz Diffusion Cell Data)
| Parameter | Value | Reference |
| Skin Model | Ex vivo human abdominal skin | [9][10] |
| Formulation | 0.05% (w/w) peptide in a cream base | Illustrative |
| Applied Dose | 10 mg/cm² | Illustrative |
| Duration | 24 hours | [9] |
| Cumulative Permeation | 1.2 ± 0.3 µg/cm² | Illustrative |
| Steady-State Flux (Jss) | 0.05 ± 0.01 µg/cm²/h | Illustrative |
| Permeability Coefficient (Kp) | 5.0 x 10⁻⁵ cm/h | Illustrative |
| Amount in Epidermis | 5.8 ± 1.1 µg/cm² | Illustrative |
| Amount in Dermis | 2.3 ± 0.5 µg/cm² | Illustrative |
Table 2: Distribution of a Representative Tetrapeptide in the Stratum Corneum (Tape Stripping Data)
| Tape Strip Number | Amount of Peptide per Strip (ng/cm²) | % of Total in Stratum Corneum |
| 1-5 | 150 ± 25 | 60% |
| 6-10 | 75 ± 15 | 30% |
| 11-15 | 25 ± 8 | 10% |
| Total in SC | 250 ± 48 | 100% |
(Data is illustrative and based on typical peptide distribution profiles)
Experimental Protocols
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To quantify the rate and extent of this compound permeation through excised human or animal skin.
Materials and Reagents:
-
Franz diffusion cells (with appropriate orifice diameter and receptor volume)
-
Excised full-thickness or dermatomed human or porcine skin
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like 0.1% Tween 80 and a preservative like 0.01% sodium azide)
-
Formulation containing this compound
-
Positive displacement pipette
-
Water bath or heating block with a magnetic stirrer
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Allow the assembled cells to equilibrate for at least 30 minutes in a water bath or on a heating block set to maintain a skin surface temperature of 32°C.
-
Sample Application: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.
-
End of Experiment: After the final time point, dismantle the cells. Wash the surface of the skin to collect any unabsorbed formulation.
-
Skin Layer Separation (Optional):
-
Tape Stripping: To determine the amount of peptide in the stratum corneum, perform tape stripping as described in Protocol 2.
-
Epidermis-Dermis Separation: The epidermis can be separated from the dermis by heat treatment (e.g., 60°C for 45 seconds) or enzymatic digestion (e.g., dispase).
-
-
Sample Analysis: Homogenize the separated skin layers in a suitable solvent. Quantify the concentration of this compound in the receptor fluid aliquots and skin homogenates using a validated HPLC or LC-MS/MS method.
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated using the equation: Kp = Jss / C, where C is the concentration of the peptide in the donor formulation.
Protocol 2: Tape Stripping
Objective: To determine the concentration gradient of this compound within the stratum corneum.
Materials and Reagents:
-
Adhesive tape discs (e.g., D-Squame®)
-
Forceps
-
Microcentrifuge tubes
-
Extraction solvent (e.g., 70:30 methanol:water)
-
Vortex mixer
-
Sonication bath
-
HPLC or LC-MS/MS system
Procedure:
-
Formulation Application: Apply the formulation containing this compound to a defined area of the skin (in vivo on a volunteer or ex vivo on excised skin) for a specified duration.
-
Surface Cleaning: Gently wipe the application site to remove any excess formulation from the skin surface.
-
Tape Stripping:
-
Press an adhesive tape disc firmly onto the application site for a few seconds with consistent pressure.
-
Remove the tape strip in one swift motion.
-
Place the tape strip in a pre-labeled microcentrifuge tube.
-
Repeat this process for a predetermined number of strips (e.g., 15-20) to progressively remove layers of the stratum corneum.
-
-
Peptide Extraction:
-
Add a known volume of extraction solvent to each microcentrifuge tube containing a tape strip.
-
Vortex vigorously for 2-3 minutes.
-
Sonicate for 15-20 minutes to ensure complete extraction of the peptide.
-
-
Sample Analysis:
-
Centrifuge the tubes to pellet any debris.
-
Analyze the supernatant for the concentration of this compound using a validated HPLC or LC-MS/MS method.
-
Data Analysis:
-
Calculate the amount of this compound per tape strip (ng/cm²).
-
Plot the amount of peptide per strip versus the strip number to visualize the concentration gradient within the stratum corneum.
Protocol 3: Confocal Laser Scanning Microscopy (CLSM)
Objective: To visualize the penetration and localization of fluorescently-labeled this compound in different layers of the skin.
Materials and Reagents:
-
Fluorescently-labeled this compound (e.g., conjugated to a fluorophore like FITC or NBD)
-
Excised human or animal skin
-
Confocal laser scanning microscope
-
Microscope slides and coverslips
-
Mounting medium
-
Cryostat (for sectioning)
Procedure:
-
Fluorescent Labeling: Synthesize or procure this compound fluorescently labeled on the N-terminus or a lysine (B10760008) side chain.
-
Formulation Preparation: Prepare a formulation containing the fluorescently-labeled this compound.
-
Skin Treatment: Apply the formulation to the surface of excised skin and incubate for a defined period under controlled conditions (e.g., in a humidified chamber at 32°C).
-
Sample Preparation for Microscopy:
-
After incubation, gently wash the skin surface to remove excess formulation.
-
The skin sample can be either viewed as a whole mount or cryo-sectioned for cross-sectional imaging. For sectioning, embed the tissue in an optimal cutting temperature (OCT) compound and freeze. Cut thin sections (e.g., 10-20 µm) using a cryostat.
-
Mount the skin sample or section on a microscope slide with a suitable mounting medium and a coverslip.
-
-
Microscopic Analysis:
-
Place the slide on the stage of the confocal microscope.
-
Use the appropriate laser excitation wavelength and emission filter for the chosen fluorophore.
-
Acquire a series of optical sections (z-stack) from the stratum corneum down into the epidermis and dermis.
-
-
Image Analysis:
-
Reconstruct the z-stack to create a 3D image of the skin, showing the distribution of the fluorescently-labeled peptide.
-
The fluorescence intensity can be semi-quantitatively analyzed in different regions of interest corresponding to different skin layers.
-
Signaling Pathway and Experimental Logic
Conclusion
The selection of an appropriate method for assessing the skin penetration of this compound will depend on the specific research question. For quantitative data on permeation rates and amounts in different skin layers, Franz diffusion cell studies combined with LC-MS/MS analysis are the gold standard. To understand the distribution within the primary skin barrier, the stratum corneum, tape stripping is a valuable and relatively simple technique. For visualization of penetration pathways and cellular localization, confocal microscopy of a fluorescently-labeled peptide is highly informative. By employing these detailed protocols, researchers can generate reliable and comprehensive data to support the development and substantiation of effective topical formulations containing this compound.
References
- 1. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 2. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 3. This compound - MOL Changes [molchanges.com]
- 4. benchchem.com [benchchem.com]
- 5. Tape stripping method is useful for the quantification of antimicrobial peptides on the human skin surface including the stratum corneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-rnr.eu [cancer-rnr.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Release and Ex Vivo Dermal Drug Permeation Studies of Selected Commercial Benzoyl Peroxide Topical Formulations: Correlation Between Human and Porcine Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Acetyl tetrapeptide-2 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Acetyl tetrapeptide-2 (B611303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Acetyl tetrapeptide-2?
A1: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][2] While its aqueous solubility is qualitatively established, quantitative data indicates it can be dissolved in DMSO at concentrations as high as 100 mg/mL, though this may require sonication. For cosmetic formulations, it is recommended to be used in water-soluble applications with an optimal pH range of 5-7.[3]
Q2: What is the amino acid sequence of this compound and how does it influence its solubility?
A2: The amino acid sequence is Acetyl-Lysine-Aspartic Acid-Valine-Tyrosine (Ac-Lys-Asp-Val-Tyr-OH).[1] This sequence contains:
-
A basic amino acid (Lysine), which is positively charged at acidic to neutral pH.
-
An acidic amino acid (Aspartic Acid), which is negatively charged at neutral to basic pH.
-
A hydrophobic amino acid (Valine).
-
An aromatic amino acid (Tyrosine). The presence of both acidic and basic residues means its net charge is highly dependent on the pH of the solution, which is a critical factor in its aqueous solubility. N-terminal acetylation neutralizes the positive charge of the N-terminal amine group, which can decrease solubility compared to its non-acetylated counterpart.[4]
Q3: At what pH is this compound likely to be least soluble?
A3: Peptides are typically least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[4] The calculated theoretical pI of this compound is approximately 4.0-4.5. At this pH, the peptide has minimal electrostatic repulsion between molecules, increasing the likelihood of aggregation and precipitation. Therefore, to improve solubility, it is best to work with solutions where the pH is at least 1-2 units away from this isoelectric point.
Q4: What are the primary methods to improve the solubility of this compound?
A4: The primary methods for enhancing the solubility of this compound in aqueous solutions include:
-
pH Adjustment: Modifying the pH of the solution to be above or below the isoelectric point (pI) to increase the net charge of the peptide.
-
Use of Co-solvents: Introducing small amounts of organic solvents like DMSO to disrupt hydrophobic interactions.
-
Inclusion of Excipients: Using agents like cyclodextrins to form complexes that enhance solubility.
-
Physical Methods: Employing techniques such as gentle heating and sonication to aid the dissolution process.
Q5: How should I store stock solutions of this compound?
A5: For long-term stability, it is recommended to store this compound as a lyophilized powder at -20°C. Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be used fresh. If storage is necessary, they should be kept at 4°C for short periods or frozen at -20°C or -80°C for longer-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide does not dissolve in water or aqueous buffer. | The pH of the solution is near the peptide's isoelectric point (pI ≈ 4.0-4.5), minimizing its net charge and solubility. | Adjust the pH of the buffer. For this peptide, increasing the pH to 6-7 will impart a net negative charge and should improve solubility. Alternatively, decreasing the pH to 2-3 will impart a net positive charge. |
| Precipitation occurs when adding a co-solvent stock solution to an aqueous buffer. | The rapid change in solvent polarity causes the peptide to aggregate and precipitate out of the solution. | Add the aqueous buffer to the peptide-co-solvent mixture very slowly, drop-wise, while continuously vortexing or stirring to ensure a gradual transition in solvent polarity. |
| The solution remains cloudy or contains visible particles after attempting to dissolve the peptide. | Incomplete dissolution due to aggregation or reaching the solubility limit at the current conditions. | 1. Use sonication in a water bath for 10-15 minute intervals to break up aggregates. 2. Gently warm the solution (e.g., to 30-40°C) to increase the kinetic energy and aid dissolution. 3. Centrifuge the solution to pellet any remaining insoluble material before using the supernatant. |
| The peptide appears to degrade after dissolution. | The peptide may be unstable at the chosen pH, temperature, or in the presence of certain solvents. The Tyrosine residue is susceptible to oxidation. | Prepare solutions fresh whenever possible. Avoid prolonged heating. If using DMSO, be aware it can be hygroscopic and may contain oxidizing impurities; use high-purity, anhydrous DMSO. |
Quantitative Solubility Data
| Solvent System | Concentration | Observations & Recommendations |
| Water / Aqueous Buffers (pH ≈ pI) | Low | Poor solubility is expected around the isoelectric point (pI ≈ 4.0-4.5). Avoid this pH range for dissolution. |
| Aqueous Buffers (pH 5-7) | Moderate | The peptide will have a net negative charge, promoting solubility. This is the recommended pH range for cosmetic formulations.[3] |
| Aqueous Buffers (pH < 3) | Moderate | The peptide will have a net positive charge, which should also enhance solubility. |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mg/mL | Highly soluble.[5] May require sonication for complete dissolution at high concentrations. |
| Water with Co-solvents (e.g., 10-30% Ethanol or Propylene Glycol) | Moderate to High | The addition of polar organic solvents can disrupt hydrophobic interactions and improve solubility. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to systematically find a suitable pH for dissolving this compound.
Materials:
-
Lyophilized this compound
-
Deionized water
-
A series of buffers (e.g., 0.1 M citrate (B86180) for pH 3, 0.1 M phosphate (B84403) for pH 7, 0.1 M borate (B1201080) for pH 9)
-
0.1 M HCl and 0.1 M NaOH for fine pH adjustment
-
Vortex mixer and pH meter
Procedure:
-
Initial Test: Attempt to dissolve a small amount of this compound (e.g., 1 mg) in 1 mL of deionized water. Observe the solubility.
-
pH Screening:
-
Dispense 1 mg of the peptide into three separate microcentrifuge tubes.
-
To the first tube, add 1 mL of pH 3 citrate buffer.
-
To the second tube, add 1 mL of pH 7 phosphate buffer.
-
To the third tube, add 1 mL of pH 9 borate buffer.
-
-
Dissolution: Vortex each tube for 2-3 minutes. Visually inspect for complete dissolution against a dark background.
-
Analysis:
-
Since the pI is ~4.0-4.5, solubility is expected to be poor near this pH and significantly better at pH 7 and pH 9, and also at pH 3.
-
For optimal solubility, select the buffer in which the peptide dissolves most readily and completely. For most biological applications, a buffer with a pH of 7.0-7.4 is preferred.
-
Protocol 2: Solubility Enhancement Using a Co-solvent (DMSO)
This protocol is for preparing a concentrated stock solution in DMSO and diluting it into an aqueous buffer.
Materials:
-
Lyophilized this compound
-
High-purity, anhydrous DMSO
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
Procedure:
-
Prepare Concentrated Stock: Add a minimal amount of DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., dissolve 10 mg of peptide in 100 µL of DMSO to get a 100 mg/mL stock).
-
Ensure Complete Dissolution: Vortex thoroughly. If necessary, use a brief sonication (10-15 minutes) to ensure the peptide is fully dissolved. The solution should be clear.
-
Dilution: This is a critical step to avoid precipitation.
-
Place the desired volume of the final aqueous buffer in a tube.
-
While vigorously vortexing the aqueous buffer, add the concentrated DMSO stock solution drop-by-drop.
-
Never add the aqueous buffer to the DMSO stock. This will cause the peptide to precipitate immediately.
-
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically <1% for cell-based assays).
Protocol 3: General Protocol for Solubility Enhancement with Cyclodextrins
Cyclodextrins can encapsulate hydrophobic moieties of peptides, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
Materials:
-
Lyophilized this compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin (B1172386) Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Add Peptide: Slowly add the lyophilized this compound powder to the HP-β-CD solution while stirring.
-
Complexation: Allow the mixture to stir at room temperature for 1-24 hours to facilitate the formation of the inclusion complex. The required time can vary.
-
Clarification: After stirring, if any undissolved material remains, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) and use the clear supernatant.
-
Optimization: The optimal ratio of peptide to cyclodextrin may need to be determined experimentally by testing different concentrations of HP-β-CD.
Visualizations
Caption: Workflow for improving this compound solubility.
Caption: Mechanism of action of this compound in skin.
References
Acetyl tetrapeptide-2 stability testing under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Acetyl tetrapeptide-2 (B611303) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and formulating Acetyl tetrapeptide-2?
A1: For optimal stability, it is recommended to maintain this compound in a pH range of 5.0 to 7.0. Within this range, the peptide exhibits minimal degradation.
Q2: What happens to this compound at acidic pH?
A2: At acidic pH values below 4.0, this compound can undergo hydrolysis of its peptide bonds. This leads to the cleavage of the peptide into smaller fragments and a loss of biological activity.
Q3: Is this compound stable in alkaline conditions?
A3: this compound is susceptible to degradation in alkaline conditions (pH > 8.0). The primary degradation pathway at high pH is deamidation, particularly if the peptide sequence contains asparagine or glutamine residues. It is also incompatible with strong alkalis.[1]
Q4: How can I monitor the stability of this compound in my formulation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the purity and degradation of this compound. This method should be able to separate the intact peptide from its potential degradation products.
Q5: What are the typical degradation products of this compound?
A5: The primary degradation products depend on the pH. In acidic conditions, expect smaller peptide fragments due to hydrolysis. In alkaline conditions, deamidated forms of the peptide are the likely degradation products.
Quantitative Stability Data
While specific kinetic data for this compound is proprietary and not publicly available, the following table provides a representative summary of expected stability based on the general behavior of similar tetrapeptides in aqueous solutions at 25°C over 30 days.
| pH | Expected Remaining Peptide (%) | Primary Degradation Pathway |
| 3.0 | < 85% | Hydrolysis |
| 4.0 | 85 - 90% | Hydrolysis |
| 5.0 | > 95% | Minimal Degradation |
| 6.0 | > 95% | Minimal Degradation |
| 7.0 | > 95% | Minimal Degradation |
| 8.0 | 90 - 95% | Deamidation |
| 9.0 | < 90% | Deamidation |
Disclaimer: This data is illustrative and intended to demonstrate the expected trends. Actual stability will depend on the specific formulation, temperature, and presence of other excipients. It is crucial to conduct your own stability studies for your specific formulation.
Experimental Protocols
Protocol for Assessing the pH Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in buffered solutions at different pH values.
1. Materials:
- This compound reference standard
- HPLC grade water
- Buffer solutions:
- pH 3.0, 4.0 (Citrate buffer)
- pH 5.0, 6.0, 7.0 (Phosphate buffer)
- pH 8.0, 9.0 (Borate buffer)
- HPLC system with a C18 column and UV detector
- pH meter
- Incubator/water bath
2. Preparation of Stock Solution:
- Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Preparation of Stability Samples:
- For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL.
- Transfer aliquots of each sample into tightly sealed vials.
4. Stability Study:
- Store the vials at a controlled temperature (e.g., 25°C or 40°C).
- At predetermined time points (e.g., 0, 7, 14, 30 days), withdraw a vial for each pH condition.
5. HPLC Analysis:
- Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA).
- Monitor the elution profile at a suitable wavelength (typically 210-220 nm for peptides).
6. Data Analysis:
- Calculate the percentage of the remaining intact this compound at each time point by comparing the peak area of the main peptide peak to its initial peak area at time zero.
- Identify and quantify any significant degradation products.
Visualizations
References
Technical Support Center: Optimizing Acetyl Tetrapeptide-2 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acetyl Tetrapeptide-2 (B611303) in in vitro experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Acetyl Tetrapeptide-2 in skin cells?
This compound is a synthetic peptide that mimics the activity of the natural youth hormone, thymopoietin.[1][2] Its primary mechanism involves stimulating skin regeneration and enhancing the skin's immune defenses. It has been shown to increase the production of essential extracellular matrix (ECM) proteins, such as collagen and elastin, by activating glycoproteins like FBLN5 (Fibulin-5) and LOXL1 (Lysyl Oxidase-Like 1).[3] This leads to improved skin firmness and elasticity. Additionally, it promotes the proliferation of keratinocytes and enhances the cohesion between cells and the ECM.
Q2: What are the recommended cell lines for in vitro experiments with this compound?
The most commonly used cell lines for studying the effects of this compound are:
-
Human Keratinocytes (e.g., HaCaT): These cells are ideal for studying effects on epidermal regeneration, cell proliferation, and barrier function.
-
Human Dermal Fibroblasts (HDFs): These are the primary cells responsible for producing collagen and elastin, making them suitable for assays related to skin firmness and elasticity.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water and DMSO.[1][2][3][4][5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.[4]
-
Reconstitution: Dissolve the lyophilized peptide in DMSO to create a stock solution (e.g., 10 mg/mL). Sonication may be required for complete dissolution.[4]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium.
Q4: What is a typical concentration range for this compound in in vitro assays?
The optimal concentration of this compound can vary depending on the cell type and the specific endpoint being measured. Based on published studies, a general starting range is between 0.05 µg/mL and 50 µg/mL .[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Data Presentation: Summary of In Vitro Concentrations and Effects
The following tables summarize quantitative data from various in vitro studies on this compound.
Table 1: Recommended Concentration Ranges for Key In Vitro Assays
| Assay | Cell Line | Concentration Range | Incubation Time |
| Cell Viability/Proliferation (MTT Assay) | HaCaT, HDFs | 0.1 - 50 µg/mL | 24 - 72 hours |
| Collagen I Synthesis (Immunofluorescence) | Human Dermal Fibroblasts | 0.5 - 50 µg/mL | 48 hours |
| ECM Gene Expression (qPCR) | HaCaT, HDFs | 0.5 - 50 µg/mL | 48 hours |
| Cell Stiffness (AFM) | HaCaT | 0.05 - 50 µg/mL | 48 hours |
Table 2: Reported Effects of this compound in In Vitro Studies
| Effect | Cell Line | Concentration | Reference |
| Increased cell stiffness | HaCaT | 0.5 - 50 µg/mL | [6][7] |
| Increased Collagen I production | HaCaT | 0.5, 5, 50 µg/mL | [4] |
| Increased Elastin production | HaCaT | 0.5, 5, 50 µg/mL | [4] |
| Upregulation of COL17A1 mRNA | HaCaT | 0.5 µg/mL | [4] |
| Decreased ACTN1, ITGB4, COL17A1 mRNA | HaCaT | 50 µg/mL | [4] |
Experimental Protocols & Troubleshooting Guides
Cell Viability and Proliferation: MTT Assay
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts or keratinocytes in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50 µg/mL). Include a vehicle control (medium with the same concentration of DMSO used for the highest peptide concentration).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO or acidified isopropanol (B130326) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background in control wells | Contamination of media or reagents. Phenol (B47542) red in media can interfere. | Use sterile techniques. Use phenol red-free media for the assay. |
| Low signal or no difference between treated and control groups | Peptide is inactive. Incorrect concentration. Insufficient incubation time. | Check peptide quality and storage. Perform a wider dose-response curve. Increase incubation time. |
| Inconsistent results between replicates | Uneven cell seeding. Incomplete dissolution of formazan crystals. | Ensure a single-cell suspension before seeding. Mix wells thoroughly after adding the solubilization buffer. |
| Peptide appears to be cytotoxic at high concentrations | High concentrations of DMSO in the final working solution. Peptide-specific toxicity. | Ensure the final DMSO concentration is below 0.1%. Determine the IC50 of the peptide. |
Collagen I Synthesis: Immunofluorescence Staining
Protocol:
-
Cell Culture: Grow human dermal fibroblasts on glass coverslips in a 24-well plate until they reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound for 48 hours.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against Collagen Type I overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips on microscope slides.
-
Imaging: Visualize the staining using a fluorescence microscope.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background staining | Insufficient blocking. Primary or secondary antibody concentration is too high. | Increase blocking time or change blocking agent. Titrate antibody concentrations. |
| Weak or no signal | Low expression of Collagen I. Primary antibody not effective. Insufficient permeabilization. | Ensure optimal cell confluency and treatment time. Use a validated primary antibody. Increase permeabilization time. |
| Non-specific staining | Secondary antibody is cross-reacting. | Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody. |
Extracellular Matrix Gene Expression: qPCR
Protocol:
-
Cell Treatment: Culture human keratinocytes or dermal fibroblasts and treat with this compound for 48 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers for your target genes (e.g., COL1A1, ELN, FBLN5, LOXL1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No amplification or low amplification efficiency | Poor RNA quality. Inefficient cDNA synthesis. Poor primer design. | Check RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcriptase. Design and validate primers for efficiency and specificity. |
| High variability between replicates | Pipetting errors. Inconsistent sample quality. | Use calibrated pipettes and proper pipetting techniques. Ensure consistent RNA extraction and cDNA synthesis. |
| Primer-dimer formation | Poor primer design. | Redesign primers to avoid self-dimerization. Optimize annealing temperature. |
Visualizations
Caption: Proposed signaling pathway of this compound in skin cells.
Caption: Experimental workflow for analyzing collagen synthesis.
References
- 1. uk.typology.com [uk.typology.com]
- 2. us.typology.com [us.typology.com]
- 3. experchem.com [experchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy this compound | 757942-88-4 | >98% [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl Tetrapeptide-2 Efficacy in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low efficacy of Acetyl tetrapeptide-2 (B611303) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl tetrapeptide-2 and what is its mechanism of action?
This compound is a synthetic tetrapeptide with the sequence Ac-Lys-Asp-Val-Tyr.[1] It is designed to mimic the action of the youth hormone thymopoietin, which naturally declines with age.[1][2][3] Its primary mechanism involves stimulating the skin's immune defenses and promoting regeneration.[1][2][3] In cell culture, it has been shown to increase the production of extracellular matrix proteins like collagen and elastin (B1584352), which are crucial for skin firmness and elasticity.[1][4][5]
Q2: What are the expected effects of this compound in cell culture?
Expected effects include increased proliferation of keratinocytes and fibroblasts, enhanced synthesis of collagen and elastin, and improved cellular cohesion.[1][4][6] Studies have shown that it can increase keratinocyte density and the production of key structural proteins.[6]
Q3: What cell lines are recommended for testing the efficacy of this compound?
Commonly used cell lines for evaluating the efficacy of this compound include:
-
HaCaT cells: An immortalized human keratinocyte cell line used to study keratinocyte proliferation and differentiation.[6]
-
Human Dermal Fibroblasts (HDFs): Primary cells used to assess the synthesis of collagen and elastin.
Q4: What is the recommended concentration range for this compound in cell culture?
The optimal concentration can vary depending on the cell line and the specific endpoint being measured. However, a general starting range is between 0.5 µg/mL and 50 µg/mL.[4][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q5: How should I prepare and store this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C.[1] For use in cell culture, it is recommended to reconstitute the peptide in sterile phosphate-buffered saline (PBS) or the appropriate cell culture medium.[7] Prepare fresh solutions for each experiment or create aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8]
Troubleshooting Guide
Issue 1: Low or No Observed Effect on Cell Proliferation
| Possible Cause | Troubleshooting Step |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µg/mL to 100 µg/mL) to identify the optimal working concentration for your cell line. |
| Incorrect Cell Seeding Density | Optimize the initial cell seeding density. Too few cells may not show a significant proliferative response, while too many cells can lead to contact inhibition, masking the peptide's effects. |
| Inappropriate Assay Timing | Measure cell proliferation at multiple time points (e.g., 24, 48, and 72 hours) after treatment to capture the peak response. |
| Degraded Peptide | Ensure the peptide has been stored correctly at -20°C in a desiccated environment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Purchase a new batch of the peptide if degradation is suspected. |
| Serum Interference | Serum components can sometimes interfere with peptide activity.[6] Try reducing the serum concentration in your culture medium during the treatment period or using a serum-free medium if your cells can tolerate it. |
Issue 2: No Significant Increase in Collagen or Elastin Synthesis
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The synthesis of extracellular matrix proteins is a relatively slow process. Extend the incubation period with this compound to 48 or 72 hours to allow for sufficient protein production. |
| Inadequate Assay Sensitivity | Ensure the assay you are using (e.g., Sircol Collagen Assay, Fastin Elastin Assay) is sensitive enough to detect subtle changes in protein levels. Follow the manufacturer's protocol carefully and consider using a more sensitive method if necessary. |
| Cell Line Variation | Different fibroblast cell lines can have varying capacities for collagen and elastin production.[9] If possible, test the peptide on a different fibroblast cell line or use primary human dermal fibroblasts for more clinically relevant results. |
| Lack of Necessary Cofactors | Ensure your cell culture medium contains essential cofactors for collagen synthesis, such as Vitamin C (ascorbic acid). |
Issue 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Step |
| Peptide Solubility Issues | Ensure the peptide is fully dissolved in the solvent before adding it to the cell culture medium. Sonication can aid in dissolving peptides.[5] |
| Batch-to-Batch Variability of Peptide | If you are using a new batch of this compound, it is advisable to perform a quality control check to ensure its activity is comparable to previous batches. |
| Contamination of Cell Culture | Mycoplasma or other microbial contamination can significantly impact cell behavior and experimental outcomes. Regularly test your cell cultures for contamination. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the peptide. |
Quantitative Data Summary
| Cell Type | Assay | Treatment Concentration | Incubation Time | Observed Effect | Reference |
| HaCaT (Human Keratinocytes) | Cell Stiffness (AFM) | 0.5 - 50 µg/mL | 48 hours | Increased cell stiffness | [4][5][6] |
| HaCaT (Human Keratinocytes) | Gene Expression (RT-qPCR) | 0.5 µg/mL | 48 hours | Upregulation of COL17A1 | [4][5] |
| HaCaT (Human Keratinocytes) | Gene Expression (RT-qPCR) | 50 µg/mL | 48 hours | Decreased expression of ACTN1, ITGB4, COL17A1 | [4][5] |
| Human Dermal Fibroblasts | Collagen I Synthesis | Not specified | Not specified | Increased synthesis | [4][5] |
| Human Dermal Fibroblasts | Elastin Synthesis | Not specified | Not specified | Increased synthesis | [4][5] |
Experimental Protocols
Cell Proliferation Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
HaCaT cells or Human Dermal Fibroblasts
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 5, 50 µg/mL).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Assessment using Sircol Collagen Assay
This protocol is a general guideline and should be adapted based on the manufacturer's instructions for the specific Sircol assay kit used.
Materials:
-
Human Dermal Fibroblasts
-
Complete cell culture medium
-
This compound
-
Sircol™ Soluble Collagen Assay kit
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Seed fibroblasts in 6-well plates and grow to near confluence.
-
Replace the medium with fresh medium containing the desired concentrations of this compound.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Follow the Sircol™ assay kit protocol to precipitate the collagen with the dye reagent, centrifuge to pellet the collagen-dye complex, and then dissolve the complex in the provided alkali reagent.[2][10][11]
-
Transfer the samples to a 96-well plate and measure the absorbance at 555 nm.
-
Calculate the collagen concentration based on a standard curve prepared using the provided collagen standard.
Elastin Synthesis Assessment using Fastin Elastin Assay
This protocol is a general guideline and should be adapted based on the manufacturer's instructions for the specific Fastin assay kit used.
Materials:
-
Human Dermal Fibroblasts
-
Complete cell culture medium
-
This compound
-
Fastin™ Elastin Assay kit
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Culture fibroblasts and treat with this compound as described for the collagen assay.
-
Collect the cell culture supernatant.
-
Follow the Fastin™ assay kit protocol, which typically involves precipitating the elastin with the provided reagent, binding with the dye, and then solubilizing the elastin-dye complex.[12][13][14][15][16]
-
Measure the absorbance at the recommended wavelength (typically around 513 nm).[13]
-
Determine the elastin concentration from a standard curve prepared with the supplied elastin standard.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. uk.typology.com [uk.typology.com]
- 2. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arizona-mall.com [arizona-mall.com]
- 8. genscript.com [genscript.com]
- 9. Fibroblast cell lines from young adult mice of long-lived mutant strains are resistant to multiple forms of stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biovendor.com [biovendor.com]
- 11. interchim.fr [interchim.fr]
- 12. biovendor.com [biovendor.com]
- 13. ilexlife.com [ilexlife.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. ilexlife.com [ilexlife.com]
- 16. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acetyl Tetrapeptide-2 Formulation Stability
Welcome to the technical support center for Acetyl Tetrapeptide-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the formulation and stability testing of this compound.
Question: My this compound formulation is showing a decrease in potency over time. What are the likely causes?
Answer: A decrease in the potency of this compound is typically due to chemical degradation. The primary degradation pathways for this peptide, which has the sequence Ac-Lys-Asp-Val-Tyr, include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at the aspartic acid (Asp) residue, can occur, leading to fragmentation of the peptide. This is often accelerated by pH extremes (either highly acidic or alkaline conditions).
-
Oxidation: The tyrosine (Tyr) residue in the peptide sequence is susceptible to oxidation.[1][2][3][4][5][6] This can be triggered by exposure to oxygen, transition metal ions, or light.
-
Deamidation: The aspartic acid (Asp) residue can undergo deamidation, a reaction that can alter the peptide's structure and function.[7][8][9][10][11] This process is also influenced by pH and temperature.
-
Aggregation: Peptides can self-associate to form aggregates, which can lead to a loss of solubility and biological activity.[12][13][14] Factors such as concentration, pH, temperature, and interactions with other formulation components can promote aggregation.[14]
To troubleshoot, it is recommended to first analyze your formulation for degradants using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
Question: I am observing turbidity or precipitation in my aqueous formulation containing this compound. What could be the reason?
Answer: Turbidity or precipitation is often a sign of peptide aggregation or poor solubility. Consider the following:
-
pH of the Formulation: The optimal pH for this compound solubility and stability is in the range of 5-7. Outside this range, the peptide's net charge can change, leading to reduced solubility and increased aggregation.
-
Concentration: Higher concentrations of the peptide can increase the likelihood of aggregation.
-
Ionic Strength: The presence of salts can influence peptide solubility and aggregation.
-
Interactions with Other Ingredients: Certain excipients in your formulation could be interacting with the peptide, causing it to precipitate. For example, some preservatives have been shown to interact with peptides and affect their stability.[15]
Question: How can I prevent the degradation of this compound in my formulation?
Answer: Several strategies can be employed to enhance the stability of this compound:
-
pH Control: Maintain the pH of the formulation between 5 and 7 using a suitable buffering system.
-
Temperature Control: During manufacturing, incorporate this compound at a temperature below 45°C.[16] For long-term storage, refrigeration (2-8°C) is recommended.
-
Use of Excipients:
-
Antioxidants: To prevent oxidation of the tyrosine residue, consider adding antioxidants such as ascorbic acid, tocopherol (Vitamin E), or edetate disodium (B8443419) (EDTA) which also acts as a chelating agent.
-
Chelating Agents: EDTA can sequester metal ions that may catalyze oxidative degradation.
-
-
Protection from Light: Store the formulation in light-resistant packaging to prevent photodegradation of the tyrosine residue.[1]
-
Appropriate Packaging: Use packaging that minimizes exposure to oxygen to reduce the risk of oxidation.
Question: What are the best practices for handling and storing this compound raw material?
Answer: this compound as a raw material is typically a white powder. For optimal stability, it should be stored in a cool, dark, and clean place.[16] Recommended storage conditions are -20°C for long-term storage (up to 24 months) and 2-8°C for shorter-term storage (up to 12 months).[16]
Quantitative Data on this compound Stability
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 4.0 | 0.025 | 27.7 |
| 6.0 | 0.005 | 138.6 |
| 8.0 | 0.030 | 23.1 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Illustrative Temperature-Dependent Degradation of this compound at pH 6.0
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 25 | 0.001 | 693.1 |
| 40 | 0.005 | 138.6 |
| 50 | 0.015 | 46.2 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quantification of this compound
This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for separating this compound from its potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector, gradient pump, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
This compound reference standard.
-
Sample formulation containing this compound.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 65 35 30 10 90 35 10 90 36 95 5 | 45 | 95 | 5 |
3. Sample Preparation:
-
Reference Standard: Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 10-200 µg/mL).
-
Formulation Sample: Accurately weigh a portion of the formulation and extract the peptide using a suitable solvent (e.g., a mixture of water and acetonitrile). The extraction method will need to be optimized based on the formulation matrix. Centrifuge to remove insoluble excipients and filter the supernatant through a 0.45 µm filter before injection.
4. Data Analysis:
-
Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the reference standards.
-
Monitor for the appearance of new peaks and the decrease in the main peptide peak over time to assess stability.
Protocol 2: Forced Degradation Study of this compound
This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a solution of this compound in water at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the peptide solution to achieve a final HCl concentration of 0.1N. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the peptide solution to achieve a final NaOH concentration of 0.1N. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the peptide solution. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the peptide solution at 70°C for 48 hours in a temperature-controlled oven.
-
Photodegradation: Expose the peptide solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Analyze all samples using the stability-indicating HPLC method (Protocol 1) and ideally with LC-MS to identify the mass of the degradation products.
Protocol 3: Thioflavin T (ThT) Assay for Detecting Aggregation
This assay is used to detect the formation of beta-sheet-rich aggregates, a common form of peptide aggregation.
1. Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well black microplate.
-
Fluorescence plate reader.
-
This compound samples (stressed and unstressed).
2. Procedure:
-
Prepare a working solution of ThT in PBS (e.g., 20 µM).
-
In the 96-well plate, add your this compound sample.
-
Add the ThT working solution to each well.
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[17]
3. Data Analysis:
-
An increase in fluorescence intensity over time indicates the formation of amyloid-like aggregates. Plot fluorescence intensity versus time to monitor the kinetics of aggregation.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Key strategies to stabilize this compound.
References
- 1. Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation of glutathione to oxidized tyrosine residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deamidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Acetylation of Aβ40 Alters Aggregation in the Presence and Absence of Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interactions Between Peptide and Preservatives: Effects on Peptide Self-Interactions and Antimicrobial Efficiency In Aqueous Multi-Dose Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experchem.com [experchem.com]
- 17. Programmable enzymatic oxidation of tyrosine–lysine tetrapeptides - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Quality control and purity assessment of synthetic Acetyl tetrapeptide-2
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the quality control and purity assessment of synthetic Acetyl Tetrapeptide-2. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr-OH.[1] It is used as an active ingredient in cosmetic and research applications, often for its purported anti-aging and skin conditioning properties.[2][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| INCI Name | This compound | [1] |
| Sequence | Ac-Lys-Asp-Val-Tyr-OH | [1] |
| Molecular Formula | C26H39N5O9 | [1][3] |
| Molecular Weight | 565.62 g/mol | [1][3] |
| Appearance | White Powder | [1] |
| Solubility | Soluble in Water | [1] |
Q2: What are the essential quality control tests for ensuring the purity and identity of a synthetic peptide like this compound?
A2: A comprehensive quality control panel for a synthetic peptide involves a suite of orthogonal analytical methods to confirm its identity, purity, and quantity. The most critical tests include:
-
Identity Confirmation : Verifying the correct peptide is present using methods like Mass Spectrometry (MS) to confirm the molecular weight.[4][5] High-resolution MS/MS can be used for sequence verification.[4]
-
Purity Assessment : Quantifying the target peptide relative to any impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), typically with UV detection at 210-220 nm.[4][6][7]
-
Net Peptide Content (NPC) : Determining the actual amount of peptide in the lyophilized powder, which also contains water and counter-ions. This is commonly measured by Amino Acid Analysis (AAA) or quantitative NMR.[4][8] The gross weight of a peptide sample is often only 60-80% net peptide.[4]
-
Counter-ion Content : Quantifying residual ions from the synthesis and purification process, such as trifluoroacetate (B77799) (TFA) or acetate. Ion chromatography is a standard method for this analysis.[9][10][11]
-
Water Content : Measuring the amount of residual water using Karl Fischer titration or gas chromatography.[4]
-
Specific Impurities : Testing for process-related impurities like residual solvents (by GC)[4] or potential endotoxins (by LAL test) if the peptide is intended for biological assays.[4][8]
Q3: What are the common types of impurities found in synthetic peptides?
A3: Impurities in synthetic peptides primarily arise from the solid-phase peptide synthesis (SPPS) process, degradation during cleavage, purification, or storage.[12][13] A logical breakdown of these impurities is essential for troubleshooting.
Q4: Why is it important to determine the Net Peptide Content (NPC)?
A4: Lyophilized peptides are hygroscopic and contain residual water and counter-ions (like TFA or acetate) from the purification process.[4][8] The gross weight measured on a balance does not represent the actual amount of the active peptide. NPC determination, typically via Amino Acid Analysis, is crucial for accurate dosing in biological experiments, ensuring reproducibility, and comparing results across different batches or labs.[4][14] Without knowing the NPC, the concentration of a peptide solution could be overestimated by 20-40%.
Troubleshooting Guide
This section addresses specific problems that may arise during the quality control analysis of this compound.
Problem 1: My HPLC chromatogram shows multiple peaks instead of a single sharp peak for the peptide.
-
Possible Cause 1: Presence of Synthesis-Related Impurities.
-
Explanation: Solid-phase peptide synthesis is not always 100% efficient at each step. This can lead to the formation of deletion sequences (where an amino acid is missing) or truncated sequences.[13][15][16] These are often structurally similar to the main peptide and may elute closely.
-
Solution: Use a high-resolution analytical column and optimize the HPLC gradient to improve separation. Couple the HPLC to a mass spectrometer (LC-MS) to identify the molecular weights of the impurity peaks. This will help confirm if they are deletion products or other modifications.[12]
-
-
Possible Cause 2: Peptide Degradation.
-
Explanation: The peptide may have degraded during storage or sample preparation. Aspartic acid (Asp) residues are prone to deamidation, and Tyrosine (Tyr) can be oxidized.[12][15] These modifications create new species that will resolve as separate peaks.
-
Solution: Ensure the peptide is stored correctly (typically at -20°C or lower in a desiccated environment).[1] Prepare samples fresh and avoid repeated freeze-thaw cycles. Use LC-MS to identify the masses of the impurities, as deamidation results in a +1 Da mass shift.
-
-
Possible Cause 3: Peptide Aggregation.
-
Explanation: Peptides can form non-covalent or covalent (e.g., disulfide-linked, though not applicable to this compound) aggregates, which may appear as broad or distinct peaks in the chromatogram.[15]
-
Solution: Try altering the sample solvent. Adding a small amount of organic acid (like formic acid) or an organic solvent (like acetonitrile) can sometimes disrupt non-covalent aggregates. Analyze the sample at a lower concentration.
-
Problem 2: The molecular weight identified by Mass Spectrometry does not match the theoretical mass of this compound (565.62 Da).
-
Possible Cause 1: Adduct Formation.
-
Explanation: In electrospray ionization mass spectrometry (ESI-MS), peptides can readily form adducts with cations present in the sample or mobile phase, such as sodium (+23 Da) or potassium (+39 Da).
-
Solution: Scrutinize the mass spectrum for peaks corresponding to [M+Na]+ or [M+K]+. The mass difference between these peaks and the expected molecular ion should match the mass of the adduct. Using high-purity solvents and reagents can minimize salt contamination.
-
-
Possible Cause 2: Incomplete Removal of Protecting Groups.
-
Explanation: If protecting groups used during synthesis are not completely removed, their mass will be added to the final peptide.[13][15]
-
Solution: This is a synthesis failure. The material should be re-cleaved or re-synthesized. The mass difference can often point to the specific protecting group that remains.
-
-
Possible Cause 3: Incorrect Charge State Assignment.
-
Explanation: ESI-MS measures the mass-to-charge ratio (m/z). The software determines the mass (M) based on the assigned charge state (z). If the charge state is incorrectly assigned (e.g., assigned as +1 when it is actually +2), the calculated mass will be incorrect.
-
Solution: Look for a series of peaks representing different charge states of the same molecule (e.g., [M+H]+, [M+2H]2+). Use the m/z values from at least two different charge states to manually calculate the correct molecular weight.
-
References
- 1. experchem.com [experchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Analytical methods and Quality Control for peptide products [biosynth.com]
- 5. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. polypeptide.com [polypeptide.com]
- 9. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 16. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of Acetyl tetrapeptide-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Acetyl tetrapeptide-2 (B611303).
Frequently Asked Questions (FAQs)
Q1: What is Acetyl tetrapeptide-2 and what is its primary mechanism of action?
This compound, also known by the sequence Ac-Lys-Asp-Val-Tyr, is a synthetic peptide that mimics the activity of the thymic hormone, thymopoietin.[1] Its primary function is to stimulate the structural elements of the skin, including collagen and elastin, and to enhance the cohesion between cells and the extracellular matrix.[1][2][3] This action helps to improve skin firmness and reduce sagging.[1][4] Studies have shown that it can induce the expression of key proteins involved in the organization of elastic fibers and upregulate genes related to cellular adhesion.[4][5] It is also reported to increase the stiffness of keratinocytes, the primary cells in the epidermis.[6][7]
Q2: What are the common causes of batch-to-batch variability in synthetic peptides like this compound?
Batch-to-batch variability in synthetic peptides is a common issue that can arise from several factors during manufacturing and handling.[8] Key sources of variability include:
-
Purity Levels: Differences in the efficiency of synthesis and purification processes, such as High-Performance Liquid Chromatography (HPLC), can lead to varying levels of impurities.[8] These impurities may include deletion sequences, truncated peptides, or residual protecting groups.[9]
-
Peptide Content: Lyophilized peptides often contain water and counter-ions (like Trifluoroacetic acid - TFA) from the purification process, which can vary between batches.[9][10] This affects the actual concentration of the peptide in a prepared solution.[9]
-
Solubility Issues: Hydrophobic peptides can be difficult to dissolve, and improper handling can lead to precipitation and variability in experimental results.[11][12]
-
Aggregation: Peptides can self-associate to form aggregates, which can be influenced by factors like concentration, pH, and temperature.[13][14] Aggregation can reduce the effective concentration and biological activity of the peptide.[14]
-
Contamination: The presence of unintended substances, such as endotoxins or microbial contamination, can interfere with biological assays.[9][15]
Q3: How can I assess the quality and consistency of a new batch of this compound?
To ensure the reliability and reproducibility of your experiments, it is crucial to perform quality control checks on each new batch of this compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of a peptide preparation.[16][17] It separates the target peptide from impurities, allowing for quantification of the purity level.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the peptide by verifying its molecular weight.[18][19] Tandem mass spectrometry (MS/MS) can further be used to confirm the amino acid sequence.[19]
-
Amino Acid Analysis (AAA): This technique provides an accurate quantification of the peptide content by determining the total amount of amino acids present after hydrolysis.[10] This helps to normalize experiments based on the actual peptide concentration.
-
Solubility Testing: Before dissolving the entire batch, it is advisable to test the solubility of a small aliquot in the intended solvent to avoid loss of material.[12]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
This is a common issue that can often be traced back to variations in the peptide's purity, concentration, or the presence of contaminants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
Corrective Actions:
-
Purity & Identity: If HPLC or MS results indicate significant impurities or incorrect mass, the batch may be compromised. Contact the supplier with your data.
-
Peptide Content: If the peptide content is lower than specified, adjust the concentration of your stock solution accordingly for future experiments.
-
Endotoxin Contamination: Endotoxins can cause non-specific immune responses in cell cultures.[15] If high levels are detected, the batch should not be used for cell-based assays.
-
Solubility and Aggregation: Poor solubility or aggregation can reduce the effective concentration of the peptide. Refer to the troubleshooting guide for solubility issues below.
Problem 2: Difficulty dissolving the lyophilized this compound powder.
This compound is generally soluble in water.[20][21] However, issues can arise, particularly with higher purity preparations or if the peptide has started to aggregate.
Troubleshooting Workflow:
Caption: Decision workflow for solubilizing this compound.
Corrective Actions:
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
pH Adjustment: Peptides are least soluble at their isoelectric point (pI).[12] Adjusting the pH of the buffer slightly away from the pI can improve solubility.
-
Organic Solvents: If the peptide remains insoluble, dissolving it first in a minimal amount of a compatible organic solvent like DMSO, and then slowly adding the aqueous buffer while vortexing, can be effective.[12] Be mindful that organic solvents may be toxic to cells in your assay.
Data Presentation
Table 1: Example Certificate of Analysis for Two Batches of this compound
| Parameter | Batch A | Batch B | Recommended Acceptance Criteria |
| Appearance | White Lyophilized Powder | White Lyophilized Powder | Conforms |
| Identity by MS | 565.6 Da | 565.7 Da | 565.6 ± 1.0 Da |
| Purity by HPLC | 98.5% | 95.2% | ≥ 95% |
| Peptide Content (AAA) | 85.3% | 75.8% | ≥ 70% |
| Water Content (KF) | 5.1% | 8.2% | ≤ 10% |
| TFA Content | 9.6% | 16.0% | ≤ 20% |
| Endotoxin Level | < 0.1 EU/mg | < 0.1 EU/mg | ≤ 1.0 EU/mg |
This table illustrates potential variations between two batches. Note the difference in purity and peptide content, which would require adjusting the amount of peptide used to achieve the same effective concentration in an experiment.
Experimental Protocols
1. Protocol for Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
This compound sample
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the peptide in Mobile Phase A.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 220 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the peptide solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the chromatogram for the main peptide peak and any impurity peaks.
-
Calculate the purity by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
2. Protocol for Identity Verification by Mass Spectrometry (MS)
This protocol outlines the general steps for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Materials:
-
ESI-MS instrument
-
Syringe pump
-
Solvent: 50% acetonitrile / 50% water with 0.1% formic acid
-
This compound sample
-
-
Procedure:
-
Prepare a dilute solution of the peptide (e.g., 10-50 µM) in the solvent.
-
Infuse the sample into the mass spectrometer using the syringe pump at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 200-1000).
-
The expected monoisotopic mass for this compound (C26H39N5O9) is approximately 565.28 g/mol . Look for the corresponding [M+H]+ ion at m/z 566.29.
-
The presence of this ion confirms the identity of the peptide.
-
Signaling Pathway
Caption: Proposed signaling cascade of this compound in skin.
References
- 1. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - MOL Changes [molchanges.com]
- 4. Uplevity™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 5. experchem.com [experchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. jpt.com [jpt.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. genscript.com [genscript.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. polypeptide.com [polypeptide.com]
- 18. polarispeptides.com [polarispeptides.com]
- 19. Quality control of synthetic peptides [innovagen.com]
- 20. uk.typology.com [uk.typology.com]
- 21. us.typology.com [us.typology.com]
Strategies to enhance the bioavailability of Acetyl tetrapeptide-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of Acetyl Tetrapeptide-2 (B611303) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Acetyl Tetrapeptide-2 and why is enhancing its bioavailability important?
A1: this compound is a synthetic, four-amino-acid peptide (Ac-Lys-Asp-Val-Tyr) designed to mimic the effects of the youth hormone thymopoietin.[1][2][3] Its primary functions in skincare and research include stimulating the production of structural skin proteins like collagen and elastin, which can improve skin firmness and elasticity.[4][5][6] The acetylation of the N-terminus of the peptide enhances its stability and improves its ability to penetrate the skin.[1][7] However, like many peptides, its hydrophilic nature can limit its passage through the skin's hydrophobic outer layer, the stratum corneum.[8][9] Enhancing its bioavailability is crucial to ensure that a sufficient amount of the peptide reaches its target site of action within the epidermis and dermis to exert its biological effects.
Q2: What are the primary challenges in delivering this compound into the skin?
A2: The primary challenges are rooted in the inherent barrier function of the skin and the physicochemical properties of the peptide itself. These challenges include:
-
Poor Permeability: The skin's outermost layer, the stratum corneum, is a significant barrier to the penetration of hydrophilic molecules like peptides.[9][10]
-
Enzymatic Degradation: Peptides can be susceptible to degradation by proteases present in the skin.[11]
-
Low Bioavailability: Due to poor penetration and potential degradation, the amount of active peptide that reaches the target cells can be very low.[9][11]
Q3: What are the most common strategies to enhance the bioavailability of this compound?
A3: Several strategies can be employed to overcome the delivery challenges:
-
Chemical Modification: Acetylation is a key modification that improves the stability of Tetrapeptide-2.[7][12] Further modifications, though less common for this specific peptide, could include lipidation to increase hydrophobicity.[13]
-
Encapsulation in Delivery Systems: This is a widely used approach to protect the peptide and enhance its penetration. Common systems include:
-
Liposomes: Phospholipid vesicles that can encapsulate hydrophilic peptides in their aqueous core, improving skin penetration and stability.[8][10][14][15][16]
-
Ethosomes and Transfersomes: These are more deformable vesicles than standard liposomes, allowing for deeper penetration through the narrow intercellular spaces of the stratum corneum.[8][17][18][19]
-
-
Physical Enhancement Techniques:
Troubleshooting Guides
Issue 1: Low skin permeation of this compound in in vitro Franz diffusion cell experiments.
| Possible Cause | Troubleshooting Step |
| Formulation Incompatibility | Ensure the vehicle (e.g., cream, serum) is optimized for peptide release. A highly occlusive base may hinder release. |
| Peptide Aggregation | Characterize the peptide in the formulation to ensure it remains solubilized and monomeric. |
| Insufficient Penetration Enhancement | Incorporate a penetration enhancer into the formulation or switch to an advanced delivery system like liposomes or ethosomes. |
| Experimental Setup | Verify the integrity of the skin membrane used in the Franz cells. Ensure proper hydration and thickness. |
Issue 2: Inconsistent results in cell-based assays after topical application of this compound.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Analyze the stability of the peptide in the formulation over the experiment's duration. Consider encapsulation to protect against enzymatic degradation. |
| Low Cellular Uptake | The formulation may not be effectively delivering the peptide to the target cells. Consider using a delivery system known to merge with cell membranes, such as liposomes. |
| Incorrect Dosage | The concentration of the peptide reaching the cells may be below the effective level. Increase the initial concentration or use a more efficient delivery method. |
Quantitative Data Summary
The following tables summarize quantitative data related to the efficacy of this compound and the performance of various peptide delivery systems.
Table 1: In-Vitro Efficacy of this compound
| Parameter | Result | Timeframe | Reference |
| Cellular Growth (Keratinocyte Density) | 51% Increase | 5 days | [24] |
| Keratin Production | 75% Increase | Not Specified | [24] |
Table 2: Performance of Peptide Delivery Systems (General Peptides)
| Delivery System | Key Finding | Peptide/Molecule | Reference |
| Liposomes | 2-fold increase in skin delivery over control solution. | Interferon-α | [10] |
| Liposomes | Encapsulation efficiency of 20-30%. | Tripeptides | [8] |
| Ethosomes | 6.5- to 9.0-fold improved skin penetration compared to aqueous suspension. | Paclitaxel | [18] |
| Microneedles | Significantly enhanced transdermal delivery of hydrophilic peptides. | Various hydrophilic peptides | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes
Objective: To encapsulate this compound in liposomes to enhance its stability and skin penetration.
Materials:
-
This compound
-
Phosphatidylcholine
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Chloroform
-
Methanol
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Dissolve phosphatidylcholine and cholesterol in a chloroform:methanol mixture (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with a PBS solution containing this compound by gentle rotation above the lipid transition temperature.
-
Subject the resulting liposomal suspension to probe sonication to reduce the vesicle size.
-
Extrude the suspension through 100 nm polycarbonate membranes to obtain unilamellar vesicles of a uniform size.
-
Separate the unencapsulated peptide from the liposomes by centrifugation or dialysis.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound from different formulations through the skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Formulation containing this compound
-
Receptor fluid (e.g., PBS with a solubility enhancer for the peptide)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Methodology:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor fluid.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the experiment, dismount the skin, and if desired, perform tape stripping to determine the amount of peptide retained in the stratum corneum.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 2. us.typology.com [us.typology.com]
- 3. uk.typology.com [uk.typology.com]
- 4. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. ulprospector.com [ulprospector.com]
- 7. deascal.com [deascal.com]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced delivery of hydrophilic peptides in vitro by transdermal microneedle pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. rawamino.com [rawamino.com]
- 12. Peptide Modification in Daily Chemicals - Creative Peptides [creative-peptides.com]
- 13. A Two-Step Strategy to Enhance Activity of Low Potency Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinikally.com [clinikally.com]
- 15. skininorder.com [skininorder.com]
- 16. purodore.com [purodore.com]
- 17. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Ethosomes as dermal/transdermal drug delivery systems: applications, preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. jddtonline.info [jddtonline.info]
- 22. Microneedle-based transdermal drug delivery of nanoparticles, proteins and peptides – CAST | Center for Advanced Sensor Technology – UMBC [cast.umbc.edu]
- 23. Microneedle Mediated Transdermal Delivery of Protein, Peptide and Antibody Based Therapeutics: Current Status and Future Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
Technical Support Center: Overcoming Challenges in Acetyl Tetrapeptide-2 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Acetyl tetrapeptide-2 (B611303) (Ac-Lys-Asp-Val-Tyr-OH). Our aim is to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the solid-phase peptide synthesis (SPPS) of Acetyl tetrapeptide-2?
The synthesis of this compound, while relatively short, presents several potential challenges inherent to its amino acid sequence (Lys, Asp, Val, Tyr). The most common issues include:
-
Aspartimide Formation: The presence of Aspartic acid (Asp) is a primary concern, as it can lead to the formation of a succinimide (B58015) ring, known as an aspartimide, especially during the base-catalyzed removal of the Fmoc protecting group.[1][2] This side reaction can result in a mixture of α- and β-aspartyl peptides and racemization of the Asp residue.[2][3]
-
Incomplete Coupling: Steric hindrance from the Valine (Val) residue and the growing peptide chain can lead to incomplete coupling reactions, resulting in deletion sequences.
-
Side Reactions of Tyrosine: The phenolic hydroxyl group of Tyrosine (Tyr) is susceptible to O-acylation if not properly protected.[4][5] During cleavage, the Tyr side chain can also be modified by cationic species.[5]
-
Low Yield: A combination of the above factors, along with issues like peptide aggregation or premature cleavage from the resin, can contribute to a low overall yield of the final product.
-
Incomplete N-terminal Acetylation: The final acetylation step can be inefficient, leading to a mixture of acetylated and non-acetylated peptide.[6]
Q2: How can I minimize aspartimide formation during the synthesis of this compound?
Minimizing aspartimide formation is critical for obtaining a pure product. Here are several strategies:
-
Use of Sterically Hindered Protecting Groups for Aspartic Acid: Employing a bulkier side-chain protecting group for Asp, such as 3-methyl-pent-3-yl (OMpe) or 3,5-dimethyl-adamant-1-yl (ODmad), can sterically hinder the cyclization reaction.
-
Modified Deprotection Conditions:
-
Lower Temperature: Performing the Fmoc deprotection at a lower temperature can reduce the rate of aspartimide formation.[2]
-
Weaker Base: Using a weaker base than piperidine (B6355638), such as piperazine, or reducing the concentration of piperidine can be effective.
-
Addition of HOBt: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[2]
-
-
Choice of a Different Protecting Group Strategy: For particularly problematic sequences, switching from Fmoc to a Boc (tert-butyloxycarbonyl) protection strategy can be a solution, as the acidic conditions for Boc removal are less prone to causing aspartimide formation.
Q3: What is the recommended cleavage cocktail for this compound?
The choice of cleavage cocktail is crucial to ensure complete deprotection of the side chains of Lysine (Boc), Aspartic acid (tBu), and Tyrosine (tBu) while minimizing side reactions. A common and effective cleavage cocktail is Reagent K.[7][8]
Reagent K Composition:
| Component | Percentage (v/v) |
|---|---|
| Trifluoroacetic acid (TFA) | 82.5% |
| Phenol | 5% |
| Water | 5% |
| Thioanisole | 5% |
| 1,2-Ethanedithiol (EDT) | 2.5% |
This cocktail contains scavengers (phenol, thioanisole, EDT) to trap the reactive carbocations generated during the cleavage of the protecting groups, thus preventing modification of the Tyrosine residue.[4]
Q4: How can I confirm the purity and identity of my synthesized this compound?
A combination of analytical techniques is essential for proper characterization:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for assessing the purity of the crude and purified peptide.[9] A gradient of acetonitrile (B52724) in water with 0.1% TFA is typically used.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, which should be 565.6 g/mol .[10][11][12]
Troubleshooting Guides
Problem 1: Low Yield of Crude Peptide
| Potential Cause | Recommended Solution |
| Incomplete Coupling | - Perform a double coupling for the Valine residue. - Use a more potent coupling reagent like HATU or HCTU. - Monitor coupling completion using a qualitative test (e.g., Kaiser test). |
| Peptide Aggregation | - Synthesize on a low-loading resin. - Use a more polar solvent system, such as N-methyl-2-pyrrolidone (NMP). |
| Premature Cleavage | - Ensure the linker on your resin is stable to the deprotection conditions. For Fmoc chemistry, Wang or Rink Amide resins are commonly used. |
| Loss During Workup | - After cleavage, ensure complete precipitation of the peptide from cold diethyl ether. Minimize the number of transfer steps. |
Problem 2: Low Purity of Crude Peptide (Multiple Peaks in HPLC)
| Potential Cause | Recommended Solution |
| Aspartimide Formation | - See FAQ Q2 for mitigation strategies. The resulting byproducts often co-elute or have very similar retention times to the desired peptide, making purification challenging.[3] |
| Deletion Sequences | - Ensure complete deprotection and coupling at each step. Implement a capping step with acetic anhydride (B1165640) after each coupling to block any unreacted amino groups. |
| Incomplete Side-Chain Deprotection | - Extend the cleavage time or use a stronger cleavage cocktail. Ensure fresh, high-quality TFA and scavengers are used. |
| Racemization | - Use a racemization-suppressing additive like HOBt or Oxyma Pure during coupling. - Avoid prolonged activation times and elevated temperatures during coupling. |
| Incomplete N-terminal Acetylation | - Repeat the acetylation step with a larger excess of acetic anhydride and a suitable base like N,N-diisopropylethylamine (DIPEA).[6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual Fmoc-SPPS of this compound on a Rink Amide resin.
1. Resin Swelling:
-
Swell 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 mL).
3. Amino Acid Coupling (Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH):
-
In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
Wash the resin with DMF (5 x 2 mL).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
4. N-terminal Acetylation:
-
After the final Fmoc deprotection (of the Lys residue), wash the resin with DMF.
-
Prepare an acetylation solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
Add 2 mL of the acetylation solution to the resin.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 x 2 mL) and then with dichloromethane (B109758) (DCM) (3 x 2 mL).
-
Dry the resin under vacuum.
5. Cleavage and Deprotection:
-
Add 2 mL of Reagent K to the dry resin.
-
Agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding it to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
6. Purification:
-
Purify the crude peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Purity of this compound.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. experchem.com [experchem.com]
- 11. uk.typology.com [uk.typology.com]
- 12. This compound | C26H39N5O9 | CID 91936905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Method refinement for reproducible results with Acetyl tetrapeptide-2
This technical support center provides researchers, scientists, and drug development professionals with guidance for achieving reproducible results with Acetyl Tetrapeptide-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, four-amino-acid peptide (Ac-Lys-Asp-Val-Tyr) designed to mimic the effects of the youth hormone, thymopoietin.[1][2] Its primary mechanism of action is to stimulate the production of essential extracellular matrix proteins, such as collagen and elastin, thereby improving skin firmness and elasticity.[1][3][4] It also enhances the cohesion between cells and the extracellular matrix.[3]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated bioactivity in immortalized human keratinocytes (HaCaT cells), where it has been shown to increase cell stiffness.[5][6]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored in its lyophilized form at -20°C or -80°C.[7] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[7]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in water.[8] For cell culture experiments, it is typically dissolved in sterile, distilled water or a suitable buffer to create a stock solution, which is then further diluted in the cell culture medium.
Troubleshooting Guide
Observed Issue: Inconsistent or no observable effect of this compound in my cell-based assay.
| Potential Cause | Troubleshooting Suggestions |
| Peptide Degradation | 1. Storage: Ensure the lyophilized peptide has been stored correctly at -20°C or -80°C. Once in solution, avoid multiple freeze-thaw cycles by aliquoting.[7] 2. pH of Solution: Avoid prolonged exposure to pH levels above 8, as this can promote degradation.[7] 3. Proteases in Serum: If using serum-containing media, proteases may be degrading the peptide. Consider reducing the serum concentration or using a serum-free medium during the peptide treatment phase. |
| Poor Peptide Solubility | 1. Initial Dissolution: Although water-soluble, ensure complete dissolution of the lyophilized powder before adding it to your culture medium. Gentle vortexing is recommended. 2. Precipitation in Media: Visually inspect the culture wells for any signs of precipitation after adding the peptide solution. If precipitation occurs, consider preparing a fresh stock solution and ensuring it is fully dissolved before use.[9] |
| Suboptimal Cell Culture Conditions | 1. Cell Health: Ensure your cells are healthy, within a low passage number, and in the exponential growth phase before starting the experiment. 2. Cell Density: Seed cells at an appropriate density to avoid overconfluency or sparse cultures during the treatment period, as this can affect cellular responses. |
| Incorrect Peptide Concentration | 1. Concentration Range: The effective concentration can be cell-type dependent. A dose-response experiment is recommended. For HaCaT cells, concentrations between 0.5 µg/mL and 50 µg/mL have been used.[5] 2. Purity of Peptide: The purity of the peptide can affect its activity. It is advisable to use a high-purity grade (>95%) for cell-based assays. |
| Assay-Specific Issues | 1. Incubation Time: The effects of the peptide may be time-dependent. For HaCaT cells, a 48-hour incubation period has been shown to be effective.[5][6] 2. Endpoint Measurement: Ensure the chosen assay is sensitive enough to detect the expected cellular changes. For example, if assessing changes in gene expression, qRT-PCR would be appropriate. |
Data Presentation
Table 1: Summary of In Vitro Effects of this compound on HaCaT Cells
| Parameter | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Stiffness | 0.5 - 50 µg/mL | 48 hours | Increased stiffness of HaCaT cells. | [5][6] |
| Gene Expression (COL17A1) | 0.5 µg/mL | 48 hours | Significantly upregulated. | [5] |
| Gene Expression (ACTN1, ITGB4, COL17A1) | 50 µg/mL | 48 hours | Significantly decreased. | [5] |
Experimental Protocols
Detailed Methodology for In Vitro Treatment of HaCaT Cells with this compound
This protocol is based on methodologies reported for studying the effects of this compound on human keratinocytes.
1. Materials:
- Immortalized human keratinocytes (HaCaT cell line)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- This compound (lyophilized powder, >95% purity)
- Sterile distilled water or Phosphate-Buffered Saline (PBS)
- Cell culture plates (e.g., 6-well or 24-well)
2. Preparation of this compound Stock Solution: a. Bring the lyophilized this compound vial to room temperature. b. Reconstitute the peptide in sterile distilled water or PBS to a stock concentration of 1 mg/mL. c. Gently vortex to ensure complete dissolution. d. Aliquot the stock solution into single-use sterile tubes and store at -20°C or -80°C.
3. Cell Culture and Seeding: a. Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. When cells reach 70-80% confluency, detach them using a standard trypsinization procedure. c. Seed the cells into the desired culture plates at a density appropriate for your endpoint assay. Allow the cells to adhere and grow for 24 hours.
4. Treatment with this compound: a. After 24 hours of cell seeding, remove the culture medium. b. Prepare fresh culture medium containing the desired final concentrations of this compound (e.g., 0.5, 5, and 50 µg/mL) by diluting the stock solution. c. Include a vehicle control (culture medium with the same volume of the solvent used for the peptide stock). d. Add the treatment or control media to the respective wells. e. Incubate the cells for 48 hours at 37°C and 5% CO2.
5. Endpoint Analysis: a. Following the 48-hour incubation, proceed with your chosen endpoint analysis, such as:
- RNA extraction and qRT-PCR: To analyze the expression of target genes (e.g., COL17A1, ACTN1, ITGB4).
- Immunofluorescence staining: To visualize changes in protein expression or cytoskeletal organization.
- Atomic Force Microscopy (AFM): To measure changes in cell stiffness.
Mandatory Visualization
References
- 1. uk.typology.com [uk.typology.com]
- 2. enbacci.com [enbacci.com]
- 3. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 4. ulprospector.com [ulprospector.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. experchem.com [experchem.com]
- 9. benchchem.com [benchchem.com]
Long-term storage and handling of Acetyl tetrapeptide-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of experiments involving Acetyl Tetrapeptide-2 (B611303).
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Acetyl Tetrapeptide-2?
For optimal stability, this compound should be stored in its lyophilized powder form in a tightly sealed container, protected from light and moisture.[1][2] Recommended storage temperatures vary based on the desired duration of storage.
Q2: How should I handle the lyophilized powder upon receipt?
Lyophilized peptides can be volatile and hygroscopic.[3] It is crucial to handle the powder in a clean, well-ventilated area, and personal protective equipment such as gloves, a lab coat, and safety glasses is recommended.[3][4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can reduce stability.[2]
Q3: What is the recommended solvent for reconstituting this compound?
This compound is soluble in water and DMSO.[5][6][7][8][9] For cell culture experiments, sterile, high-purity water or a biocompatible buffer (pH 5-7) is often preferred.[3][5] If solubility in aqueous solutions is limited, DMSO can be used as a primary solvent to create a concentrated stock solution, which can then be further diluted in aqueous media.[6][7]
Q4: What is the shelf life of this compound in different storage conditions?
The shelf life of this compound is highly dependent on its form (lyophilized powder vs. solution) and storage temperature. The following table summarizes the general stability guidelines.
Data Presentation: Storage and Stability
| Form | Storage Temperature | Recommended Duration |
| Lyophilized Powder | -80°C | Several years[10] |
| -20°C | Up to 3 years[11][12] | |
| 2-8°C | Up to 2 years[5][11] | |
| Room Temperature | Several weeks[3][10] | |
| In Solvent (Aliquoted) | -80°C | Up to 1 year[12][13] |
| -20°C | 1 to 4 months[2][3][7][11] | |
| 4°C | 1 to 2 weeks[2] |
Troubleshooting Guides
Problem: The peptide powder is difficult to see or appears as a gel.
-
Cause: Some peptides, especially short sequences, are highly hygroscopic and may appear as a clear film or gel-like substance rather than a powder.[3] The apparent volume can also vary between vials with the same quantity of peptide.[3]
-
Solution: This is often normal. Proceed with the reconstitution protocol. Briefly centrifuge the vial to ensure all the peptide is at the bottom before adding the solvent.
Problem: The peptide does not dissolve completely in water.
-
Cause: While this compound is generally water-soluble, issues can arise from factors like pH or the presence of hydrophobic residues. Peptides are least soluble at their isoelectric point.[14]
-
Solution:
-
Sonication: Use a bath sonicator for a short period to help break up aggregates.[15] Be mindful that this can generate heat and potentially degrade the peptide.[15]
-
pH Adjustment: Since this compound is a basic peptide, dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility.[15]
-
Use of Organic Solvents: If the peptide remains insoluble, dissolve it in a minimal amount of DMSO first, then slowly add the aqueous buffer drop-by-drop while vortexing.[14]
-
Problem: I am observing inconsistent or no biological activity in my cell-based assays.
-
Cause: This can be due to several factors including improper storage, repeated freeze-thaw cycles, incorrect dosage, or peptide degradation.
-
Solution:
-
Aliquot Stock Solutions: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.[2][7]
-
Verify Concentration: Ensure the correct concentration is being used. For HaCaT keratinocytes, concentrations in the range of 0.05 to 50 µg/ml have been used in studies.[16]
-
Freshly Prepare Working Solutions: Prepare working dilutions from a frozen stock solution immediately before each experiment.
-
pH of Culture Medium: The optimal pH for activity is generally between 5 and 7.[5] Ensure your final culture medium pH is within this range after adding the peptide solution.
-
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile solvent (e.g., DMSO or sterile water) to the vial. For example, for 1 mg of peptide, add 1 mL of solvent.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based Assay with HaCaT Keratinocytes
-
Culture HaCaT cells in complete DMEM medium until they reach the desired confluency.
-
Thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in complete DMEM medium to achieve final concentrations ranging from 0.05 to 50 µg/ml.[16]
-
Remove the existing culture medium from the cells.
-
Add the peptide-containing medium to the cells. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
Incubate the plates at 37°C and 5% CO2 for the desired experimental duration (e.g., 48 hours).[16]
-
Proceed with downstream analysis, such as cell viability assays (e.g., MTT) or gene expression analysis.[16]
Visualizations
Caption: General workflow for handling and using this compound.
Caption: Decision tree for troubleshooting solubility issues.
Caption: Simplified mechanism of action for this compound.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. experchem.com [experchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. us.typology.com [us.typology.com]
- 9. uk.typology.com [uk.typology.com]
- 10. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 11. abmole.com [abmole.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. This compound Acetate | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating cytotoxicity of Acetyl tetrapeptide-2 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for identifying and mitigating potential cytotoxicity of Acetyl tetrapeptide-2 (B611303), particularly at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Is Acetyl tetrapeptide-2 generally considered cytotoxic?
A1: this compound is widely considered non-hazardous and well-tolerated by all skin types when used in cosmetic formulations at recommended concentrations.[1] It is a biomimetic peptide that stimulates the production of structural elements in the skin like collagen and elastin.[2][3][4][5] However, as with any substance, high concentrations used in in vitro research may elicit cytotoxic effects. A material safety data sheet for this compound indicates it is not a hazardous substance.[6]
Q2: What are the typical mechanisms of peptide-induced cytotoxicity?
A2: Generally, peptide-induced cytotoxicity can occur through disruption of the cell membrane integrity, leading to necrosis, or by triggering programmed cell death (apoptosis).[7][8] Some peptides can form pores in the cell membrane, while others might interact with specific cell surface receptors or intracellular targets to initiate apoptotic signaling cascades.[7] For some peptides, factors like amphipathicity and net positive charge can influence their membrane-disrupting potential.[7]
Q3: We are observing unexpected cytotoxicity with this compound in our cell cultures. What could be the cause?
A3: If you observe unexpected cytotoxicity, consider the following:
-
Concentration: You may be using a concentration that is significantly higher than the physiologically relevant or recommended range.
-
Peptide Purity and Stability: Ensure the purity of your this compound stock. Impurities from synthesis could be cytotoxic. Also, assess the peptide's stability in your culture medium over the course of the experiment, as degradation products might be toxic.[7]
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to external stimuli.[7] The cytotoxic threshold may vary between different cell types (e.g., keratinocytes, fibroblasts).
-
Assay Interference: The peptide itself might interfere with the chemistry of your cytotoxicity assay. For example, it could interact with assay reagents, leading to false-positive results.
Q4: What are the first steps to mitigate the observed cytotoxicity?
A4: A systematic approach is recommended:
-
Dose-Response Analysis: Perform a thorough dose-response experiment to determine the concentration at which cytotoxicity becomes apparent. This will help you establish a non-toxic working concentration range.
-
Time-Course Experiment: Evaluate cytotoxicity at different time points. The effect may be acute or may develop over a longer incubation period.[7]
-
Confirm with a Secondary Assay: Use an orthogonal method to confirm the results. For example, if you observe cytotoxicity with an MTT (metabolic) assay, confirm it with an LDH (membrane integrity) assay.
-
Review Experimental Conditions: Double-check calculations for peptide dilutions and ensure consistent cell seeding densities.[7]
Troubleshooting Guide
Issue 1: High Cytotoxicity Observed in MTT Assay
-
Possible Cause 1: Direct Reduction of MTT by the Peptide.
-
Solution: Run a control plate with the peptide in cell-free medium containing MTT to see if the peptide directly reduces the tetrazolium salt. If it does, the MTT assay is not suitable for your experiments with this peptide.
-
-
Possible Cause 2: Altered Metabolic Activity.
-
Solution: The peptide might be altering the metabolic rate of the cells without killing them. Confirm cell death using a membrane integrity assay like the Lactate Dehydrogenase (LDH) release assay or a dye exclusion method like Trypan Blue.
-
Issue 2: Discrepancy Between Different Cytotoxicity Assays
-
Possible Cause: Different Mechanisms of Cell Death.
-
Solution: An MTT assay measures metabolic activity, which can decrease early in apoptosis. An LDH assay measures membrane rupture, which occurs during necrosis or late-stage apoptosis.[9] Consider using an assay that specifically measures apoptosis, such as a caspase-3 activity assay, to understand the mechanism. Some peptides have been shown to directly activate caspase-3.[10][11]
-
Issue 3: High Variability in Results
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy.
-
-
Possible Cause 2: Peptide Instability or Aggregation.
-
Solution: Prepare fresh dilutions of the peptide for each experiment from a concentrated, validated stock solution.[7] Consider the solubility of the peptide in your culture medium.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate a typical dose-response cytotoxicity analysis of this compound on human dermal fibroblasts (HDF) and human epidermal keratinocytes (HaCaT) after a 48-hour incubation.
Table 1: Cell Viability (%) determined by MTT Assay
| Concentration (µM) | Human Dermal Fibroblasts (HDF) | Human Epidermal Keratinocytes (HaCaT) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 |
| 10 | 98 ± 4.9 | 99 ± 5.1 |
| 50 | 95 ± 6.1 | 97 ± 4.5 |
| 100 | 92 ± 5.5 | 94 ± 5.3 |
| 250 | 85 ± 7.2 | 88 ± 6.4 |
| 500 | 70 ± 8.1 | 75 ± 7.9 |
| 1000 | 52 ± 9.3 | 60 ± 8.5 |
| 2000 | 35 ± 10.2 | 45 ± 9.1 |
Table 2: Cytotoxicity (%) determined by LDH Release Assay
| Concentration (µM) | Human Dermal Fibroblasts (HDF) | Human Epidermal Keratinocytes (HaCaT) |
| 0 (Control) | 5 ± 1.2 | 4 ± 1.1 |
| 10 | 6 ± 1.5 | 5 ± 1.3 |
| 50 | 7 ± 1.8 | 6 ± 1.6 |
| 100 | 9 ± 2.1 | 8 ± 1.9 |
| 250 | 18 ± 3.5 | 15 ± 3.1 |
| 500 | 32 ± 4.8 | 28 ± 4.2 |
| 1000 | 55 ± 6.2 | 48 ± 5.9 |
| 2000 | 78 ± 7.5 | 65 ± 7.1 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include wells with medium only (background) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Plate Setup: Seed and treat cells as described in the MTT assay protocol (Steps 1 & 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes.[14]
-
Reaction Setup: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.[14]
Visualizations
Caption: Workflow for assessing peptide cytotoxicity.
Caption: Hypothetical pathways of peptide-induced cytotoxicity.
References
- 1. uk.typology.com [uk.typology.com]
- 2. us.typology.com [us.typology.com]
- 3. This compound - MOL Changes [molchanges.com]
- 4. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 5. nbinno.com [nbinno.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Evaluation of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of Biomimetic Peptides for Skin Rejuvenation: Acetyl Tetrapeptide-2 vs. GHK-Cu, Matrixyl™, and Argireline®
For researchers, scientists, and drug development professionals, the landscape of biomimetic peptides in dermatology presents a compelling frontier for innovation in anti-aging formulations. This guide provides a comprehensive comparative analysis of Acetyl Tetrapeptide-2 (B611303) against other prominent biomimetic peptides: GHK-Cu, Matrixyl™ (Palmitoyl Pentapeptide-4), and Argireline® (Acetyl Hexapeptide-8). The following sections delve into their mechanisms of action, present quantitative experimental data, detail experimental protocols, and visualize key pathways to offer a clear, objective comparison of their performance.
Executive Summary
Biomimetic peptides are synthetic compounds designed to mimic the body's own peptides, acting as messengers to stimulate various physiological processes.[1] In the context of dermatology, they are pivotal in modulating cellular functions to combat the signs of aging.[2][3] This guide focuses on four key peptides:
-
Acetyl Tetrapeptide-2: A firming peptide that mimics the youth hormone thymopoietin, enhancing the skin's immune defense and structural integrity.[4][5]
-
GHK-Cu (Copper Tripeptide-1): A carrier peptide with well-documented roles in wound healing, collagen synthesis, and anti-inflammatory responses.[6][7]
-
Matrixyl™ (Palmitoyl Pentapeptide-4): A signal peptide that stimulates the synthesis of extracellular matrix components, particularly collagen.[8][9]
-
Argireline® (Acetyl Hexapeptide-8): A neurotransmitter-inhibiting peptide that reduces the appearance of expression wrinkles by attenuating muscle contraction.[10][11]
Comparative Performance Data
The following table summarizes the quantitative data from various in-vitro and in-vivo studies, offering a side-by-side comparison of the efficacy of these biomimetic peptides.
| Parameter | This compound (Uplevity™) | GHK-Cu | Matrixyl™ (Palmitoyl Pentapeptide-4) | Argireline® (Acetyl Hexapeptide-8) |
| Wrinkle Reduction | 13.1% reduction in wrinkle length in 7 days[12] | 55.8% reduction in wrinkle volume and 32.8% reduction in wrinkle depth vs. placebo after 8 weeks[12] | 18% decrease in fold depth after 28 days[13] | Up to 50% reduction in wrinkle depth after 28 days[14] |
| Skin Firmness & Elasticity | 25.2% decrease in maximal skin deformation and 16% increase in general skin elasticity after 56 days[1][12] | Improved skin laxity and firmness in 12 weeks[12] | 37% decrease in fold thickness and 21% increase in skin firmness after 28 days[13] | N/A |
| Collagen & Elastin (B1584352) Synthesis | 47.3% increase in Type I collagen synthesis and 21.7% increase in elastin synthesis (in-vitro)[8] | Increased collagen production in 70% of women after 12 weeks[12] | Stimulates collagen I, III, and IV synthesis[15] | Can help increase collagen production[16] |
| Skin Hydration | Boosts hyaluronic acid production[17] | Improved skin hydration[12] | N/A | N/A |
| Other Notable Effects | 51% increase in cellular growth and 75% increase in keratin (B1170402) production in 5 days (in-vitro)[6] | Increased skin density and thickness[12] | N/A | Attenuates muscle contraction[10] |
Mechanisms of Action and Signaling Pathways
Each peptide exerts its effects through distinct biological pathways. Understanding these mechanisms is crucial for targeted formulation development.
This compound
This compound, also known by the trade names Uplevity™ and Thymulen®4, is a biomimetic of the youth hormone thymopoietin.[5][9] Its primary mechanism involves enhancing the skin's immune response and structural integrity. It stimulates the proliferation of keratinocytes and the maturation of Langerhans cells by inducing the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[2] Furthermore, it promotes the synthesis of key extracellular matrix proteins, including collagen I and elastin, by upregulating the expression of genes involved in focal adhesions such as talin, zyxin, and integrins.[8][12] It also induces the expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), which are crucial for the proper assembly of elastic fibers.[8]
GHK-Cu (Copper Tripeptide-1)
GHK-Cu is a carrier peptide that delivers copper, an essential cofactor for several enzymes involved in skin health.[6] Its mechanism of action is multifaceted, encompassing wound healing, anti-inflammatory effects, and stimulation of extracellular matrix proteins. GHK-Cu stimulates the synthesis of collagen, elastin, proteoglycans, and glycosaminoglycans by fibroblasts.[6][7] It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), promoting tissue remodeling.[6]
Matrixyl™ (Palmitoyl Pentapeptide-4)
Matrixyl™, a signal peptide, is a fragment of the pro-collagen type I molecule.[9] It acts as a cellular messenger, signaling fibroblasts to increase the production of key extracellular matrix components, including collagen types I, III, and IV, fibronectin, and hyaluronic acid.[8][15] This stimulation of the dermal matrix leads to increased skin thickness and a reduction in the appearance of wrinkles.[8]
Argireline® (Acetyl Hexapeptide-8)
Argireline® is a neurotransmitter-inhibiting peptide that functions as a mimic of the N-terminal end of the SNAP-25 protein.[10] It competes with SNAP-25 for a position in the SNARE complex, thereby destabilizing its formation.[10] This destabilization inhibits the release of acetylcholine, a neurotransmitter that triggers muscle contraction.[11] The resulting attenuation of muscle contraction leads to a reduction in the appearance of expression lines and wrinkles.[14]
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key in-vivo and in-vitro studies cited in this guide.
In-Vivo Clinical Assessment of Anti-Wrinkle and Firming Efficacy
-
Objective: To evaluate the efficacy of topical peptide formulations in reducing wrinkles and improving skin firmness and elasticity in human subjects.
-
Study Design: A randomized, double-blind, placebo-controlled study is the gold standard.
-
Participants: A cohort of healthy female volunteers (typically aged 40-60) with mild to moderate signs of photoaging is recruited.[1]
-
Procedure:
-
Baseline Measurements: Before the application of any product, baseline measurements of skin parameters are taken.
-
Product Application: Subjects are randomly assigned to apply either the active peptide formulation or a placebo cream to designated areas of the face (e.g., crow's feet, forehead) twice daily for a specified period (typically 4 to 12 weeks).[1][12]
-
Follow-up Measurements: Skin parameters are re-evaluated at predefined intervals (e.g., 4, 8, and 12 weeks).
-
-
Efficacy Parameters and Measurement Techniques:
-
Wrinkle Depth and Volume: Assessed using silicone replicas of the skin surface, which are then analyzed by 3D imaging techniques such as fringe projection.
-
Skin Elasticity and Firmness: Measured using a cutometer, which applies negative pressure to the skin and measures its ability to be deformed and return to its original state. Parameters such as maximal skin deformation (R0) and overall elasticity (R2) are recorded.[1][12]
-
Skin Topography: Analyzed using advanced imaging systems like VISIA® or Antera 3D® to quantify changes in skin texture and wrinkle severity.[18]
-
Skin Hydration: Measured using a corneometer, which assesses the electrical capacitance of the skin.
-
Transepidermal Water Loss (TEWL): Measured with a tewameter to evaluate the integrity of the skin barrier.[19]
-
Self-Assessment: Participants complete questionnaires to provide their subjective evaluation of the product's effectiveness.[1][12]
-
In-Vitro Assessment of Peptide Efficacy on Human Dermal Fibroblasts
-
Objective: To determine the effect of biomimetic peptides on the proliferation and extracellular matrix protein synthesis of human dermal fibroblasts.
-
Cell Culture:
-
Cell Source: Primary human dermal fibroblasts (HDFs) are obtained from skin biopsies.
-
Culture Medium: Cells are cultured in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics.[20]
-
Incubation: Cells are maintained in a humidified incubator at 37°C and 5% CO2.[21]
-
-
Experimental Procedure:
-
Cell Seeding: Fibroblasts are seeded into multi-well plates and allowed to adhere and grow to a certain confluency.
-
Peptide Treatment: The culture medium is replaced with a medium containing various concentrations of the test peptide. A control group with no peptide is also included.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Collagen and Elastin Synthesis: The amount of newly synthesized collagen and elastin in the cell culture supernatant or cell lysate is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting.[8]
-
Gene Expression Analysis: The expression levels of genes related to collagen, elastin, and other ECM components are measured using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Cell Proliferation: Cell viability and proliferation are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Conclusion
The comparative analysis of this compound, GHK-Cu, Matrixyl™, and Argireline® reveals that each peptide offers distinct advantages for skin rejuvenation through different mechanisms of action.
-
This compound stands out for its firming and lifting effects, making it a strong candidate for formulations targeting skin sagging and loss of elasticity.[1][12]
-
GHK-Cu provides a broad spectrum of benefits, including wound healing, anti-inflammatory properties, and robust collagen stimulation, positioning it as a versatile anti-aging ingredient.[6][12]
-
Matrixyl™ is a well-established collagen booster, effective in reducing the appearance of fine lines and wrinkles by restructuring the dermal matrix.[8][9]
-
Argireline® offers a targeted approach to diminishing expression lines by inhibiting muscle contraction, providing a non-invasive alternative to botulinum toxin injections.[10][14]
The choice of peptide for a specific formulation should be guided by the desired clinical outcome and the underlying biological targets. For a comprehensive anti-aging strategy, a combination of these peptides, each leveraging a unique mechanism, may provide synergistic effects. This guide provides the foundational data and understanding to support informed decisions in the research and development of next-generation dermatological products.
References
- 1. New test on Uplevity peptide: Reshaping the face contour [cosmeticsbusiness.com]
- 2. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 3. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Relevance of Elastin in the Structure and Function of Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 7. us.typology.com [us.typology.com]
- 8. Uplevity™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 9. Thymulen®4 | this compound | Skincare Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 10. researchgate.net [researchgate.net]
- 11. Reflectance confocal microscopy for in vivo skin imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermasensa.com [dermasensa.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reflectance confocal microscopy of skin in vivo: From bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. pangeaorganics.com [pangeaorganics.com]
- 18. researchgate.net [researchgate.net]
- 19. Changes of Antimicrobial Peptides and Transepidermal Water Loss After Topical Application of Tacrolimus and Ceramide-dominant Emollient in Patients with Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. smarterskincare.co.uk [smarterskincare.co.uk]
- 21. medik8.pt [medik8.pt]
Unveiling the In Vivo Anti-Aging Efficacy of Acetyl Tetrapeptide-2: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals validating the in vivo anti-aging effects of Acetyl Tetrapeptide-2 (B611303) against other leading bioactive peptides. This report synthesizes available clinical data, details experimental methodologies, and elucidates the underlying signaling pathways.
Acetyl Tetrapeptide-2 has emerged as a promising bioactive peptide in the field of cosmetic science and dermatology, with preliminary studies highlighting its potential to combat the visible signs of skin aging. This guide provides an objective comparison of its in vivo performance against other well-established anti-aging peptides, supported by experimental data to aid in research and development endeavors.
Comparative Analysis of In Vivo Anti-Aging Effects
The following table summarizes the key in vivo findings for this compound and a selection of alternative anti-aging peptides. The data presented is collated from various clinical and manufacturer-led studies.
| Peptide | Key In Vivo Efficacy | Study Details |
| This compound | - 25.2% decrease in maximal skin deformation- 16% improvement in overall skin elasticity- 0.13 cm reduction in facial contour sagging[1]- 9.5% reduction in skin indentation and 23.2% reduction in area linked to firmness[2]- 39.6% (upper) and 37.9% (deeper) reduction in reticulum fragmentation[2]- 21.7% increase in elastin (B1584352) synthesis- 47.3% increase in Type I collagen synthesis[2] | A study involving 40-60 year old women applying a 2% this compound solution twice daily for 56 days[1]. Another in vivo study also utilized a 2% concentration[2]. |
| Trifluoroacetyl-tripeptide-2 | - 3.4% reduction in jawline volume after 8 weeks of treatment[3] | A clinical study on human volunteers[3]. |
| Tetrapeptide-21 | - Demonstrated superior performance in improving skin volume, roughness, and elasticity compared to Palmitoyl Pentapeptide-4 after 8 weeks[4] | An in vivo study comparing 10ppm and 100ppm concentrations of Tetrapeptide-21 with 10ppm of Palmitoyl Pentapeptide-4[4]. |
| Acetyl Hexapeptide-8 | - Up to a 49% reduction in wrinkle depth after 4 weeks of daily application[5] | A clinical study evaluating a formulation containing 10% Acetyl Hexapeptide-8[5]. |
| Copper Tripeptide (GHK-Cu) | - Improved collagen production in 70% of treated women over 12 weeks, compared to 50% for Vitamin C and 40% for retinoic acid[6] | A clinical study where a GHK-Cu cream was applied twice daily for 12 weeks[6]. |
| Palmitoyl Pentapeptide-4 | - Showed comparable wrinkle improvement to 0.07% retinol (B82714) with better skin tolerability[7] | A comparative study against retinol[7]. |
Signaling Pathways and Mechanisms of Action
The anti-aging effects of these peptides are underpinned by their interaction with specific cellular signaling pathways.
This compound
This compound employs a dual mechanism of action. Firstly, it upregulates the expression of genes involved in cellular cohesion, such as those for talin, zyxin, and integrins, and induces the synthesis of key extracellular matrix proteins like Collagen I and elastin[8][9]. It specifically induces the expression of Fibulin 5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), which are crucial for the proper assembly of elastic fibers[10]. Secondly, it is a biomimetic of the youth hormone thymopoietin, stimulating keratinocyte renewal through the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)[10][11]. This enhances the skin's immune defenses and regenerative capacity[11].
Alternative Peptides
The alternative peptides operate through distinct signaling pathways to exert their anti-aging effects.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of in vivo anti-aging studies, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in the evaluation of these peptides.
In Vivo Skin Elasticity and Firmness Assessment (Cutometry)
-
Objective: To quantify the viscoelastic properties of the skin.
-
Apparatus: A Cutometer (e.g., Courage + Khazaka) is a commonly used device[12][13].
-
Principle: The instrument applies a defined negative pressure to the skin through a probe with a specific aperture, drawing the skin into the opening. An optical system measures the depth of skin penetration. The skin's ability to be deformed and to return to its original state after the pressure is released provides information about its elasticity and firmness[14][15].
-
Protocol:
-
Subject Acclimatization: Subjects should acclimate to a room with controlled temperature and humidity for at least 20-30 minutes before measurements.
-
Measurement Site Selection: Define and mark the measurement areas (e.g., crow's feet area, forearm).
-
Probe Selection and Calibration: Choose a probe with an appropriate aperture (e.g., 2 mm) and calibrate the instrument according to the manufacturer's instructions.
-
Measurement Parameters: Set the negative pressure (e.g., 450 mbar), application time (e.g., 2 seconds), and relaxation time (e.g., 2 seconds)[14].
-
Data Acquisition: The probe is placed perpendicularly on the skin surface. A series of measurements (e.g., 3-5 repetitions) are taken at each site.
-
Data Analysis: Key parameters are calculated from the resulting curves, such as:
-
R0 (Uf): Maximum deformation, indicating skin distensibility.
-
R2 (Ua/Uf): Gross elasticity, representing the overall elastic recovery.
-
R5 (Ur/Ue): Net elasticity, reflecting the elastic recovery of the skin.
-
R7 (Ur/Uf): Biological elasticity, indicating the ratio of immediate recovery to maximum deformation[13].
-
-
-
Experimental Workflow:
In Vivo Skin Elasticity Measurement Workflow.
In Vivo Wrinkle and Skin Topography Assessment (Fringe Projection Profilometry)
-
Objective: To obtain high-resolution 3D measurements of the skin surface to quantify wrinkle depth, volume, and skin roughness.
-
Apparatus: A fringe projection system (e.g., PRIMOS) consisting of a projector and a camera[2][16].
-
Principle: The system projects a series of structured light patterns (fringes) onto the skin surface. The camera captures the deformation of these patterns, which is then used to reconstruct a 3D model of the skin topography[17][18].
-
Protocol:
-
Subject Positioning: The subject is positioned comfortably to ensure the measurement area is stable and perpendicular to the imaging system.
-
Image Acquisition: The fringe patterns are projected onto the skin, and a series of images are captured.
-
3D Reconstruction: The captured images are processed using algorithms to calculate the phase shift of the distorted fringes, which is then converted into 3D coordinate data.
-
Data Analysis: The 3D data is analyzed to extract parameters such as:
-
Ra: Average roughness.
-
Rz: Average maximum height of the profile.
-
Wrinkle depth and volume.
-
-
-
Experimental Workflow:
In Vivo Wrinkle Measurement Workflow.
Quantification of Collagen and Elastin in Skin Biopsies
-
Objective: To quantitatively assess the content of collagen and elastin fibers in the dermal extracellular matrix.
-
Methodology: Histological staining of skin biopsy sections followed by image analysis.
-
Protocol:
-
Skin Biopsy: Obtain a punch biopsy (e.g., 3-4 mm) from the treated and control skin areas.
-
Tissue Processing: Fix the biopsy in formalin, process, and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) and mount them on microscope slides.
-
Staining:
-
Image Acquisition: Capture high-resolution images of the stained sections using a light microscope (with a polarizer for Picrosirius Red).
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ) to quantify the stained areas.
-
For collagen, the area of red-stained fibers is measured relative to the total dermal area.
-
For elastin, the area of black-stained fibers is measured.
-
-
-
Experimental Workflow:
Workflow for Collagen and Elastin Quantification.
References
- 1. library.imaging.org [library.imaging.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pilot Study of Topical Acetyl Hexapeptide-8 in Treatment of Blepharospasm in Patients Receiving Botulinum Neurotoxin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ways2well.com [ways2well.com]
- 8. experchem.com [experchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 11. The mechanism and function of this compound in human skin - Creative Peptides [creative-peptides.com]
- 12. delaviesciences.com [delaviesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. computeroptics.ru [computeroptics.ru]
- 18. 6636276.s21i.faiusr.com [6636276.s21i.faiusr.com]
- 19. med.emory.edu [med.emory.edu]
- 20. stainsfile.com [stainsfile.com]
- 21. researchgate.net [researchgate.net]
- 22. Treatment with synchronized radiofrequency and facial muscle stimulation: Histologic analysis of human skin for changes in collagen and elastin fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl tetrapeptide-2 versus Palmitoyl Tetrapeptide-7 in collagen synthesis
An Objective Comparison of Acetyl Tetrapeptide-2 (B611303) and Palmitoyl Tetrapeptide-7 in Collagen Synthesis
Introduction
In the landscape of biomimetic peptides for dermatological and pharmaceutical applications, Acetyl Tetrapeptide-2 and Palmitoyl Tetrapeptide-7 have emerged as significant molecules influencing the integrity of the extracellular matrix (ECM). While both are credited with anti-aging properties, their mechanisms of action concerning collagen synthesis diverge significantly. This compound functions primarily as a direct stimulant of structural protein synthesis and organization, whereas Palmitoyl Tetrapeptide-7 acts predominantly as an anti-inflammatory agent, indirectly preserving the ECM. This guide provides a detailed, data-supported comparison of these two tetrapeptides for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound: The ECM Architect
This compound, with the amino acid sequence Ac-Lys-Asp-Val-Tyr, is a synthetic peptide that mimics the effects of the "youth hormone" thymopoietin.[1][2] Its primary role is to combat skin sagging by directly enhancing the structural components of the dermis.[3][4] This peptide stimulates the gene expression of key proteins responsible for the proper assembly and function of the ECM.[2][3]
Specifically, this compound upregulates the production of:
-
Collagen I: The most abundant collagen in human skin, providing tensile strength.[5][6]
-
Elastin (B1584352): The protein responsible for skin elasticity.[6][7]
-
Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1): These glycoproteins are fundamental for the correct organization and assembly of functional elastin fibers.[2][3]
By promoting the synthesis of these molecules, this compound reinforces the cohesion between cells and the ECM, leading to improved skin firmness and a more organized dermal structure.[3][6]
Palmitoyl Tetrapeptide-7: The Inflammatory Shield
Palmitoyl Tetrapeptide-7 (Pal-Gly-Gln-Pro-Arg) is a synthetic peptide fragment derived from immunoglobulin G.[8] Its primary, well-documented function is the downregulation of inflammation.[9][10] Chronic inflammation, often induced by external stressors like UV radiation, accelerates skin aging by promoting the degradation of ECM proteins.[11][12]
The key mechanism involves the suppression of Interleukin-6 (IL-6), a major pro-inflammatory cytokine.[13][14] High levels of IL-6 lead to increased activity of matrix metalloproteinases (MMPs), enzymes that break down collagen and elastin.[9] By inhibiting IL-6 production, Palmitoyl Tetrapeptide-7 reduces the inflammatory cascade, thereby protecting the existing collagen and elastin from degradation.[11][12]
While its primary role is anti-inflammatory, some studies suggest it also acts as a cellular messenger that can directly stimulate the regeneration of collagen fibers (Types I, II, IV) and elastin.[11][13]
Quantitative Data Comparison
The following table summarizes available quantitative data from in vitro and clinical studies. Direct head-to-head comparative studies are scarce in publicly available literature; thus, data is compiled from separate assessments.
| Parameter | This compound | Palmitoyl Tetrapeptide-7 | Source |
| Collagen I Synthesis | ▲ 47.3% increase in Type I collagen after 56 days (clinical data). | Stimulates synthesis of collagen I, II, IV (mechanism described). | [15],[13] |
| Elastin Synthesis | ▲ 21.7% increase in elastin fibers after 56 days (clinical data). | Stimulates elastin synthesis (mechanism described). | [15],[13] |
| Anti-Inflammatory Effect | Possesses anti-inflammatory properties by stimulating skin's immune defenses. | ▼ Up to 40% dose-dependent reduction in IL-6 production (in vitro). | [16],[11][12] |
| UV-Induced Inflammation | Not specified. | ▼ 86% reduction in IL-6 production in UV-exposed cells (in vitro). | [11][12] |
| Skin Firmness | ▲ 16% increase in visual elasticity after 56 days. | ▲ 19% increase in facial firmness after 1 month (15 ppm cream). | [15],[17] |
Experimental Protocols
In Vitro Collagen Synthesis Assay Using Human Dermal Fibroblasts
This section outlines a representative methodology for quantifying the effect of tetrapeptides on collagen production in a cell culture model.
1. Cell Culture and Seeding:
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).[18]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19]
-
Protocol: HDFs are cultured to ~80-90% confluence. Cells are then seeded into 6-well plates at a density of 1 x 10⁴ cells/mL and incubated for 24 hours at 37°C and 5% CO₂ to allow for attachment.[19]
2. Peptide Treatment:
-
After 24 hours, the culture medium is replaced with a serum-free medium containing the test peptides (this compound or Palmitoyl Tetrapeptide-7) at various concentrations. A vehicle control (medium without peptide) is also prepared.
-
Ascorbate (50 µg/mL) is often added to all wells, as it is an essential cofactor for collagen synthesis.[20]
-
Cells are incubated for a specified period (e.g., 48-72 hours).
3. Collagen Quantification (Sirius Red Assay):
-
This method measures total fibrillar collagen (Types I-V).[19][20]
-
Sample Collection: The culture medium (containing secreted collagen) and the cell layer (containing cell-associated collagen) are collected separately. Cells are lysed (e.g., by freeze-thaw cycles) to release intracellular collagen.[19]
-
Staining: A 0.1% Sirius Red solution in saturated picric acid is added to the samples and incubated for 30-60 minutes at room temperature.[19][21]
-
Precipitation & Washing: Samples are centrifuged to pellet the collagen-dye complex. The supernatant is discarded, and the pellet is washed with 0.1 M HCl to remove unbound dye.[19][21]
-
Elution & Measurement: The bound dye is eluted from the pellet using 0.5 M NaOH. The absorbance of the resulting solution is measured spectrophotometrically at 540 nm.[21]
-
Analysis: Collagen concentration is calculated by comparing the absorbance values to a standard curve prepared with known concentrations of purified collagen.
Conclusion
This compound and Palmitoyl Tetrapeptide-7 influence the skin's collagen network through distinct and complementary pathways.
-
This compound is a direct pro-collagen and pro-elastin agent. Its mechanism is foundational, aimed at building and organizing the ECM. This makes it a strong candidate for applications targeting structural integrity, firmness, and pronounced sagging.
-
Palmitoyl Tetrapeptide-7 is primarily a protective agent. By mitigating inflammatory responses, it prevents the degradation of existing collagen, thereby preserving the ECM. Its secondary role in stimulating collagen synthesis complements this protective function. It is particularly well-suited for formulations designed to combat inflammation-driven aging and for use on sensitive or environmentally stressed skin.
For drug development, the choice depends on the therapeutic goal. This compound is optimal for rebuilding a compromised dermal structure, while Palmitoyl Tetrapeptide-7 is ideal for preventing damage and managing inflammatory skin conditions. Future research could explore synergistic formulations that combine the rebuilding capacity of this compound with the protective, anti-inflammatory shield of Palmitoyl Tetrapeptide-7 to provide a comprehensive anti-aging strategy.
References
- 1. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 2. This compound | 757942-88-4 | Benchchem [benchchem.com]
- 3. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 4. sincereskincare.com [sincereskincare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. experchem.com [experchem.com]
- 7. pangeaorganics.com [pangeaorganics.com]
- 8. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoyl Tetrapeptide-7: a Precision Anti-Inflammatory and Anti-Aging âBiological Regulatorâ | NIKOO Chemical [nikoochem.com]
- 10. specialchem.com [specialchem.com]
- 11. activepeptide.com [activepeptide.com]
- 12. avenalab.com [avenalab.com]
- 13. Palmitoyl Tetrapeptide-7 - Wholesale Distributor [naturalpoland.com]
- 14. green-river.eu [green-river.eu]
- 15. skintellect.com.au [skintellect.com.au]
- 16. us.typology.com [us.typology.com]
- 17. cir-safety.org [cir-safety.org]
- 18. Fibroblast Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Statistical Analysis of Acetyl Tetrapeptide-2 Research Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the available research data on Acetyl tetrapeptide-2 (B611303), a synthetic peptide increasingly recognized for its role in skin rejuvenation and anti-aging. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for professionals in dermatology, cosmetology, and pharmaceutical sciences.
Mechanism of Action: A Two-Pronged Approach to Skin Rejuvenation
Acetyl tetrapeptide-2 exhibits a dual mechanism of action that addresses both the structural integrity of the extracellular matrix (ECM) and the cellular vitality of the epidermis.
-
Stimulation of the Extracellular Matrix: The peptide mimics the action of the youth hormone thymopoietin, stimulating fibroblasts to synthesize key structural proteins.[1][2] This leads to an increase in the production of collagen and elastin, essential components for skin firmness and elasticity.[1][2][3] Notably, it upregulates the expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), genes crucial for the proper assembly of elastic fibers.[4]
-
Epidermal Regeneration and Immune Defense: this compound acts on keratinocytes to stimulate their proliferation and metabolic activity.[2] It induces the production of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), a cytokine that promotes the renewal of keratinocytes and the maturation of Langerhans cells, thereby strengthening the skin's immune defenses.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter Measured | Cell Type | Treatment Concentration | Duration | Result | Citation |
| Cellular Growth (Keratinocyte Density) | Human Keratinocytes | Not Specified | 5 days | 51% increase | [2] |
| Keratin Production | Human Keratinocytes | Not Specified | Not Specified | 75% increase | [2] |
| Keratohyalin Production | Human Keratinocytes | Not Specified | Not Specified | 28% increase | [2] |
| Cell Stiffness | HaCaT (Immortalized Human Keratinocytes) | 0.5 - 50 µg/mL | 48 hours | Increased cell stiffness | [6][7] |
| COL17A1 Gene Expression | HaCaT (Immortalized Human Keratinocytes) | 0.5 µg/mL | 48 hours | Significantly upregulated | [6] |
Table 2: Clinical Efficacy of this compound
| Parameter Measured | Study Design | Treatment | Duration | Result | Citation |
| Collagen Synthesis | Clinical Trial | Not Specified | 4 weeks | Up to 30% increase | [1] |
Comparative Analysis with Other Peptides
While direct, head-to-head clinical trials with quantitative comparisons are limited in the publicly available literature, this section provides a qualitative comparison of this compound with other popular anti-aging peptides based on their primary mechanisms of action.
Table 3: Comparison of Anti-Aging Peptides
| Peptide | Primary Mechanism of Action | Key Benefits |
| This compound | Mimics thymopoietin, stimulates ECM production (collagen, elastin), enhances keratinocyte proliferation and immune response. | Improves skin firmness and elasticity, strengthens skin barrier, reduces sagging.[1][2][3] |
| Palmitoyl Tripeptide-5 | Stimulates collagen synthesis by mimicking Thrombospondin I (TSP-1). | Improves skin firmness and reduces the appearance of wrinkles.[8] |
| Matrixyl® 3000 (Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7) | Stimulates the synthesis of collagen and hyaluronic acid. | Reduces wrinkle depth and volume, improves skin texture.[9][10] |
| Argireline® (Acetyl Hexapeptide-8) | Inhibits neurotransmitter release at the neuromuscular junction. | Reduces the appearance of expression wrinkles (e.g., crow's feet, forehead lines).[11] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the efficacy of this compound.
In Vitro Keratinocyte Proliferation and Viability Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the proliferation and viability of human keratinocytes.
-
Cell Line: Immortalized human keratinocytes (HaCaT).[1]
-
Methodology:
-
HaCaT cells are cultured in a suitable medium (e.g., DMEM) and seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound (e.g., 0.05 to 50 µg/ml) dissolved in the culture medium.[1] Control wells receive only the vehicle.
-
The plates are incubated for a specified period (e.g., 48 hours) at 37°C and 5% CO2.[1]
-
After incubation, the medium is replaced with a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 2 hours.[1]
-
The resulting formazan (B1609692) crystals are solubilized with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To quantify the effect of this compound on the expression of specific genes (e.g., FBLN5, LOXL1, COL17A1) in skin cells.
-
Cell Line: HaCaT cells or human dermal fibroblasts.
-
Methodology:
-
Cells are treated with this compound as described in the proliferation assay.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using spectrophotometry.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template.
-
RT-qPCR is carried out using a qPCR system with specific primers for the target genes and a reference gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
-
Collagen Synthesis Assay
-
Objective: To measure the amount of newly synthesized collagen by fibroblasts after treatment with this compound.
-
Cell Line: Human dermal fibroblasts.
-
Methodology:
-
Fibroblasts are cultured in a suitable medium.
-
Cells are treated with this compound for a predetermined period.
-
The amount of collagen in the cell culture supernatant or cell lysate is quantified using a specific assay, such as the Sirius Red collagen detection kit.
-
This method involves the specific binding of the Sirius Red dye to collagen, which can then be quantified by measuring the absorbance of the eluted dye.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
References
- 1. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. us.typology.com [us.typology.com]
- 3. skinmiles.com [skinmiles.com]
- 4. experchem.com [experchem.com]
- 5. uk.typology.com [uk.typology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Creative Enzymes [creative-enzymes.com]
- 8. mdpi.com [mdpi.com]
- 9. The Power of Peptides for the Skin. - the beauty issue. [thebeautyissue.com]
- 10. maelove.com [maelove.com]
- 11. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Acetyl Tetrapeptide-2: A Comparative Guide to Gene Silencing and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Acetyl tetrapeptide-2 (B611303) has emerged as a promising bioactive peptide in the field of dermatology and cosmetic science, primarily recognized for its anti-aging and skin-firming properties. The proposed mechanism of action centers on its ability to mimic the youth hormone thymopoietin, stimulating the production of key extracellular matrix (ECM) proteins such as collagen and elastin (B1584352). This guide provides a comprehensive overview of methodologies to validate this mechanism, with a primary focus on gene silencing techniques, and presents a comparative analysis with alternative validation strategies.
The Hypothesized Signaling Pathway of Acetyl Tetrapeptide-2
This compound is believed to initiate a signaling cascade that leads to the increased synthesis of structural proteins in the skin. The peptide is thought to upregulate the expression of genes crucial for the assembly and function of the ECM, including Fibulin-5 (FBLN5), Lysyl Oxidase-Like 1 (LOXL1), and Collagen Type I Alpha 1 Chain (COL1A1). FBLN5 and LOXL1 are integral to the proper formation of elastic fibers, while COL1A1 is a primary component of collagen.
Figure 1. Hypothesized signaling pathway of this compound.
Validating the Mechanism of Action with Gene Silencing
Gene silencing, particularly through the use of small interfering RNA (siRNA), offers a powerful and specific method to validate the proposed mechanism of action of this compound. By selectively knocking down the expression of the target genes (FBLN5, LOXL1, and COL1A1), researchers can observe whether the peptide's effects on collagen and elastin production are diminished or abolished.
Experimental Workflow for Gene Silencing Validation
The following workflow outlines the key steps in using siRNA to validate the mechanism of action of this compound.
Figure 2. Experimental workflow for gene silencing validation.
Detailed Experimental Protocols
1. Cell Culture:
-
Human dermal fibroblasts (HDFs) or human epidermal keratinocytes (HEKs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded in 6-well or 12-well plates to reach 70-80% confluency at the time of transfection.
2. siRNA Transfection:
-
Specific siRNAs targeting FBLN5, LOXL1, and COL1A1, as well as a non-targeting negative control siRNA, are used.
-
For each well of a 6-well plate, dilute 100 pmol of siRNA in 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to the cells.
-
Incubate for 24-48 hours before proceeding with this compound treatment.
3. This compound Treatment:
-
After the initial incubation with siRNA, the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 1-10 µg/mL).
-
A vehicle control (medium without the peptide) is also included for each siRNA condition.
-
Cells are incubated for an additional 24-72 hours.
4. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using primers specific for FBLN5, LOXL1, COL1A1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the ΔΔCt method.
5. Protein Quantification:
-
Collagen: Total soluble collagen can be quantified using the Sircol Soluble Collagen Assay. Cell culture supernatants are collected, and the assay is performed according to the manufacturer's instructions. Absorbance is measured at 555 nm.
-
Elastin: Insoluble elastin can be quantified by measuring desmosine (B133005) and isodesmosine (B1214917) cross-links using ELISA or HPLC after hydrolysis of the cell layer. Alternatively, the Fastin Elastin Assay can be used to measure tropoelastin in the cell culture supernatant.
Expected Outcomes and Data Presentation
The expected outcome is that in cells treated with siRNAs targeting FBLN5, LOXL1, or COL1A1, the stimulatory effect of this compound on elastin and collagen production will be significantly reduced compared to cells treated with the negative control siRNA.
Table 1: Hypothetical qPCR Data for Gene Expression Analysis
| Target Gene | Treatment Condition | Fold Change in Gene Expression (Normalized to Housekeeping Gene) |
| FBLN5 | Vehicle + Negative Control siRNA | 1.0 |
| This compound + Negative Control siRNA | 3.5 | |
| This compound + FBLN5 siRNA | 0.8 | |
| LOXL1 | Vehicle + Negative Control siRNA | 1.0 |
| This compound + Negative Control siRNA | 4.2 | |
| This compound + LOXL1 siRNA | 0.9 | |
| COL1A1 | Vehicle + Negative Control siRNA | 1.0 |
| This compound + Negative Control siRNA | 5.0 | |
| This compound + COL1A1 siRNA | 1.2 |
Table 2: Hypothetical Protein Quantification Data
| Protein | Treatment Condition | Protein Concentration (µg/mL or relative units) |
| Elastin | Vehicle + Negative Control siRNA | 100 |
| This compound + Negative Control siRNA | 250 | |
| This compound + FBLN5 siRNA | 120 | |
| This compound + LOXL1 siRNA | 115 | |
| Collagen | Vehicle + Negative Control siRNA | 50 |
| This compound + Negative Control siRNA | 200 | |
| This compound + COL1A1 siRNA | 65 |
Comparison with Alternative Validation Methods
While gene silencing is a highly specific method, other techniques can provide complementary and broader insights into the mechanism of action of this compound.
Table 3: Comparison of Mechanism of Action Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Gene Silencing (siRNA) | Post-transcriptional silencing of specific genes. | High specificity; directly tests the involvement of a target gene. | Off-target effects are possible; requires efficient transfection. |
| Transcriptional Profiling (Microarray/RNA-seq) | Measures the expression levels of thousands of genes simultaneously. | Provides a global view of gene expression changes; can identify novel targets and pathways. | Does not directly prove causality; requires complex data analysis. |
| Proteomics | Large-scale study of proteins, their structures, and functions. | Directly measures changes in protein levels, which are the functional molecules. | Technically challenging; complex data analysis. |
| Reporter Gene Assays | Measures the transcriptional activity of a specific promoter. | Can directly assess the effect on the promoter of a target gene. | Does not measure the final protein product; may not reflect the full biological context. |
| Inhibitor Studies | Uses small molecule inhibitors to block specific signaling pathways. | Can help to elucidate the upstream signaling cascade. | Inhibitors may have off-target effects; may not be available for all targets. |
Detailed Protocols for Alternative Methods
1. Transcriptional Profiling (RNA-sequencing):
-
Culture HDFs or HEKs and treat with this compound or vehicle for a defined period (e.g., 24 hours).
-
Extract total RNA of high quality.
-
Prepare sequencing libraries from the RNA and perform next-generation sequencing.
-
Analyze the sequencing data to identify differentially expressed genes between the treated and control groups.
-
Perform pathway analysis to identify biological processes affected by the peptide.
2. Proteomics (Mass Spectrometry-based):
-
Treat cells with this compound or vehicle.
-
Lyse the cells and extract total protein.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample to determine changes in protein abundance upon peptide treatment.
Conclusion
Validating the mechanism of action of this compound is crucial for its continued development and application in skincare. Gene silencing using siRNA provides a robust and specific method to confirm the involvement of key target genes like FBLN5, LOXL1, and COL1A1 in the peptide's efficacy. When combined with broader, discovery-based approaches such as transcriptional profiling and proteomics, researchers can build a comprehensive and compelling body of evidence to support the peptide's proposed mechanism of action. This multi-faceted approach will not only strengthen the scientific foundation for the use of this compound but also pave the way for the discovery of new applications and more effective formulations.
A Meta-Analysis of Acetyl Tetrapeptide-2's Effects on Skin Firmness: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acetyl Tetrapeptide-2 with other established skin firming alternatives, namely retinoids and laser therapies. The information is compiled from a meta-review of available in-vitro and in-vivo studies, with a focus on quantitative data and detailed experimental methodologies to support objective evaluation.
Data Summary: Quantitative Effects on Skin Firmness
The following tables summarize the key quantitative findings from studies on this compound, Retinoids, and Laser Therapies.
| This compound: In-Vivo Efficacy | Parameter | Result | Study Details |
| Uplevity™ (2% this compound Cream) | Type I Collagen Synthesis | ▲ 47.3% (statistically significant) | 20 women (40-55 years old) applied twice daily for 56 days.[1] |
| Elastin (B1584352) Synthesis | ▲ 21.7% (statistically significant) | 20 women (40-55 years old) applied twice daily for 56 days.[1] | |
| Skin Indentation | ▼ 9.5% | 20 women (40-55 years old) applied twice daily for 56 days.[1] | |
| Skin Area Fragmentation | ▼ 23.2% | 20 women (40-55 years old) applied twice daily for 56 days.[1] | |
| Upper Reticulum Fragmentation | ▼ 39.6% | 20 women (40-55 years old) applied twice daily for 56 days.[1] | |
| Deeper Reticulum Fragmentation | ▼ 37.9% | 20 women (40-55 years old) applied twice daily for 56 days.[1] |
| Retinoids: Clinical Efficacy on Skin Firmness | Active Ingredient | Parameter | Result | Study Details |
| Tretinoin (B1684217) (0.05% Cream) | Skin Elasticity | Significant increase at higher loads (P < 0.01) | 18 patients (avg. age 39) applied for 4 months.[2] | |
| Retinol (0.3% and 0.5% Serums) | Overall Skin Condition | Significant improvement | 37 volunteers, 12-week daily application.[3] | |
| Skin Elasticity | Improved | 37 volunteers, 12-week daily application.[3] | ||
| Retinol (0.04%) + DMC (0.1%) + HA (0.1%) Cream | Overall Photodamage | ▼ 0.97 score change from baseline (p < 10⁻⁶) | Double-blind, randomized, placebo-controlled study for 8 weeks.[4] |
| Laser Therapies: Efficacy on Skin Firmness | Laser Type | Parameter | Result | Study Details |
| Fractional CO2 Laser | Elasticity (R2) | ▲ 5.9% | 17 patients, single treatment, evaluated after a median of 80 days. | |
| Viscoelasticity (R8) | ▼ 9.4% | 17 patients, single treatment, evaluated after a median of 80 days. | ||
| Q-switched Nd:YAG Laser (1064 nm) | Skin Tone & Texture | Good to very good improvement in 100% of participants at 3 & 6 months | 13 women (median age 45), 7 treatments at 2-week intervals.[5] | |
| Q-switched 1064 nm Nd:YAG Laser | Elasticity | Significant increase compared to baseline (p-value=0.039) | 10 patients, 4 treatment sessions on half of a skin graft.[6] |
Experimental Protocols
This compound (Uplevity™) In-Vivo Study
-
Objective: To evaluate the firming effect of a cream containing 2% this compound.
-
Subjects: 20 female volunteers aged between 40 and 55 years.
-
Methodology:
-
A cream containing 2% Uplevity™ was applied to one half of the face, while a placebo cream was applied to the other half.
-
Applications were performed twice daily for 56 days.
-
Skin firmness and elasticity were measured at the beginning and end of the study using a Cutometer® and high-resolution ultrasound.
-
Measurements included skin indentation, skin area, and fragmentation of the upper and deeper reticulum.
-
In-vitro assessments were also conducted to measure the synthesis of Type I collagen and elastin in human dermal fibroblasts.[1]
-
-
Key Parameters Measured: Type I collagen synthesis, elastin synthesis, skin indentation, skin area fragmentation, upper and deeper reticulum fragmentation.
Tretinoin (0.05%) Clinical Trial for Skin Elasticity
-
Objective: To evaluate the changes in the mechanical properties of the skin after treatment with topical tretinoin.
-
Subjects: 18 patients with a mean age of 39 ± 8 years.
-
Methodology:
-
A self-controlled study where 0.05% tretinoin cream was applied to one forearm and a placebo cream to the other.
-
The treatment duration was 4 months.[2]
-
Skin's mechanical properties (elasticity, extensibility, and hysteresis) were evaluated using a suction device that applies low and high stressing forces.
-
-
Key Parameters Measured: Skin elasticity under low (1.2 X 10(4) Nm-2) and high (3.8 X 10(4) Nm-2) stressing forces.
Fractional CO2 Laser Clinical Study for Skin Tightening
-
Objective: To quantify the skin tightening effect of fractional CO2 laser treatment.
-
Subjects: 17 patients.
-
Methodology:
-
A prospective observational study was conducted.
-
Patients received a single treatment with a fractional CO2 laser device.
-
Skin's mechanical properties were measured using a Cutometer® before and after a median of 80 days post-treatment.
-
-
Key Parameters Measured: A range of skin elasticity and viscoelasticity parameters, including R2 (gross elasticity) and R8 (viscoelasticity).
Q-switched Nd:YAG Laser Clinical Study for Skin Rejuvenation
-
Objective: To evaluate changes in skin tone, texture, and overall improvement after a series of treatments with a Q-switched Nd:YAG laser.
-
Subjects: 13 female participants with a median age of 45 years.
-
Methodology:
-
Participants received seven full-face treatments at 2-week intervals.
-
The laser used was a 1064 nm Q-switched Nd:YAG laser.
-
Treatment parameters varied based on skin type, with fluences ranging from 0.9 J/cm² to 1.6 J/cm².
-
Improvement in skin tone and texture was evaluated by investigators and participants at 1, 3, and 6 months after the final treatment.[5]
-
-
Key Parameters Measured: Investigator and participant assessment of improvement in skin tone and texture, patient satisfaction.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound on skin firmness.
Caption: Retinoid signaling pathway for improved skin structure.
Caption: General experimental workflow for laser therapy clinical trials.
References
- 1. Uplevity™ | this compound | Ingredient | Cosmetic Ingredients Guide [ci.guide]
- 2. Efficacy of 0.05% Topical Tretinoin to Treat Glucocorticoid‐Induced Skin Atrophy in a Self‐Controlled Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. A Placebo-Controlled Study Demonstrates the Long-Lasting Anti-Aging Benefits of a Cream Containing Retinol, DihydroxyMethylChromone (DMC) and Hyaluronic Acid [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Long-term Efficacy of Q-switched 1064 nm Nd-YAG Laser for Treatment of Split-thickness Skin Graft: A Randomized Controlled Trial | Mongkornwong | Journal of Health Science and Medical Research [jhsmr.org]
A Comparative Guide to the Efficacy of Acetyl Tetrapeptide-2 in Various Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl tetrapeptide-2 (B611303) is a synthetic peptide that has garnered significant interest in dermatology and cosmetic science for its remarkable anti-aging and skin-firming properties.[1][2][3][4][5] By mimicking the body's natural youth hormone, thymopoietin, this peptide compensates for the age-related decline in thymic factors, thereby promoting skin regeneration and enhancing its structural integrity.[6][7][8][9] The efficacy of Acetyl tetrapeptide-2 is intrinsically linked to its ability to penetrate the stratum corneum and reach its target sites within the epidermis and dermis. Consequently, the choice of delivery system is paramount in optimizing its bioavailability and therapeutic potential.
This guide provides a comprehensive comparison of the efficacy of this compound when incorporated into different delivery systems. While direct comparative clinical data for this compound in various vehicles is limited, this guide synthesizes available preclinical data, the known mechanisms of the peptide, and the established characteristics of common delivery platforms to provide a scientifically grounded comparative analysis.
Mechanism of Action of this compound
This compound exerts its biological effects through a multi-pronged approach, primarily by stimulating the synthesis of key extracellular matrix (ECM) proteins and enhancing cell-to-matrix cohesion.[4] Its primary mechanisms include:
-
Stimulation of Collagen and Elastin Synthesis: It upregulates the gene expression for Collagen Type I and elastin, essential proteins for maintaining skin's tensile strength and elasticity.[2][5][10]
-
Organization of the Extracellular Matrix: this compound induces the expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), glycoproteins crucial for the proper assembly and organization of elastic fibers.[4][10]
-
Enhancement of Cellular Cohesion: It upregulates genes involved in focal adhesions, such as talin, zyxin, and integrins, which strengthens the connection between skin cells and the ECM.[10]
-
Promotion of Keratinocyte Proliferation: The peptide stimulates the proliferation of keratinocytes, the primary cells of the epidermis, which helps to fortify the skin's barrier function.[2][6]
Below is a diagram illustrating the signaling pathway of this compound.
Comparative Efficacy of this compound in Different Delivery Systems
Table 1: Comparative Performance of this compound Delivery Systems
| Parameter | Conventional Emulsion (o/w) | Liposomes | Solid Lipid Nanoparticles (SLNs) |
| Peptide Stability | Low to Moderate | High | Very High |
| Skin Penetration | Low | Moderate to High | High |
| Bioavailability | Low | Moderate | High |
| Controlled Release | No | Yes | Yes |
| Keratinocyte Proliferation | + | +++ | ++++ |
| Collagen I Synthesis | + | +++ | ++++ |
| Elastin Synthesis | + | ++ | +++ |
Note: The number of '+' indicates a qualitative measure of efficacy, with more '+' signifying higher efficacy.
Table 2: Quantitative Comparison of Efficacy Parameters (Hypothetical Data)
| Delivery System | Skin Penetration (%) (after 24h) | Increase in Collagen I Synthesis (%) | Increase in Keratinocyte Proliferation (%) |
| Conventional Emulsion | 5 ± 1.5 | 15 ± 3.2 | 20 ± 4.5 |
| Liposomes | 25 ± 3.8 | 40 ± 5.1 | 55 ± 6.3 |
| Solid Lipid Nanoparticles | 35 ± 4.2 | 55 ± 6.0 | 70 ± 7.1 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes to represent the expected relative performance of the delivery systems based on their known scientific properties. Actual experimental results may vary.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound efficacy in different formulations.
In Vitro Skin Penetration Study using Franz Diffusion Cells
Objective: To quantify the amount of this compound that permeates through the skin from different delivery systems.
Methodology:
-
Skin Preparation: Excised human or porcine skin is mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Formulation Application: A precise amount of the formulation containing this compound is applied to the skin surface in the donor compartment.
-
Receptor Fluid: The receptor compartment is filled with a phosphate-buffered saline (PBS) solution, maintained at 32°C, and continuously stirred.
-
Sampling: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh PBS.
-
Quantification: The concentration of this compound in the collected samples is quantified using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of peptide permeated per unit area is plotted against time to determine the penetration profile.
In Vitro Keratinocyte Proliferation Assay
Objective: To assess the effect of this compound delivered from different systems on the proliferation of human keratinocytes (HaCaT cells).[11]
Methodology:
-
Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound in different delivery systems. A control group with the delivery system alone is also included.
-
Incubation: The cells are incubated for 48-72 hours.
-
MTT Assay: The cell viability and proliferation are assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] The absorbance is measured at 570 nm.
-
Data Analysis: The percentage of cell proliferation is calculated relative to the untreated control.
In Vitro Collagen I Synthesis Assay in Human Dermal Fibroblasts
Objective: To measure the ability of this compound in various formulations to stimulate the production of Collagen Type I in human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in DMEM.
-
Treatment: Confluent cell cultures are treated with different formulations of this compound.
-
Incubation: Cells are incubated for 48 hours.
-
ELISA: The amount of Collagen Type I secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The concentration of Collagen I is normalized to the total protein content of the cell lysate and expressed as a percentage increase over the control.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the comparative evaluation of this compound delivery systems.
Conclusion
The selection of an appropriate delivery system is a critical determinant of the clinical efficacy of this compound. While conventional emulsions offer ease of formulation, they may limit the peptide's stability and skin penetration. Advanced delivery systems, such as liposomes and solid lipid nanoparticles, demonstrate superior potential in enhancing the bioavailability and, consequently, the therapeutic effects of this compound. The hypothetical data and experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different formulations, paving the way for the development of more effective and targeted anti-aging skincare products. Further direct comparative studies are warranted to definitively establish the most effective delivery platform for this promising peptide.
References
- 1. deascal.com [deascal.com]
- 2. nbinno.com [nbinno.com]
- 3. pangeaorganics.com [pangeaorganics.com]
- 4. This compound | Peptigravity | Cosmetic Ingredients Guide [ci.guide]
- 5. nbinno.com [nbinno.com]
- 6. Peptide Repairs Your Damaged Skin - Life Extension [lifeextension.com]
- 7. uk.typology.com [uk.typology.com]
- 8. us.typology.com [us.typology.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. experchem.com [experchem.com]
- 11. The Effect of Anti-aging Peptides on Mechanical and Biological Properties of HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetyl Tetrapeptide-2 and Established Anti-Aging Ingredients
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of anti-aging research and cosmetic ingredient development, robust and objective data is paramount for informed decision-making. This guide provides a comparative benchmark of Acetyl tetrapeptide-2 (B611303) against two of the most well-established and scientifically validated anti-aging ingredients: Retinol (B82714) and Vitamin C. The following sections present a summary of their mechanisms of action, quantitative performance data from in-vitro and clinical studies, detailed experimental protocols for assessing anti-aging efficacy, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action
Acetyl Tetrapeptide-2: This synthetic peptide, also known by the trade name Peptigravity, combats skin sagging by stimulating the synthesis of fundamental extracellular matrix proteins, primarily collagen and elastin (B1584352).[1] Its mechanism involves activating FBLN5 and LOXL1 glycoproteins, which are crucial for the proper organization of elastin fibers.[1] this compound is also believed to mimic the effects of the youth hormone thymopoietin, enhancing the skin's immune defenses and promoting cellular regeneration.[2][3]
Retinol (Vitamin A): A cornerstone of anti-aging skincare, retinol and its derivatives (retinoids) work by binding to retinoic acid receptors (RARs) within skin cells. This interaction modulates gene expression, leading to increased keratinocyte proliferation, enhanced collagen synthesis, and a reduction in the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen.
Vitamin C (Ascorbic Acid): This potent antioxidant plays a crucial role in collagen synthesis as a cofactor for the enzymes prolyl and lysyl hydroxylase, which are essential for the stabilization of the collagen triple helix. It also stimulates collagen gene expression in dermal fibroblasts. Furthermore, its antioxidant properties help to neutralize free radicals, mitigating oxidative stress-induced skin aging.
Quantitative Performance Data
The following table summarizes available quantitative data on the efficacy of this compound, Retinol, and Vitamin C in stimulating collagen and elastin production. It is critical to note that the data presented is derived from various studies with different methodologies, concentrations, and experimental durations. Therefore, a direct comparison of the absolute values should be approached with caution. The primary purpose of this table is to provide a consolidated overview of the performance benchmarks reported for each ingredient.
| Ingredient | Assay Type | Cell Type | Concentration | Duration | Endpoint | Reported Efficacy |
| This compound | Clinical Study | In vivo | Not Specified | 56 days | Type I Collagen Increase | 47.3% |
| Clinical Study | In vivo | Not Specified | 56 days | Elastin Fiber Increase | 21.7% | |
| Clinical Trial | In vivo | Not Specified | 4 weeks | Collagen Synthesis Increase | Up to 30% | |
| Retinol | In-vitro Study | Human Dermal Fibroblasts | 10 ppm | Not Specified | Collagen Expression Increase | 22.25% |
| In-vitro Study | Human Dermal Fibroblasts | 100 ppm | Not Specified | Collagen Expression Increase | 13.85% | |
| Vitamin C | In-vitro Study | Human Skin Fibroblasts | Not Specified | Not Specified | Collagen Synthesis Increase | Eight-fold (800%) |
Experimental Protocols
Standardized in-vitro assays are fundamental for the preliminary evaluation and comparison of anti-aging ingredients. Below are detailed methodologies for key experiments.
Human Dermal Fibroblast (HDF) Culture for Anti-Aging Assays
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs) obtained from neonatal foreskin or adult skin biopsies.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and seeded into new culture plates for experiments.
-
Treatment: For experiments, cells are typically seeded in 24- or 48-well plates. After reaching a desired confluency, the culture medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells. Subsequently, the cells are treated with the test ingredients (this compound, Retinol, Vitamin C) at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
Quantification of Collagen I Synthesis via ELISA
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the amount of a specific protein, such as Collagen Type I, in a sample.
-
Procedure:
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Coating: A 96-well microplate is coated with a capture antibody specific for human Collagen I and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: The collected culture supernatants and a series of known Collagen I standards are added to the wells and incubated.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for Collagen I is added.
-
Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The concentration of Collagen I in the samples is determined by comparing their absorbance values to the standard curve generated from the known standards.
-
Quantification of Elastin Synthesis via Fastin™ Elastin Assay
-
Principle: The Fastin™ Elastin Assay is a quantitative dye-binding method for the analysis of soluble and insoluble elastin.
-
Procedure:
-
Sample Preparation: For insoluble elastin, tissue or cell lysates are heated in oxalic acid to solubilize the elastin.
-
Dye Binding: The samples and elastin standards are mixed with the Fastin™ Dye Reagent, which selectively binds to elastin, forming an insoluble elastin-dye complex.
-
Precipitation and Washing: The complex is precipitated by centrifugation, and the unbound dye is removed.
-
Dye Release: A dye dissociation reagent is added to release the bound dye from the elastin.
-
Measurement: The absorbance of the released dye is measured spectrophotometrically at a specific wavelength.
-
Quantification: The amount of elastin in the samples is quantified by comparing their absorbance to a standard curve prepared with known concentrations of elastin.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathways of anti-aging ingredients.
Caption: In-vitro workflow for evaluating anti-aging ingredients.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of vitamin C and its derivatives on collagen synthesis and cross‐linking by normal human fibroblasts | Semantic Scholar [semanticscholar.org]
- 3. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Acetyl Tetrapeptide-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of acetyl tetrapeptide-2 (B611303), a synthetic peptide commonly used in skincare and research applications. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain laboratory safety and environmental responsibility.[1][2]
Safety and Handling Profile
The following table summarizes key safety and handling information for acetyl tetrapeptide-2, compiled from various safety data sheets (SDS).
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | [1] |
| Toxicity | The toxicological effects have not been thoroughly studied. Considered harmful if swallowed (Acute toxicity, oral - Category 4). | [1][2] |
| Environmental Impact | Avoid release into the environment. Runoff from fire control or dilution water may cause pollution. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][2] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator are recommended. | [2] |
| Accidental Release Measures | Absorb spills with finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces with alcohol. | [2] |
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations.[1][2] The following protocol provides a general workflow for managing the disposal of this material.
Experimental Protocol: Disposal of this compound
-
Initial Assessment:
-
Determine if the this compound waste is in a solid or liquid form.
-
Assess if the waste is contaminated with other hazardous materials. If it is, the disposal procedure for the hazardous contaminant must be followed.
-
-
Containment:
-
Ensure the waste is stored in a suitable, sealed container to prevent accidental release.[3]
-
-
Consult Local Regulations:
-
Contact your institution's Environmental Health and Safety (EHS) department or your local waste disposal authority to understand the specific regulations for non-hazardous chemical waste.
-
-
Disposal of Uncontaminated Waste:
-
Solid Waste: If the this compound is in a solid, uncontaminated form, it can typically be disposed of as general laboratory waste, provided it is securely contained.
-
Liquid Waste: Do not pour liquid waste containing this compound down the drain.[2][4] Absorb the liquid with an inert material (e.g., vermiculite, sand, or universal binder) and dispose of the solid material as per your local regulations for non-hazardous solid waste.
-
-
Disposal of Contaminated Waste:
-
If the this compound waste is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Label the container clearly with the contents, including all contaminants.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
-
Decontamination of Packaging:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
